molecular formula C4H11NO2<br>C4H11NO2<br>(CH2CH2OH)2NH B148213 Diethanolamine CAS No. 61791-46-6

Diethanolamine

Cat. No.: B148213
CAS No.: 61791-46-6
M. Wt: 105.14 g/mol
InChI Key: ZBCBWPMODOFKDW-UHFFFAOYSA-N
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Description

Diethanolamine (DEA), with the chemical formula C₄H₁₁NO₂ and CAS number 111-42-2, is an organic compound that is a secondary amine and a diol . This polyfunctional nature, featuring both amine and alcohol groups, makes it a versatile building block and reactive agent in numerous industrial and research applications . Pure this compound is a white solid at room temperature with a melting point of 28°C (301.15 K), but it often appears as a colorless, viscous liquid due to its tendency to supercool and absorb water . It has a boiling point of approximately 271°C (544.2 K) and is miscible with water and alcohol . In research and industrial contexts, DEA's primary applications leverage its ability to act as a surfactant, emulsifier, and pH regulator . A major use is in gas sweetening , where aqueous DEA solutions are employed to remove acidic contaminants like hydrogen sulfide (H₂S) and carbon dioxide (CO₂) from natural gas and refinery streams . DEA is also a fundamental intermediate in the synthesis of surfactants used in detergents and cleaners , helping to emulsify oils and fats . In material science, it serves as a catalyst in the production of urethane foams . Furthermore, DEA is used as a corrosion inhibitor in metalworking fluids and as a grinding aid in concrete admixtures . Its derivatives, such as diethanolamides, are crucial in formulating personal care products like shampoos and lotions, where they provide a creamy texture and foaming action . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle it with care, referring to the relevant safety data sheet, as it can be a potential skin irritant and has classified safety hazards .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-hydroxyethylamino)ethanol
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InChI

InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2
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InChI Key

ZBCBWPMODOFKDW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NCCO
Source PubChem
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Molecular Formula

C4H11NO2, Array
Record name DIETHANOLAMINE
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Related CAS

14426-21-2 (hydrochloride), 20261-60-3 (sulfate[2:1] salt), 23251-72-1 (acetate salt), 29870-32-4 (phosphate salt), 50909-06-3 (maleate), 59219-56-6 (sulfate[1:1]), 66085-61-8 (sulfite), 66085-61-8 (sulfite[1:1])
Record name Diolamine [INN]
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DSSTOX Substance ID

DTXSID3021932
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Molecular Weight

105.14 g/mol
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Physical Description

Diethanolamine appears as oily colorless liquid or solid white crystals. Slight rotten fish or ammonia odor. Denser than water. (USCG, 1999), Liquid; Pellets or Large Crystals, Colorless crystals or a syrupy, white liquid (above 82 degrees F) with a mild, ammonia-like odor; [NIOSH] Deliquescent; [CHEMINFO], Solid, WHITE CRYSTALS OR COLOURLESS VISCOUS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless crystals or a syrupy, white liquid (above 82 °F) with a mild, ammonia-like odor.
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Record name Ethanol, 2,2'-iminobis-
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Boiling Point

516.4 °F at 760 mmHg (Decomposes) (NTP, 1992), 268.8 °C, BP: 217 °C at 150 mm Hg; 20 °C at 0.01 mm Hg, 268.80 °C. @ 760.00 mm Hg, 269 °C, 516 °F (decomposes), 516 °F (Decomposes)
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Flash Point

279 °F (NTP, 1992), 279 °F, 134 °C (Open cup), 342 °F (172 °C) (open cup), 134 °C o.c.
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Solubility

greater than or equal to 100 mg/mL at 57 °F (NTP, 1992), Miscible (1X10+6 mg/L) with water at 20 °C, Very soluble in water, ethanol; slightly soluble in ethyl ether, benzene, Miscible with methanol. acetone, alcohol, chloroform, glycerin. Solubility at 25 °C in benzene: 4.2%; in ether: 0.8%; in carbon tetrachloride: <0.1%; in heptane: <0.1%. Slightly soluble to insoluble in petroleum ether., 1000 mg/mL at 20 °C, Solubility in water: very good, 95%
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.095 at 82.4 °F (USCG, 1999) - Denser than water; will sink, 1.0966 at 20 °C, Relative density (water = 1): 1.09 (liquid), 1.1, 1.10
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URL https://www.cdc.gov/niosh/npg/npgd0208.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Vapor Density

3.65 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.65 (Air = 1), Relative vapor density (air = 1): 3.65, 3.65
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Vapor Pressure

5 mmHg at 280 °F ; <0.01 mmHg at 68 °F (NTP, 1992), 0.00028 [mmHg], 2.8X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C:, <0.01 mmHg
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0208.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

A faintly colored, viscous liquid or deliquescent prisms, Deliquescent prisms. Usually offered as a viscous liquid, Colorless crystals or a syrupy, white liquid (above 82 °F)

CAS No.

111-42-2
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Melting Point

82 °F (NTP, 1992), 27.9 °C, 28 °C, 82 °F
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Foundational & Exploratory

Diethanolamine: A Comprehensive Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethanolamine (DEA), a versatile organic compound, holds a significant position in a myriad of research and industrial applications.[1][2] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, alongside detailed experimental protocols for its key applications. The information is tailored for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical guidance for utilizing DEA in a laboratory setting.

Chemical and Physical Properties

This compound is a secondary amine and a diol, exhibiting properties of both functional groups.[2] It is a hygroscopic compound that can appear as a colorless, viscous liquid or a white solid at room temperature.[2] The following tables summarize its key chemical and physical properties.

Table 1: General and Physical Properties of this compound
PropertyValueReferences
Molecular Formula C₄H₁₁NO₂[2]
Molecular Weight 105.14 g/mol
CAS Number 111-42-2[2]
Appearance Colorless to pale yellow viscous liquid or white crystalline solid[2]
Odor Mild, ammonia-like
Melting Point 28 °C (82.4 °F)
Boiling Point 271.1 °C (519.9 °F) at 760 mmHg (decomposes)
Density 1.097 g/mL at 25 °C
Vapor Pressure <0.01 mmHg at 20 °C
Flash Point 138 °C (280 °F)
Autoignition Temperature 365 °C (689 °F)
Table 2: Solubility and Acidity of this compound
PropertyValueReferences
Solubility in Water Miscible[2]
Solubility in Organic Solvents Soluble in ethanol, acetone, chloroform, and glycerin. Slightly soluble in benzene and ether.
pKa 8.88 at 25 °C

Research Applications and Experimental Protocols

This compound's bifunctional nature lends itself to a wide array of applications in research and development. This section details some of the most common uses and provides specific experimental protocols.

Buffering Agent

With a pKa of 8.88, this compound is an effective buffering agent for maintaining pH in the alkaline range. It is frequently used in biochemical and cellular assays.

Materials:

  • This compound

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O)

  • 10 M Hydrochloric acid (HCl)

  • Deionized water (dH₂O)

  • pH meter

  • Volumetric flask (1 L)

  • Stir plate and stir bar

Procedure:

  • Add approximately 800 mL of dH₂O to a 1 L beaker on a stir plate.[3]

  • With continuous stirring, add 105.14 g of this compound to the water.[3]

  • Add 100 mg of magnesium chloride hexahydrate to the solution.[3]

  • Calibrate the pH meter and carefully monitor the pH of the solution.

  • Slowly add 10 M HCl to the solution to adjust the pH to 9.8.[3] Exercise caution as this is an exothermic reaction.

  • Once the desired pH is reached and stable, transfer the solution to a 1 L volumetric flask.

  • Add dH₂O to bring the final volume to 1 L.[3]

  • Stopper the flask and invert several times to ensure thorough mixing.

  • Store the buffer solution at room temperature.

G cluster_workflow Experimental Workflow: Buffer Preparation A Dissolve DEA and MgCl2 in dH2O B Calibrate pH Meter A->B C Adjust pH to 9.8 with HCl B->C D Bring to Final Volume C->D E Mix Thoroughly and Store D->E

Figure 1: Workflow for preparing a this compound buffer.

Synthesis of Diethanolamides

Diethanolamides, derived from the reaction of this compound with fatty acids or their esters, are widely used as surfactants and emulsifying agents in various formulations, including cosmetics and pharmaceuticals.

Materials:

  • Fatty acid methyl ester (e.g., methyl laurate)

  • This compound

  • Sodium methoxide (catalyst)

  • Isopropanol (solvent)

  • Three-neck round-bottom flask

  • Condenser

  • Stir plate with heating mantle

  • Rotary evaporator

Procedure:

  • In a three-neck round-bottom flask equipped with a condenser and a mechanical stirrer, dissolve the fatty acid methyl ester and this compound in isopropanol. A typical molar ratio is 1:1.2 of ester to this compound.

  • Add a catalytic amount of sodium methoxide (e.g., 0.5% by weight of the reactants).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed (typically 4-6 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the catalyst by adding a small amount of a weak acid, such as acetic acid.

  • Remove the isopropanol solvent using a rotary evaporator.

  • The resulting crude diethanolamide can be purified by vacuum distillation or column chromatography if necessary.

Carbon Dioxide (CO₂) Capture

Aqueous solutions of this compound are effective at absorbing acidic gases like carbon dioxide. This application is crucial in industrial processes and is an area of active research for carbon capture technologies.[4][5][6]

Materials:

  • This compound

  • Deionized water

  • Gas cylinder with a CO₂/N₂ mixture (e.g., 15% CO₂)

  • Gas washing bottle or bubbler

  • Flow meters

  • Gas analyzer (to measure CO₂ concentration)

  • Stir plate

Procedure:

  • Prepare an aqueous solution of this compound (e.g., 20-30 wt%).

  • Fill a gas washing bottle with a known volume and concentration of the this compound solution.

  • Set up the gas flow system, connecting the gas cylinder to the inlet of the gas washing bottle through a flow meter.

  • Connect the outlet of the gas washing bottle to a gas analyzer to measure the CO₂ concentration in the exiting gas stream.

  • Begin flowing the CO₂/N₂ gas mixture through the this compound solution at a constant flow rate.

  • Continuously record the CO₂ concentration at the outlet. The absorption efficiency can be calculated by comparing the inlet and outlet CO₂ concentrations.

  • The experiment can be run until the solution is saturated with CO₂, indicated by the outlet CO₂ concentration equaling the inlet concentration.

  • The CO₂ loading capacity of the solution can be determined by measuring the total amount of CO₂ absorbed.

G cluster_co2_capture Experimental Setup: CO2 Capture GasCylinder CO2/N2 Gas Cylinder FlowMeter1 Flow Meter GasCylinder->FlowMeter1 Bubbler Gas Washing Bottle (DEA Solution) FlowMeter1->Bubbler FlowMeter2 Flow Meter Bubbler->FlowMeter2 GasAnalyzer CO2 Gas Analyzer FlowMeter2->GasAnalyzer Vent Vent GasAnalyzer->Vent

Figure 2: Schematic of a lab-scale CO₂ absorption setup.

Corrosion Inhibition

This compound and its derivatives are effective corrosion inhibitors for various metals, particularly in aqueous and acidic environments.[2] They function by adsorbing onto the metal surface and forming a protective film.

Materials:

  • Metal coupons (e.g., mild steel) of known surface area

  • Corrosive medium (e.g., 1 M HCl)

  • This compound

  • Water bath or incubator

  • Analytical balance

Procedure:

  • Clean and weigh the metal coupons accurately.

  • Prepare the corrosive medium with and without various concentrations of this compound.

  • Immerse the pre-weighed metal coupons in the different test solutions.

  • Maintain the solutions at a constant temperature for a specified period (e.g., 24 hours).

  • After the immersion period, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., using an inhibited acid solution), rinse, dry, and reweigh them.

  • Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

    CR = (Weight Loss) / (Surface Area × Time)

    IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

Biological Interactions and Signaling Pathways

Recent research has highlighted the interaction of this compound with biological systems, particularly its impact on cellular metabolism and signaling pathways.

Interference with Choline Metabolism

This compound has been shown to interfere with choline metabolism.[7][8] Choline is an essential nutrient vital for the synthesis of the neurotransmitter acetylcholine and the membrane phospholipid phosphatidylcholine. This compound can competitively inhibit choline uptake by cells and can be incorporated into phospholipids, leading to the formation of aberrant membrane components.[7][9] This can disrupt normal cellular function and has been linked to effects on cell proliferation and apoptosis.[7]

G cluster_choline Choline Metabolism Interference by DEA Choline Extracellular Choline CholineTransporter Choline Transporter Choline->CholineTransporter Uptake DEA This compound (DEA) DEA->CholineTransporter Inhibition AberrantPhospholipid Aberrant Phospholipid (Altered Membrane) DEA->AberrantPhospholipid Incorporation IntracellularCholine Intracellular Choline CholineTransporter->IntracellularCholine Phosphatidylcholine Phosphatidylcholine (Normal Membrane) IntracellularCholine->Phosphatidylcholine Metabolism

Figure 3: DEA interference with choline uptake and metabolism.

Wnt Signaling Pathway

Emerging studies suggest that this compound may act as an activator of the Wnt signaling pathway.[10][11][12] The Wnt pathway is a crucial signaling cascade involved in embryonic development, cell proliferation, and differentiation.[13][14] Dysregulation of this pathway is implicated in various diseases, including cancer. The exact mechanism of how this compound activates Wnt signaling is still under investigation, but it may be linked to its effects on cellular metabolism or its structural similarity to endogenous signaling molecules.[10][11] One hypothesis is that DEA's influence on choline metabolism and subsequent changes in methylation patterns could indirectly affect the expression of Wnt pathway components.[11]

G cluster_wnt Potential Activation of Wnt Signaling by DEA DEA This compound (DEA) Frizzled Frizzled Receptor DEA->Frizzled Potential Activation? WntLigand Wnt Ligand WntLigand->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK3β Dishevelled->GSK3B Inhibition BetaCatenin β-catenin GSK3B->BetaCatenin Degradation (Inhibited) Nucleus Nucleus BetaCatenin->Nucleus Translocation GeneTranscription Gene Transcription (Proliferation, etc.) Nucleus->GeneTranscription

Figure 4: Hypothesized interaction of DEA with the Wnt pathway.

Conclusion

This compound is a compound with a broad spectrum of applications valuable to the research community. Its well-defined chemical and physical properties, coupled with its utility as a buffer, a synthetic precursor, a CO₂ absorbent, and a corrosion inhibitor, make it an indispensable tool in the laboratory. Furthermore, its interactions with biological pathways are an expanding area of research with implications for toxicology and drug development. The experimental protocols provided in this guide offer a starting point for researchers to harness the diverse functionalities of this compound in their scientific endeavors. As with any chemical, appropriate safety precautions should always be taken when handling and using this compound.

References

Synthesis and Production of High-Purity Diethanolamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethanolamine (DEA), a versatile secondary amine and diol, is a critical intermediate in the synthesis of numerous commercial products, including pharmaceuticals, agrochemicals, and surfactants.[1][2][3] The production of high-purity this compound is paramount, particularly for applications in the pharmaceutical industry where stringent quality standards are required to ensure the safety and efficacy of the final drug products.[4][5] This technical guide provides an in-depth overview of the synthesis and production of high-purity this compound, with a focus on the reaction of ethylene oxide with ammonia, purification methodologies, and analytical techniques for quality assurance. Detailed experimental protocols, quantitative data, and process visualizations are presented to support researchers and professionals in the field.

Synthesis of this compound

The primary industrial method for the synthesis of this compound is the reaction of ethylene oxide with an excess of ammonia.[2][3] This reaction is typically carried out in an aqueous medium and proceeds through a series of consecutive nucleophilic additions, yielding a mixture of monoethanolamine (MEA), this compound (DEA), and triethanolamine (TEA).[6]

The reaction sequence is as follows:

  • Formation of Monoethanolamine (MEA): C₂H₄O + NH₃ → HOCH₂CH₂NH₂

  • Formation of this compound (DEA): HOCH₂CH₂NH₂ + C₂H₄O → (HOCH₂CH₂)₂NH

  • Formation of Triethanolamine (TEA): (HOCH₂CH₂)₂NH + C₂H₄O → (HOCH₂CH₂)₃N

The selectivity towards this compound is a critical aspect of the synthesis and can be influenced by several factors, including the molar ratio of reactants, temperature, pressure, and the use of catalysts.

Experimental Protocol: Catalytic Synthesis of this compound

This protocol describes a laboratory-scale synthesis of this compound with enhanced selectivity using a modified zeolite catalyst, based on principles outlined in patent literature.[7]

Materials:

  • Anhydrous liquid ammonia

  • Ethylene oxide

  • Modified ZSM-5 zeolite catalyst (e.g., B₂O₃/ZSM-5)[7]

  • High-pressure fixed-bed reactor

  • Metering pumps for liquid ammonia and ethylene oxide

  • Temperature and pressure controllers

  • Product collection vessel

Procedure:

  • The modified ZSM-5 zeolite catalyst is shaped and loaded into the fixed-bed reactor.[7]

  • Anhydrous liquid ammonia and ethylene oxide are fed into the reactor using precision metering pumps.[7]

  • The molar ratio of anhydrous liquid ammonia to ethylene oxide is maintained at approximately 10:3.[7]

  • The reaction pressure is controlled within the range of 1.0-5.0 MPa.[7]

  • The reaction temperature is maintained between 40-160°C.[7]

  • The liquid hourly space velocity is controlled in the range of 1.0-3.0 h⁻¹.[7]

  • The reaction product, a mixture of ethanolamines, is collected in a cooled vessel after depressurization.

  • Excess ammonia is removed from the product mixture by evaporation.

  • The resulting mixture of monoethanolamine, this compound, and triethanolamine is then subjected to purification.

Production of High-Purity this compound

The production of high-purity this compound involves two key stages: the synthesis reaction, as described above, and the subsequent purification of the crude product mixture.

Industrial Production Workflow

The industrial production of this compound typically involves a continuous process that includes reaction, separation of excess ammonia, and fractional distillation of the ethanolamine mixture.[8]

G cluster_0 Synthesis Stage cluster_1 Separation & Purification Stage A Ethylene Oxide Feed C High-Pressure Reactor A->C B Ammonia Feed B->C D Ammonia Stripper C->D Crude Product E Fractional Distillation Train D->E Ammonia-Free Product I Recycled Ammonia D->I Excess Ammonia F High-Purity DEA Storage E->F G MEA Storage E->G H TEA Storage E->H I->B

Industrial Production Workflow for this compound
Purification by Fractional Distillation

Fractional distillation is the primary method for separating the components of the ethanolamine mixture to obtain high-purity this compound. This process takes advantage of the differences in the boiling points of monoethanolamine (170°C), this compound (268°C), and triethanolamine (335°C). The distillation is typically carried out under reduced pressure to lower the boiling points and prevent thermal degradation of the products.

Experimental Protocol: Laboratory-Scale Fractional Distillation

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Vacuum pump and pressure gauge

Procedure:

  • The crude ethanolamine mixture is charged into the round-bottom flask along with boiling chips.

  • The fractional distillation apparatus is assembled, ensuring all joints are properly sealed for vacuum application.

  • A vacuum is applied to the system, and the pressure is stabilized at a desired level (e.g., 10-20 mmHg).

  • The mixture is heated gently using the heating mantle.

  • The temperature at the distillation head is monitored closely. The first fraction, primarily consisting of monoethanolamine, is collected as the temperature platues near its boiling point at the applied pressure.

  • After the monoethanolamine has been distilled, the temperature will rise. The receiving flask is changed, and the this compound fraction is collected as the temperature stabilizes at its corresponding boiling point under vacuum.

  • The distillation is stopped before the temperature begins to rise again, indicating the onset of triethanolamine distillation, to ensure the purity of the this compound fraction.

Data Presentation

The selectivity of this compound synthesis is highly dependent on the reaction conditions. The following tables summarize quantitative data from various synthesis processes.

Table 1: Influence of Reactant Molar Ratio on Product Distribution

NH₃:C₂H₄O Molar RatioMEA (wt%)DEA (wt%)TEA (wt%)Reference
10:175.321.13.6[8]
5:159.531.29.3[8]
3:145.137.317.6[8]
1:112.529.857.7[8]

Table 2: Product Distribution with Catalytic Synthesis

CatalystNH₃:C₂H₄O Molar RatioTemperature (°C)Pressure (MPa)MEA (wt%)DEA (wt%)TEA (wt%)Reference
B₂O₃/ZSM-510:340-1601.0-5.0355510[7]
ZnO/β-zeolite10:340-1601.0-5.0285319[7]
La-exchanged ZSM-5Not specifiedNot specifiedNot specified69301[7]

Table 3: High-Purity this compound Specifications

ParameterSpecification
Purity (Assay)≥ 99.0%
Monoethanolamine≤ 0.5%
Triethanolamine≤ 0.5%
Water Content≤ 0.15%
Color (APHA)≤ 20

Quality Assurance and Analytical Methods

Ensuring the high purity of this compound is crucial, especially for pharmaceutical applications.[4] Various analytical techniques are employed for quality control.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of ethanolamines and potential impurities.

Experimental Protocol: GC-MS Analysis of this compound

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer

  • Capillary column suitable for amine analysis (e.g., DB-WAX)

  • Helium carrier gas

Procedure:

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent (e.g., methanol).

  • Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.

  • Chromatographic Separation: The components of the sample are separated on the capillary column based on their volatility and interaction with the stationary phase. A typical temperature program involves an initial hold followed by a gradual increase in temperature to elute all components.

  • Mass Spectrometric Detection: As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide structural information for identification, and the peak areas are used for quantification.

Signaling Pathway for this compound Synthesis

The synthesis of this compound from ethylene oxide and ammonia follows a sequential reaction pathway.

G NH3 Ammonia (NH₃) MEA Monoethanolamine (MEA) NH3->MEA EO1 Ethylene Oxide (C₂H₄O) EO1->MEA DEA This compound (DEA) MEA->DEA EO2 Ethylene Oxide (C₂H₄O) EO2->DEA TEA Triethanolamine (TEA) DEA->TEA EO3 Ethylene Oxide (C₂H₄O) EO3->TEA

Sequential Synthesis of Ethanolamines

Conclusion

The synthesis and production of high-purity this compound are well-established industrial processes, with the reaction of ethylene oxide and ammonia being the predominant method. Control over reaction parameters and the use of selective catalysts are key to maximizing the yield of this compound. Subsequent purification, primarily through fractional distillation, is essential to achieve the high purity required for sensitive applications, particularly in the pharmaceutical industry. Rigorous analytical quality control, employing techniques such as GC-MS, ensures that the final product meets the stringent specifications for its intended use. The information provided in this guide serves as a comprehensive resource for professionals involved in the research, development, and production of high-purity this compound.

References

Diethanolamine: A Technical Guide to its Bifunctional Role in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethanolamine (DEA), an organic compound with the chemical formula HN(CH₂CH₂OH)₂, is a cornerstone molecule in modern organic synthesis.[1][2] Its structure is deceptively simple, yet it possesses a powerful bifunctionality derived from its distinct chemical moieties: a secondary amine and a diol (two primary hydroxyl groups).[1][3][4] This polyfunctional nature allows it to act as a versatile building block, nucleophile, base, and catalyst.[1][3][4][5]

Physically, DEA is a white solid at room temperature, though it is more commonly encountered as a colorless, viscous, and hygroscopic liquid due to its tendency to absorb water and supercool.[1][4] It is fully miscible with water and many organic solvents.[2][3] This unique combination of reactivity and physical properties makes DEA an invaluable reagent in the synthesis of a wide array of high-value chemicals, including pharmaceuticals, agrochemicals, surfactants, dyes, and corrosion inhibitors.[5][6][7] This guide provides an in-depth exploration of DEA's bifunctional reactivity, supported by quantitative data, detailed experimental protocols, and process visualizations.

Core Bifunctional Reactivity

The synthetic utility of this compound stems from its two distinct reactive centers. The nitrogen atom of the secondary amine is both basic and highly nucleophilic, while the oxygen atoms of the two hydroxyl groups are nucleophilic.[3][5] This allows for a diverse range of transformations, often with controllable selectivity based on reaction conditions. The amine group is generally more nucleophilic than the hydroxyl groups, enabling selective N-alkylation or N-acylation.[8] However, under different conditions, the hydroxyl groups readily undergo O-alkylation or esterification. Critically, both functionalities can participate in a single transformation, such as intramolecular cyclization, to form important heterocyclic structures.

Bifunctional_Reactivity DEA This compound HN(CH₂CH₂OH)₂ N_Alkylation N-Alkylation DEA->N_Alkylation Amine (Nucleophile) N_Acylation N-Acylation (Amide Formation) DEA->N_Acylation Amine (Nucleophile) Basicity Base Catalysis (Proton Abstraction) DEA->Basicity Amine (Base) O_Esterification O-Esterification (Ester Formation) DEA->O_Esterification Hydroxyls (Nucleophile) Cyclization Intramolecular Cyclization DEA->Cyclization Amine + Hydroxyl

Caption: General reactivity pathways of this compound's bifunctional groups.

Application I: Synthesis of Heterocycles - The Case of Morpholine

One of the most significant applications of DEA's bifunctionality is in the synthesis of morpholine. This reaction involves an intramolecular cyclization-dehydration where both the amine and one hydroxyl group participate. Morpholine is a crucial heterocyclic intermediate used in the production of rubber accelerators, corrosion inhibitors, and as a building block for pharmaceuticals like the antibiotic linezolid and the anticancer agent gefitinib (Iressa).[5] The industrial synthesis of morpholine is predominantly achieved through the acid-catalyzed dehydration of DEA.[2]

Data Presentation: Morpholine Synthesis Conditions

The following table summarizes two distinct laboratory-scale methods for the synthesis of morpholine from this compound, highlighting the impact of the acid catalyst on reaction parameters and efficiency.

ParameterMethod A (Hydrochloric Acid)[9]Method B (Oleum/Sulfuric Acid)[10]
Starting Material This compoundThis compound
Catalyst/Reagent Concentrated Hydrochloric Acid20% Oleum (H₂SO₄·SO₃)
Reagent Ratio DEA : 20% Oleum = 1 : 1.67 (w/w)DEA : 20% Oleum = 1 : 1.67 (w/w)
Temperature 200 - 210 °C183 - 190 °C
Reaction Time 15 hours0.5 - 1.5 hours
Reported Yield 39 - 48%90 - 95%
Experimental Protocol: Morpholine Synthesis via HCl Route[11]

This protocol is adapted from a literature procedure for the synthesis of morpholine hydrochloride and its subsequent conversion to morpholine.

  • Acidification: In a 500 mL three-neck round-bottom flask equipped with a thermocouple and an air condenser, place 62.5 g of this compound. The flask should be situated in a high-temperature silicone oil bath. Cautiously add concentrated hydrochloric acid (approx. 50-60 mL) portion-wise until the pH of the mixture is ~1. This reaction is highly exothermic and generates acidic vapors.

  • Dehydration/Cyclization: Heat the resulting this compound hydrochloride solution vigorously. Water will begin to distill off. Continue heating until the internal temperature of the reaction mixture reaches 200-210 °C. Maintain this temperature for 15 hours.

  • Isolation of Intermediate: After 15 hours, allow the mixture to cool to approximately 160 °C. Pour the hot, viscous morpholine hydrochloride paste into a crystallization dish to prevent it from solidifying within the flask.

  • Neutralization (Freebasing): Scrape the solidified morpholine hydrochloride into a blender and mix thoroughly with 50 g of calcium oxide (CaO).

  • Purification Step 1 (Distillation): Transfer the resulting paste to a round-bottom flask and perform a direct flame distillation. Collect the crude, wet, and dark morpholine distillate.

  • Purification Step 2 (Drying): Dry the crude morpholine by stirring it over 20 g of potassium hydroxide (KOH) pellets for 30-60 minutes. Decant the upper morpholine layer.

  • Purification Step 3 (Final Distillation): Reflux the dried morpholine over a small amount (~1 g) of sodium metal for one hour. Rearrange the apparatus for fractional distillation and collect the pure morpholine fraction boiling between 126-129 °C.

Visualization: Morpholine Synthesis Workflow

Morpholine_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification DEA This compound Acid Add Conc. HCl (pH ~1) DEA->Acid Heat Heat (200-210°C, 15h) Dehydration & Cyclization Acid->Heat Base Neutralize (Freebase with CaO) Heat->Base Distill1 Flame Distillation Base->Distill1 Dry Dry over KOH Distill1->Dry Distill2 Fractional Distillation (over Na metal) Dry->Distill2 Product Pure Morpholine Distill2->Product

Caption: Experimental workflow for the synthesis of morpholine from this compound.

Application II: Bifunctional Base Catalysis - The Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between a compound with an active methylene group (e.g., malononitrile, ethyl acetoacetate) and a carbonyl compound.[11][12] The reaction is typically catalyzed by a weak base, such as an amine.[11][13] this compound, and related ethanolamines, are effective catalysts for this transformation.[14] In this role, DEA exhibits bifunctionality: the basic amine group deprotonates the active methylene compound to generate the carbanion nucleophile, while the hydroxyl groups can engage in hydrogen bonding to activate the carbonyl electrophile and stabilize charged intermediates.[15]

Data Presentation: Ethanolamine-Catalyzed Knoevenagel Condensation

The following data, using the structurally similar triethanolamine as a catalyst, is representative of the efficiency of ethanolamines in promoting the Knoevenagel condensation of various aromatic aldehydes with malononitrile in an aqueous medium.[14]

EntryAromatic Aldehyde (Ar-CHO)Time (min)Yield (%)
14-Methoxybenzaldehyde1593
24-Chlorobenzaldehyde2090
34-Nitrobenzaldehyde2588
4Benzaldehyde2085
52-Chlorobenzaldehyde3082
Experimental Protocol: General Procedure for Knoevenagel Condensation[16]
  • Reaction Setup: In a round-bottom flask, prepare a mixture of the aromatic aldehyde (1 mmol), the active methylene compound (e.g., malononitrile, 1 mmol), and this compound (10 mol%) in 5 mL of water.

  • Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, the solid product typically precipitates from the aqueous solution. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold water and then recrystallize from ethanol to obtain the pure α,β-unsaturated product.

Visualization: Proposed Catalytic Role of this compound

Knoevenagel_Mechanism DEA DEA Catalyst (Base) Carbanion Carbanion (Z-CH⁻-Z) DEA->Carbanion Deprotonation ActiveMethylene Active Methylene (Z-CH₂-Z) Intermediate Aldol Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Product α,β-Unsaturated Product Intermediate->Product Dehydration Water H₂O

Caption: Proposed mechanism for DEA-catalyzed Knoevenagel condensation.

Application III: Synthesis of Diethanolamides for Surfactants

Diethanolamides are a major class of non-ionic surfactants widely used as foaming agents, emulsifiers, and thickeners in personal care products and industrial detergents.[4][6][16][17] Their synthesis provides an excellent example of the selective reactivity of DEA's amine group. This compound reacts with fatty acids, or more commonly their methyl esters, in a condensation reaction to form the corresponding N,N-diethanolamide, leaving the hydroxyl groups intact.[5][16]

Data Presentation: Synthesis of Oleic Acid Diethanolamide (OADA)

This table outlines the conditions for a specific amidation reaction to produce a surfactant.[16]

ParameterValue
Substrates Methyl Oleate, this compound
Molar Ratio (Ester:Amine) 1 : 3
Catalyst Potassium Carbonate (K₂CO₃)
Catalyst Loading 5% (w/w)
Temperature 170 °C
Reaction Time 8 hours
Solvent Solvent-free
Experimental Protocol: Synthesis of Oleic Acid Diethanolamide (OADA)[18]
  • Reaction Setup: Charge a three-necked flask equipped with a condenser and nitrogen inlet with methyl oleate and this compound in a 1:3 molar ratio.

  • Inert Atmosphere: Purge the system with nitrogen gas.

  • Heating and Catalyst Addition: Under constant magnetic stirring and nitrogen flow, heat the mixture to 170 °C. Once the temperature is stable, add 5% (by weight of the total reactants) of potassium carbonate catalyst.

  • Reaction Execution: Maintain the reaction at 170 °C under reflux for 8 hours.

  • Purification: After cooling, purify the reaction mixture to remove unreacted species and the catalyst. This is achieved by solvent extraction using a saturated sodium chloride (NaCl) solution and hexane. The final product is characterized by FTIR and NMR spectroscopy.

Visualization: Diethanolamide Synthesis Logic

Surfactant_Synthesis DEA This compound Reactants DEA->Reactants FattyEster Fatty Acid Ester (e.g., Methyl Oleate) FattyEster->Reactants Product Diethanolamide (Surfactant) Reactants->Product Amidation (170°C, K₂CO₃) Application Applications: Shampoos, Lotions, Detergents Product->Application

Caption: Logical workflow for the synthesis and application of diethanolamides.

Conclusion

This compound's value in organic synthesis is profoundly amplified by its bifunctional nature. The presence of both a reactive secondary amine and two hydroxyl groups within a simple, accessible framework allows it to serve multiple, distinct roles. As demonstrated, it is an essential precursor for building complex heterocyclic scaffolds like morpholine, an effective bifunctional base catalyst for carbon-carbon bond formation, and a key reagent in the selective synthesis of industrially significant molecules such as diethanolamide surfactants.[3][5] Its utility extends further into drug synthesis intermediates, gas sweetening processes, and the formulation of corrosion inhibitors, cementing its status as a versatile and indispensable tool for researchers and chemical industry professionals.[1][3][6]

References

An In-depth Technical Guide to the Corrosion Inhibition Mechanism of Diethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethanolamine (DEA), an organic compound containing both secondary amine and hydroxyl functional groups, is a widely utilized corrosion inhibitor in various industrial applications. This technical guide provides a comprehensive overview of the mechanism of action of this compound in mitigating the corrosion of metallic substrates, with a primary focus on steel. The document delves into the fundamental principles of DEA's inhibitory effects, including its adsorption behavior, the influence of environmental factors, and its synergistic potential with other compounds. Detailed experimental protocols for evaluating its performance are provided, alongside a summary of quantitative data from key studies. Furthermore, this guide employs visualizations to illustrate the intricate signaling pathways and experimental workflows associated with DEA's function as a corrosion inhibitor.

Core Mechanism of Action

This compound primarily functions as a mixed-type corrosion inhibitor , meaning it impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1][2][3] The cornerstone of its inhibitory effect lies in its ability to adsorb onto the metal surface , forming a protective barrier that isolates the metal from the corrosive environment.[1][2][3][4]

The adsorption of DEA is a complex process influenced by the chemical structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive medium. The DEA molecule possesses two key functional groups that actively participate in the adsorption process:

  • Amine Group (-NH): The nitrogen atom in the amine group has a lone pair of electrons that can be donated to the vacant d-orbitals of the metal atoms (e.g., iron), forming a coordinate covalent bond.[4]

  • Hydroxyl Groups (-OH): The oxygen atoms in the hydroxyl groups also possess lone pairs of electrons and can similarly engage in coordinate bonding with the metal surface.[4]

This adsorption can be categorized as physisorption or chemisorption . In the case of DEA, evidence suggests that physical adsorption is the predominant mechanism , particularly in acidic media.[1][2][3][4] This is supported by the observed decrease in inhibition efficiency with increasing temperature and the calculated values of activation energy and free energy of adsorption.[4] Physisorption involves weaker electrostatic interactions, such as van der Waals forces and dipole-dipole interactions, between the charged metal surface and the polar DEA molecules.

In acidic solutions, DEA can become protonated (DEAH⁺). The adsorption can then occur through the electrostatic attraction between the positively charged inhibitor molecules and the negatively charged metal surface (due to the specific adsorption of anions from the acid).

The adsorption of DEA on a steel surface in a sulfuric acid medium has been found to follow the Frumkin adsorption isotherm .[1][2][3][4] This isotherm takes into account the lateral interactions between the adsorbed inhibitor molecules. A negative value for the interaction parameter in the Frumkin isotherm suggests the presence of repulsive forces between the adsorbed DEA molecules on the metal surface.[4]

Passivation

In some environments, this compound can also contribute to the passivation of the metal surface.[5][1][2][4] This involves the formation of a thin, stable, and protective oxide or complex layer that is much more resistant to corrosion than the bare metal. The passivating effect of DEA may be attributed to the formation of complexes of the type [M-In-OH]ads or [M-OH-In]ads on the metal surface.[4]

Quantitative Data on Inhibition Efficiency

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE%), which can be calculated from weight loss measurements, corrosion current densities, or polarization resistance values. The following tables summarize quantitative data for this compound as a corrosion inhibitor under various conditions.

Table 1: Corrosion Inhibition Efficiency of this compound on Mild Steel in 0.5 M H₂SO₄ at 303 K [5][2][4]

Concentration of DEA (M)Corrosion Current Density (μA/cm²)Inhibition Efficiency (IE%)
0 (Blank)1000-
1 x 10⁻⁷44755.3
1 x 10⁻⁶34665.4
1 x 10⁻⁵25075.0
1 x 10⁻⁴16283.8
1 x 10⁻³11388.7

Table 2: Influence of Temperature on the Inhibition Efficiency of 10⁻³ M this compound on Mild Steel in 0.5 M H₂SO₄ [4]

Temperature (K)Corrosion Current Density (μA/cm²)Inhibition Efficiency (IE%)
30311388.7
31320080.0
32331668.4
33350149.9

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the corrosion inhibition performance of this compound.

Weight Loss Method

This gravimetric technique is a straightforward and widely used method for determining corrosion rates and inhibition efficiencies.

Protocol:

  • Specimen Preparation:

    • Prepare rectangular specimens of the metal to be tested (e.g., mild steel) with a hole for suspension.

    • Mechanically polish the specimens with a series of emery papers of increasing grit size (e.g., 150, 320, 400, 600 grit) to achieve a smooth, uniform surface.

    • Degrease the specimens with a suitable solvent (e.g., acetone), rinse with distilled water, and dry them thoroughly.

    • Accurately weigh each specimen to the nearest 0.1 mg using an analytical balance and record the initial weight (W_initial).

    • Measure the dimensions of the specimens to calculate the total surface area (A).

  • Corrosion Test:

    • Prepare the corrosive solution (e.g., 0.5 M H₂SO₄) and different concentrations of the this compound inhibitor solution.

    • Immerse the weighed specimens in the test solutions (including a blank solution without the inhibitor) for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.

  • Cleaning and Re-weighing:

    • After the immersion period, retrieve the specimens from the solutions.

    • Remove the corrosion products from the surface of the specimens by immersing them in a cleaning solution (e.g., a solution of NaOH and zinc dust) and gently brushing.

    • Rinse the cleaned specimens with distilled water, dry them, and re-weigh them to obtain the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D), where K is a constant (8.76 × 10⁴), T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Potentiodynamic Polarization

This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor type.

Protocol:

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell consisting of the metal specimen as the working electrode (WE), a platinum or graphite electrode as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

    • The working electrode should have a defined exposed surface area, with the rest of the specimen insulated.

  • Measurement Procedure:

    • Fill the electrochemical cell with the test solution (with and without inhibitor).

    • Immerse the electrodes in the solution and allow the system to stabilize for a certain period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached.

    • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV with respect to OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the applied potential (E). This is the Tafel plot.

    • Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • The Tafel slopes (βa and βc) can also be determined from the linear regions.

    • Inhibition Efficiency (IE%): IE% = [(i_corr,blank - i_corr,inhibitor) / i_corr,blank] × 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface, offering insights into the formation of the protective inhibitor film.

Protocol:

  • Electrochemical Cell Setup:

    • The same three-electrode cell setup as for potentiodynamic polarization is used.

  • Measurement Procedure:

    • After the system reaches a steady OCP, apply a small amplitude AC voltage (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

    • Measure the resulting AC current response.

  • Data Analysis:

    • The impedance data is typically represented as Nyquist plots (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

    • The data is then fitted to an equivalent electrical circuit model to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • A higher Rct value in the presence of the inhibitor indicates better corrosion protection.

    • Inhibition Efficiency (IE%): IE% = [(Rct,inhibitor - Rct,blank) / Rct,inhibitor] × 100

Signaling Pathways and Logical Relationships

The mechanism of corrosion inhibition by this compound can be visualized as a series of interconnected events. The following diagrams, created using the DOT language for Graphviz, illustrate these relationships.

Corrosion_Inhibition_Mechanism cluster_Corrosion_Process Corrosion Process (without Inhibitor) cluster_Inhibition_Process Inhibition by this compound Metal_Surface Metal Surface (e.g., Fe) Anodic_Reaction Anodic Reaction Fe -> Fe²⁺ + 2e⁻ Metal_Surface->Anodic_Reaction Cathodic_Reaction Cathodic Reaction 2H⁺ + 2e⁻ -> H₂ (acidic) O₂ + 2H₂O + 4e⁻ -> 4OH⁻ (neutral) Metal_Surface->Cathodic_Reaction Adsorption Adsorption on Metal Surface Metal_Surface->Adsorption Corrosion Corrosion Anodic_Reaction->Corrosion Cathodic_Reaction->Corrosion DEA_Molecule This compound (DEA) Molecule DEA_Molecule->Adsorption Protective_Layer Formation of Protective Layer Adsorption->Protective_Layer Block_Anodic Blocks Anodic Sites Protective_Layer->Block_Anodic Block_Cathodic Blocks Cathodic Sites Protective_Layer->Block_Cathodic Inhibition Corrosion Inhibition Block_Anodic->Inhibition Block_Cathodic->Inhibition

Figure 1: General mechanism of corrosion and its inhibition by this compound.

Adsorption_Mechanism DEA This compound Molecule (HN(CH₂CH₂OH)₂) N_lone_pair Lone pair on Nitrogen DEA->N_lone_pair O_lone_pair Lone pairs on Oxygen DEA->O_lone_pair Physical_Adsorption Physical Adsorption (Electrostatic Interaction) DEA->Physical_Adsorption Coordinate_Bond_N Coordinate Bond (N-Fe) N_lone_pair->Coordinate_Bond_N Coordinate_Bond_O Coordinate Bond (O-Fe) O_lone_pair->Coordinate_Bond_O Metal_Surface Metal Surface (Fe) Vacant_d_orbitals Vacant d-orbitals of Fe Metal_Surface->Vacant_d_orbitals Metal_Surface->Physical_Adsorption Vacant_d_orbitals->Coordinate_Bond_N Vacant_d_orbitals->Coordinate_Bond_O Protective_Film Formation of a Protective Film Coordinate_Bond_N->Protective_Film Coordinate_Bond_O->Protective_Film Physical_Adsorption->Protective_Film

Figure 2: Detailed adsorption mechanism of this compound on a metal surface.

Experimental_Workflow Start Start Specimen_Prep Specimen Preparation (Polishing, Cleaning, Weighing) Start->Specimen_Prep Solution_Prep Solution Preparation (Corrosive medium +/- DEA) Start->Solution_Prep Corrosion_Test Corrosion Testing Specimen_Prep->Corrosion_Test Solution_Prep->Corrosion_Test Weight_Loss Weight Loss Measurement Corrosion_Test->Weight_Loss Electrochemical Electrochemical Tests Corrosion_Test->Electrochemical Data_Analysis Data Analysis Weight_Loss->Data_Analysis Polarization Potentiodynamic Polarization Electrochemical->Polarization EIS Electrochemical Impedance Spectroscopy Electrochemical->EIS Polarization->Data_Analysis EIS->Data_Analysis Calc_IE Calculate Inhibition Efficiency (IE%) Data_Analysis->Calc_IE Conclusion Conclusion on Inhibitor Performance Calc_IE->Conclusion

Figure 3: A typical experimental workflow for evaluating a corrosion inhibitor.

Synergistic Effects

The corrosion inhibition efficiency of this compound can be significantly enhanced by the addition of other compounds, a phenomenon known as synergism. Halide ions, such as iodide (I⁻) from potassium iodide (KI), are particularly effective in this regard.

The synergistic mechanism is generally attributed to the following:

  • Enhanced Adsorption of Inhibitor: The halide ions first adsorb onto the metal surface, creating a negatively charged layer.

  • Facilitated Cation Adsorption: This negatively charged surface then facilitates the adsorption of the protonated (positively charged) this compound molecules through electrostatic attraction.

  • Co-adsorption and Stability: The co-adsorption of halide ions and DEA molecules can lead to a more stable and compact protective film on the metal surface, providing superior corrosion protection.

While specific quantitative data for the synergistic effect of DEA with KI is not extensively available in the reviewed literature, the general principle of halide-amine synergism is a well-established concept in corrosion science.

Conclusion

This compound serves as an effective mixed-type corrosion inhibitor, primarily through a mechanism of physical adsorption onto the metal surface, thereby creating a protective barrier against corrosive agents. Its performance is influenced by factors such as concentration, temperature, and the composition of the corrosive medium. The amine and hydroxyl groups are crucial for the adsorption process, which is well-described by the Frumkin adsorption isotherm in acidic environments. The inhibitory action of DEA can be further amplified through synergistic interactions with other compounds, such as halide ions. The experimental protocols and data presented in this guide provide a robust framework for researchers and professionals to understand, evaluate, and optimize the application of this compound as a corrosion inhibitor in various industrial settings.

References

Solubility of Diethanolamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of diethanolamine (DEA) in a range of common organic solvents. This information is critical for professionals in research, chemical synthesis, and pharmaceutical development where this compound is utilized as a reagent, intermediate, or pH-adjusting agent. This document compiles available quantitative and qualitative solubility data, details common experimental protocols for solubility determination, and presents a generalized workflow for such measurements.

Overview of this compound Solubility

This compound, with the chemical formula HN(CH₂CH₂OH)₂, is a polyfunctional organic compound, exhibiting characteristics of both a secondary amine and a diol.[1] Its molecular structure, featuring two hydrophilic hydroxyl groups and a polar secondary amine group, dictates its solubility behavior. Pure this compound is a white solid at room temperature, though it is often encountered as a colorless, viscous liquid due to its tendency to absorb water and supercool.[1]

The presence of the hydroxyl and amine functionalities allows for strong hydrogen bonding, rendering this compound completely miscible with water.[1][2][3][4] This high polarity also results in good solubility in polar organic solvents, particularly those capable of hydrogen bonding. Conversely, its solubility is limited in nonpolar organic solvents.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for this compound in various classes of organic solvents. It is important to note that while this compound is widely used, comprehensive quantitative solubility data in a broad spectrum of organic solvents is not extensively published in readily accessible literature.

Table 1: Solubility of this compound in Alcohols
SolventChemical FormulaSolubilityTemperature (°C)
MethanolCH₃OHMiscible[5]25
EthanolC₂H₅OHMiscible[6]25
PropanolC₃H₇OHSolubleNot Specified
ButanolC₄H₉OHSolubleNot Specified

Note: "Miscible" indicates that the two substances are completely soluble in each other at all proportions.

Table 2: Solubility of this compound in Ketones
SolventChemical FormulaSolubilityTemperature (°C)
AcetoneC₃H₆OMiscible[5][6]25
Table 3: Solubility of this compound in Ethers
SolventChemical FormulaSolubilityTemperature (°C)
Diethyl Ether(C₂H₅)₂O0.8 g / 100 g[5][7]25
TetrahydrofuranC₄H₈OData not available-
Table 4: Solubility of this compound in Hydrocarbons
SolventChemical FormulaSolubilityTemperature (°C)
BenzeneC₆H₆4.2 g / 100 g[5][7]25
TolueneC₇H₈Slightly SolubleNot Specified
XyleneC₈H₁₀Slightly SolubleNot Specified
n-HeptaneC₇H₁₆< 0.1 g / 100 g[5]25
Petroleum Ether-InsolubleNot Specified
Table 5: Solubility of this compound in Other Organic Solvents
SolventChemical FormulaSolubilityTemperature (°C)
ChloroformCHCl₃Miscible[2]25
GlycerolC₃H₈O₃Miscible[2]25
Carbon TetrachlorideCCl₄< 0.1 g / 100 g[5][7]25

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The methods described below are commonly employed to ascertain the solubility of a solid compound like this compound in a liquid solvent.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.

Detailed Methodology:

  • Preparation: A known excess of solid this compound is added to a sealed, thermostatically controlled vessel (e.g., a jacketed glass reactor or a flask in a temperature-controlled shaker bath) containing a precise volume of the organic solvent.

  • Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached. The system is visually inspected to confirm that excess solid remains.

  • Phase Separation: After equilibration, agitation is stopped, and the mixture is allowed to stand for a sufficient time to allow the undissolved solid to settle.

  • Sampling: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

  • Analysis: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical technique. Common methods include:

    • Gas Chromatography (GC): After appropriate dilution and derivatization if necessary.

    • High-Performance Liquid Chromatography (HPLC): Often with a suitable detector like a refractive index detector (RID) or an evaporating light scattering detector (ELSD).

    • Titration: Acid-base titration can be used given the basic nature of this compound.

  • Calculation: The solubility is expressed as the mass of solute per unit mass or volume of the solvent (e.g., g/100 g solvent or g/100 mL solvent).

Gravimetric Method

The gravimetric method is a simpler, though potentially less precise, method for determining solubility.

Principle: A known volume or mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Detailed Methodology:

  • Preparation of Saturated Solution: A saturated solution is prepared as described in the isothermal shake-flask method (steps 1 and 2).

  • Sampling and Weighing: A specific volume or mass of the clear, filtered saturated solution is transferred to a pre-weighed, dry evaporating dish. The dish and its contents are then accurately weighed.

  • Evaporation: The solvent is carefully evaporated from the solution. This can be done on a steam bath, in a fume hood, or in an oven at a temperature below the boiling point of the solute and sufficient to vaporize the solvent.

  • Drying and Weighing: The evaporating dish containing the solid residue (this compound) is dried to a constant weight in an oven at a suitable temperature (e.g., 60-80 °C) to remove any residual solvent. The dish is then cooled in a desiccator and weighed.

  • Calculation:

    • Mass of solute = (Mass of dish + residue) - (Mass of empty dish)

    • Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

    • Solubility is then calculated as (mass of solute / mass of solvent) * 100.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a solid in a liquid solvent using the isothermal shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling cluster_analysis Analysis cluster_result Result A Add excess solid DEA to solvent in a sealed vessel B Agitate at constant temperature for 24-72 hours A->B Start Equilibration C Cease agitation and allow solid to settle B->C Equilibrium Reached D Withdraw supernatant through a filter C->D Clear Supernatant E Determine DEA concentration (e.g., by GC, HPLC, Titration) D->E Analyze Sample F Calculate and report solubility E->F Data Processing

Caption: General workflow for solubility determination.

Conclusion

The solubility of this compound is a key physical property influencing its application in various chemical and pharmaceutical processes. While it exhibits high solubility in polar solvents like water and short-chain alcohols, its solubility is significantly lower in nonpolar organic solvents. The provided data and experimental protocols offer a foundational understanding for researchers and professionals. However, for specific applications requiring precise solubility values in less common organic solvents, experimental determination following the detailed methodologies is recommended.

References

The Pivotal Role of Diethanolamine as a Precursor in Modern Chemical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Diethanolamine (DEA), a versatile secondary amine and diol, serves as a fundamental building block in a vast array of chemical manufacturing processes. Its unique molecular structure, possessing both nucleophilic amine and reactive hydroxyl groups, allows it to be a precursor to a diverse range of commercially significant products, from industrial chemicals and surfactants to active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the core applications of this compound as a chemical precursor, detailing experimental protocols, quantitative data, and process workflows to support research, development, and manufacturing endeavors.

Synthesis of Surfactants: The Diethanolamides

This compound is a key reactant in the production of diethanolamides, a class of non-ionic surfactants widely used in cosmetics, personal care products, and industrial detergents for their excellent foaming, emulsifying, and viscosity-building properties.[1] The most common of these is cocamide DEA, derived from the fatty acids present in coconut oil.[2]

The synthesis typically involves the amidation of fatty acids or their methyl esters with this compound. The reaction can be carried out with or without a catalyst, though alkaline catalysts are often employed to increase the reaction rate.[3]

Quantitative Data for Diethanolamide Synthesis
ParameterValueReference
Reactants Fatty Acid Methyl Ester (from Coconut Oil) and this compound[4]
Molar Ratio (Fatty Acid:DEA) 1:1 to 1:2[4]
Catalyst Sodium Hydroxide (NaOH)[4]
Catalyst Concentration 0.25% - 3% w/w[4]
Reaction Temperature 150°C - 180°C[4]
Reaction Time 3 hours[5]
Optimal Conversion 82.37% (at 1:2 ME:DEA ratio, 3% NaOH, 180°C)[5]
Product Purity Low free amine content is desirable.[6]
Experimental Protocol: Synthesis of Cocamide DEA

A laboratory-scale synthesis of cocamide DEA can be performed as follows:

  • Reactant Charging: In a three-neck flask equipped with a mechanical stirrer, thermometer, and condenser, charge the fatty acid methyl esters derived from coconut oil and this compound in the desired molar ratio (e.g., 1:1.5).

  • Catalyst Addition: Add the sodium hydroxide catalyst (e.g., 1% by weight of the total reactants).

  • Reaction: Heat the mixture to the reaction temperature (e.g., 160°C) with continuous stirring. Maintain the temperature for the specified reaction time (e.g., 3 hours). The reaction progress can be monitored by measuring the remaining ester content.

  • Product Isolation: After the reaction is complete, the crude cocamide DEA can be purified. This may involve neutralization and removal of any remaining catalyst and byproducts.

Experimental Workflow: Synthesis of Diethanolamides

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Purification & Analysis FattyAcid Fatty Acid Methyl Esters Reactor Three-Neck Flask (150-180°C, 3h) FattyAcid->Reactor DEA This compound DEA->Reactor Catalyst NaOH Catalyst Catalyst->Reactor Purification Neutralization & Washing Reactor->Purification Analysis FTIR & Purity Analysis Purification->Analysis Product Cocamide DEA Analysis->Product

Workflow for the synthesis of Cocamide DEA.

Production of Morpholine

Morpholine, a heterocyclic amine, is a crucial intermediate in the synthesis of rubber chemicals, corrosion inhibitors, and various pharmaceuticals.[7] One of the primary industrial methods for its production is the dehydration of this compound using a strong acid, such as sulfuric acid or hydrochloric acid.[8]

Quantitative Data for Morpholine Synthesis from this compound
ParameterValueReference
Reactant This compound
Dehydrating Agent Concentrated Sulfuric Acid or Hydrochloric Acid
Reactant Ratio (DEA:H₂SO₄) 1:1.8 (molar ratio)
Reaction Temperature 200°C - 210°C
Reaction Time 15 hours (HCl method); 90 minutes (H₂SO₄ method)
Yield 35-50% (Lab scale, HCl); 79.3% (H₂SO₄ method)[8]
Product Purity Distillate can reach up to 93.4%
Experimental Protocol: Synthesis of Morpholine (HCl Method)

The following protocol is adapted from a lab-scale synthesis:

  • Acidification: In a round-bottom flask equipped with a thermocouple and a condenser, add 62.5 g of this compound. Slowly add concentrated hydrochloric acid until a pH of 1 is reached. This reaction is highly exothermic and should be cooled.

  • Dehydration: Heat the this compound hydrochloride solution to drive off water until the internal temperature reaches 200-210°C. Maintain this temperature for 15 hours.

  • Neutralization and Distillation: Cool the resulting morpholine hydrochloride paste. Mix it with a base, such as calcium oxide, and perform a distillation to recover the crude morpholine.

  • Purification: The crude morpholine is dried, typically over potassium hydroxide, and then purified by fractional distillation. The morpholine product is collected at its boiling point (126-129°C).

Experimental Workflow: Synthesis of Morpholine

G cluster_0 Reaction Stages DEA This compound Acidification Acidification (pH 1) DEA->Acidification Acid Concentrated HCl Acid->Acidification Base Calcium Oxide Neutralization Neutralization & Distillation Base->Neutralization DryingAgent Potassium Hydroxide Drying Drying DryingAgent->Drying Dehydration Dehydration (200-210°C, 15h) Acidification->Dehydration Dehydration->Neutralization Neutralization->Drying Purification Fractional Distillation (126-129°C) Drying->Purification Product Morpholine Purification->Product

Workflow for the synthesis of Morpholine from DEA.

Precursor to the Herbicide Glyphosate

This compound is a key starting material in one of the major industrial routes for the synthesis of glyphosate, a broad-spectrum herbicide.[9] The process involves the catalytic dehydrogenation of this compound to produce iminodiacetic acid (IDA), which is a crucial intermediate in the glyphosate synthesis pathway.[10][11]

Quantitative Data for Glyphosate Precursor Synthesis
ParameterValueReference
Reactants This compound, Sodium Hydroxide[10]
Catalyst Sodium Tungstate[10]
Reactant Molar Ratio (DEA:NaOH) 1:2 to 1:2.4[10]
Reaction Temperature 165°C - 170°C[10]
Reaction Pressure 0.9 - 1.1 MPa[10]
Reaction Time 4 - 5 hours[10]
Dehydrogenation Yield (to IDA) > 90%[10]
Overall Glyphosate Yield > 68.8%[10]
Final Glyphosate Purity > 95%[10]

Experimental Workflow: Glyphosate Synthesis via DEA Route

G cluster_0 Iminodiacetic Acid (IDA) Synthesis cluster_1 Glyphosate Synthesis DEA This compound Dehydrogenation Catalytic Dehydrogenation (165-170°C, 0.9-1.1 MPa) DEA->Dehydrogenation NaOH Sodium Hydroxide NaOH->Dehydrogenation Catalyst Sodium Tungstate Catalyst->Dehydrogenation HCl Hydrochloric Acid Acidification Acidification (pH 5.0-6.5) HCl->Acidification Phosphite Phosphite Condensation Condensation Phosphite->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation Oxidant Hydrogen Peroxide Oxidation Oxidation Oxidant->Oxidation IDA_Salt Iminodiacetic Acid Double Sodium Salt Dehydrogenation->IDA_Salt IDA Iminodiacetic Acid Acidification->IDA Diglyphosphine Diglyphosphine Condensation->Diglyphosphine Glyphosate Glyphosate Oxidation->Glyphosate IDA_Salt->Acidification IDA->Condensation Diglyphosphine->Oxidation

Workflow for Glyphosate synthesis from DEA.

Role in Gas Sweetening

In the oil and gas industry, this compound solutions are widely used for the "sweetening" of natural gas and refinery gas streams.[12] This process involves the removal of acidic gases, primarily hydrogen sulfide (H₂S) and carbon dioxide (CO₂), to meet sales gas specifications and prevent corrosion.[12]

Typical Operating Parameters for Gas Sweetening with DEA
ParameterTypical ValueReference
DEA Concentration 25 - 35 wt% in aqueous solution[12][13]
Lean Amine Temperature 40°C - 60°C[13]
Absorber Pressure Typically high pressure (e.g., 5758.9 kPa)[14]
Lean Amine Circulation Rate 220 - 400 m³/hr (process dependent)[12][13]
Acid Gas Loading Maintained around 0.5 mole (CO₂ + H₂S)/mole DEA[13]

Logical Workflow: Gas Sweetening Process

G cluster_0 Absorption cluster_1 Regeneration SourGas Sour Gas (H₂S, CO₂) Absorber Absorber Column SourGas->Absorber SweetGas Sweet Gas AcidGas Acid Gas to Disposal/Recovery Absorber->SweetGas RichAmine Rich DEA Solution Absorber->RichAmine LeanAmine Lean DEA Solution LeanAmine->Absorber HeatExchanger Heat Exchanger LeanAmine->HeatExchanger Hot Lean DEA RichAmine->HeatExchanger Regenerator Regenerator (Stripper) HeatExchanger->Regenerator Cooler Cooler HeatExchanger->Cooler Cooled Lean DEA Regenerator->AcidGas Regenerator->LeanAmine Hot Lean DEA Reboiler Reboiler Regenerator->Reboiler Reboiler->Regenerator Cooler->LeanAmine

Process flow for gas sweetening with DEA.

Intermediate in Pharmaceutical Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[15] Its bifunctional nature allows it to participate in a range of reactions to build complex molecular architectures. A notable example is its use in the synthesis of nitrogen mustards, a class of alkylating agents with applications in chemotherapy.[16][17]

Experimental Protocol: Synthesis of Flavonoid this compound Derivatives (Nitrogen Mustard Precursors)

The following is a generalized protocol for the synthesis of a this compound derivative of a flavonoid, which can then be converted to a nitrogen mustard:

  • Reaction Setup: Dissolve the starting flavonoid (1 mmol) in acetonitrile (50 mL). Add an excess of this compound (10 mmol).

  • Reflux: Heat the reaction mixture to reflux at 85°C for 48 hours.

  • Crystallization and Filtration: Cool the mixture to room temperature to allow the product to crystallize. Filter the solid product under reduced pressure and wash with water.

  • Purification: Dry the residue and purify it by silica gel column chromatography to obtain the flavonoid this compound derivative.[16]

Signaling Pathway: this compound's Impact on Choline Metabolism

While not a classical drug signaling pathway, research has shown that this compound can interfere with choline metabolism, particularly in liver cells.[18] This interference may be a mechanism of its observed tumorigenicity in animal studies and is of interest to toxicologists and drug safety professionals. DEA can competitively inhibit choline uptake and become incorporated into phospholipids, leading to aberrant cell membranes.[18][19]

G cluster_0 Cellular Uptake cluster_1 Phospholipid Synthesis cluster_2 Cellular Effects DEA This compound CholineTransporter Choline Transporter DEA->CholineTransporter Competitive Inhibition AberrantPhospholipid Aberrant DEA-containing Phospholipid DEA->AberrantPhospholipid Incorporation Choline Choline Choline->CholineTransporter Phosphatidylcholine Phosphatidylcholine (Normal Membrane Component) CholineTransporter->Phosphatidylcholine Normal Pathway CholineDeficiency Choline Deficiency CholineTransporter->CholineDeficiency AlteredMembrane Altered Membrane Structure & Function AberrantPhospholipid->AlteredMembrane Tumorigenesis Potential for Tumorigenesis (in animal models) CholineDeficiency->Tumorigenesis AlteredMembrane->Tumorigenesis

DEA's interference with choline metabolism.

References

Basic properties of diethanolamine as a weak base

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Basic Properties of Diethanolamine

Introduction

This compound (DEA), a polyfunctional organic compound with the formula HN(CH₂CH₂OH)₂, is a secondary amine and a diol.[1] Its bifunctional nature, combining the properties of amines and alcohols, makes it a versatile chemical in numerous industrial and scientific applications.[2][3] In research, pharmaceutical, and drug development settings, a thorough understanding of its behavior as a weak base is critical. DEA is frequently employed as a buffering agent, a pH adjuster, an emulsifier, and an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[4][5][6]

This technical guide provides a comprehensive overview of the core basic properties of this compound. It includes quantitative physicochemical data, detailed experimental protocols for determining its basicity and for preparing buffer solutions, and logical diagrams to illustrate key processes, all tailored for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

This compound is a hygroscopic substance that can appear as a white solid at room temperature or a colorless, viscous liquid, often due to its tendency to absorb water.[1][6][7] It is miscible with water and has a mild, ammonia-like odor.[1][8] Its fundamental properties are summarized below.

PropertyValueReferences
Chemical Formula C₄H₁₁NO₂[5]
Molecular Weight 105.14 g/mol [5][9]
Appearance White solid or colorless viscous liquid[1][8]
Melting Point ~28 °C[9][10]
Boiling Point ~217 °C at 150 mmHg[9][10]
Density ~1.097 g/mL at 25 °C[9][10]
Solubility in Water Miscible[1][5]

This compound as a Weak Base

Like other organic amines, this compound acts as a weak base in aqueous solutions.[1][11] The lone pair of electrons on the nitrogen atom can accept a proton (H⁺) from water, establishing an equilibrium that forms the diethanolammonium ion (the conjugate acid) and a hydroxide ion (OH⁻). This reaction is what confers the basic properties to a DEA solution.

The basicity of DEA is quantitatively described by its acid dissociation constant (pKa) for the conjugate acid and its base dissociation constant (pKb).

ConstantValue (at 25 °C)References
pKa (of conjugate acid)8.88 - 8.96[7][8][10]
pKb (calculated as 14 - pKa)5.04 - 5.12[12]

The equilibrium reaction in water is illustrated below.

DEA_Equilibrium DEA HN(CH₂CH₂OH)₂ p1 DEA->p1 H2O + H₂O DEA_H H₂N⁺(CH₂CH₂OH)₂ OH + OH⁻ p2 p1->p2 p2->DEA_H

Caption: Equilibrium of this compound in an aqueous solution.

Due to its basic nature, DEA readily reacts with acids to form diethanolammonium salts.[6][13] This property is exploited in its application as an acid gas scrubber to remove impurities like H₂S and CO₂ from natural gas streams and as a neutralizing agent in various formulations.[2][14]

Experimental Protocols

Determination of Basicity by Titration

A common and direct method to quantify the free amine content or basicity of a this compound sample is through acid-base titration. This protocol involves titrating a known mass of the sample with a standardized strong acid solution to a defined endpoint.

Methodology:

  • Sample Preparation: Accurately weigh a known mass (m) of the this compound sample into a clean 250 mL Erlenmeyer flask.

  • Dissolution: Dissolve the sample in approximately 50 mL of deionized water.

  • Indicator Addition: Add 2-3 drops of a suitable indicator, such as methyl red.[15]

  • Titration Setup: Fill a burette with a standardized 0.1 M hydrochloric acid (HCl) solution. Record the initial volume.

  • Titration: Titrate the this compound solution with the HCl solution while continuously stirring. The endpoint is reached when the indicator undergoes a distinct color change (e.g., from yellow to red for methyl red).

  • Volume Recording: Record the final volume of the HCl solution used (Vf).

  • Calculation: The percentage of free this compound can be calculated using the following formula: Free DEA (%) = (Vf × M_HCl × MW_DEA) / (m × 10) Where:

    • Vf = Volume of HCl consumed (mL)

    • M_HCl = Molarity of HCl solution (mol/L)

    • MW_DEA = Molecular weight of DEA (105.14 g/mol )

    • m = mass of the sample (g)

Titration_Workflow start Start weigh 1. Weigh DEA sample (m) into Erlenmeyer flask start->weigh dissolve 2. Dissolve sample in deionized water weigh->dissolve indicator 3. Add methyl red indicator dissolve->indicator titrate 4. Titrate with standardized 0.1 M HCl until endpoint indicator->titrate record 5. Record volume of HCl used (Vf) titrate->record calculate 6. Calculate % Free DEA record->calculate end_node End calculate->end_node

Caption: Workflow for determining DEA basicity via titration.

Preparation of a this compound Buffer (pH 10.0)

This compound is an effective buffering agent, with an optimal buffering range around its pKa (pH ~9).[6][7] DEA buffers are commonly used in various biochemical assays. The following protocol describes the preparation of a 0.5 M DEA buffer at pH 10.0.

Methodology:

  • Initial Dissolution: Dissolve 48.2 g of this compound in approximately 400 mL of deionized water in a 500 mL beaker.[16][17] Stir until fully dissolved.

  • Additive (Optional but common): Some protocols call for the addition of magnesium chloride, which can be important for specific enzymatic assays. If required, add 0.05 g of MgCl₂·6H₂O and stir to dissolve.[16][17]

  • pH Adjustment: Place a calibrated pH electrode in the solution. Slowly add 1 M HCl dropwise while continuously stirring. Monitor the pH closely.[16][18]

  • Final pH: Continue adding HCl until the pH of the solution reaches exactly 10.0.

  • Final Volume: Quantitatively transfer the solution to a 500 mL volumetric flask. Add deionized water to bring the final volume to the 500 mL mark.

  • Storage: Stopper the flask and invert several times to ensure homogeneity. Store the buffer solution in a tightly sealed, chemically resistant bottle.

Buffer_Workflow start Start dissolve_dea 1. Dissolve 48.2 g DEA in ~400 mL water start->dissolve_dea add_mgcl2 2. (Optional) Add 0.05 g MgCl₂·6H₂O and dissolve dissolve_dea->add_mgcl2 adjust_ph 3. Adjust pH to 10.0 with 1 M HCl add_mgcl2->adjust_ph final_volume 4. Transfer to 500 mL volumetric flask and add water to volume adjust_ph->final_volume store 5. Mix and store in a sealed bottle final_volume->store end_node End store->end_node

Caption: Workflow for the preparation of a DEA buffer solution.

Applications in Research and Drug Development

The weak base properties of this compound are central to its utility in the pharmaceutical and research sectors.

  • Buffering Agent and pH Adjuster: Many pharmaceutical formulations, especially topical creams and aqueous solutions, require a stable pH for the efficacy and stability of the active ingredients.[5][6] DEA is used to maintain the pH in a desired range, preventing the degradation of pH-sensitive compounds.[5]

  • Emulsifier and Stabilizer: In combination with fatty acids, DEA forms diethanolamides, which are excellent emulsifying agents.[1][14] This property is crucial for creating stable creams, lotions, and other formulations by preventing the separation of oil and water phases.[6]

  • Formation of Soluble Salts: For active pharmaceutical ingredients that are acidic and have poor water solubility, DEA can be used to form a soluble diethanolammonium salt.[6] This enhances the bioavailability of the drug, a critical factor in formulation development.[4]

  • Chemical Intermediate: As a reactive molecule, DEA serves as a building block in the synthesis of more complex molecules, including various APIs.[5][14] Its secondary amine and dual hydroxyl groups provide multiple reaction sites for chemical modification.[6]

Conclusion

This compound is a versatile chemical whose properties as a weak base are fundamental to its widespread use in scientific and pharmaceutical applications. Its ability to accept protons, react with acids, and buffer solutions in the alkaline range makes it an invaluable tool for formulation scientists, chemists, and researchers. The standardized protocols for its analysis and for the preparation of DEA-based buffers underscore its practical importance in the laboratory. A clear understanding of these basic properties allows professionals in drug development and research to effectively harness this compound to achieve stable, effective, and well-characterized products.

References

An In-depth Technical Guide on the Carcinogenicity and Genotoxicity of Diethanolamine in Laboratory Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethanolamine (DEA), an organic compound used in a variety of industrial and consumer products, has been the subject of extensive toxicological evaluation. This technical guide provides a comprehensive overview of the carcinogenicity and genotoxicity of DEA as determined through laboratory models. The primary focus is on the findings from pivotal studies, the experimental methodologies employed, and the current understanding of the mechanistic pathways involved. While DEA has demonstrated carcinogenic potential in mice, it is generally considered to be non-genotoxic. The leading hypothesis for its carcinogenic activity centers on a non-genotoxic mechanism involving the induction of choline deficiency, particularly in susceptible species. This document aims to serve as a detailed resource for researchers and professionals in the fields of toxicology and drug development.

Carcinogenicity of this compound

The carcinogenic potential of this compound has been primarily investigated through long-term dermal exposure studies in rodents, most notably by the National Toxicology Program (NTP) in the United States.

Evidence in Mice

Studies have shown clear evidence of the carcinogenic activity of DEA in B6C3F1 mice following dermal application.[1] Chronic exposure to DEA has been linked to a significant increase in the incidence of liver and kidney neoplasms.[2] Specifically, there were increased occurrences of hepatocellular adenoma and carcinoma in both male and female mice, and renal tubule adenoma and carcinoma in male mice.[1]

Evidence in Rats

In contrast to the findings in mice, studies in F344/N rats did not show any evidence of carcinogenic activity when DEA was applied dermally under similar experimental conditions.[1][2] This species-specific difference is a critical aspect of understanding the risk assessment of DEA.

Quantitative Carcinogenicity Data

The following tables summarize the key quantitative findings from the NTP's 2-year dermal carcinogenicity study of this compound in B6C3F1 mice.

Table 1: Incidence of Hepatocellular Neoplasms in B6C3F1 Mice Following Dermal Application of this compound

Treatment Group (mg/kg)Male MiceFemale Mice
Incidence (%) Incidence (%)
Control (Ethanol)3618
406244
807468
1608078

Data sourced from the National Toxicology Program Technical Report 478.[3]

Table 2: Incidence of Renal Tubule Neoplasms in Male B6C3F1 Mice Following Dermal Application of this compound

Treatment Group (mg/kg)Incidence (%)
Control (Ethanol)0
404
8010
16018

Data sourced from the National Toxicology Program Technical Report 478.[3]

Genotoxicity of this compound

Despite its carcinogenicity in mice, a comprehensive battery of genotoxicity tests has consistently shown that this compound is not genotoxic.

In Vitro and In Vivo Genotoxicity Assays

DEA has been evaluated in a range of standard genotoxicity assays, and the results have been predominantly negative.[4][5] These studies are crucial for understanding the mode of action of DEA's carcinogenicity.

Table 3: Summary of Genotoxicity Studies for this compound

AssaySystemMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames Test)S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA)With and without S9Negative[1][4]
Gene MutationMouse Lymphoma L5178Y cellsWith and without S9Negative[4][5]
Sister Chromatid ExchangeChinese Hamster Ovary (CHO) cellsWith and without S9Negative[4][5]
Chromosomal AberrationsChinese Hamster Ovary (CHO) cellsWith and without S9Negative[4][5]
In Vivo Micronucleus TestMouse peripheral blood erythrocytesN/ANegative[4][5]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in this guide.

NTP 2-Year Dermal Carcinogenicity Bioassay
  • Test Species: Male and female B6C3F1 mice and F344/N rats.[3]

  • Administration: this compound (in 95% ethanol vehicle) was applied to the skin 5 days a week for 103 weeks.[4]

  • Dose Groups (Mice): 0 (vehicle control), 40, 80, and 160 mg/kg body weight.[4]

  • Dose Groups (Rats): 0 (vehicle control), 32, 63, and 125 mg/kg (males) and 16, 32, and 63 mg/kg (females).

  • Observations: Animals were observed twice daily for mortality and morbidity. Body weights were recorded weekly for the first 13 weeks and then monthly. At the end of the study, a complete necropsy and histopathological examination of major tissues and organs were performed.[3]

NTP_Carcinogenicity_Bioassay start Start: Acclimation of B6C3F1 Mice randomization Randomization into Dose Groups start->randomization dosing Dermal Application of DEA (5 days/week for 103 weeks) randomization->dosing observation Daily Clinical Observation & Regular Body Weight Measurement dosing->observation termination Study Termination at 103 Weeks observation->termination necropsy Gross Necropsy termination->necropsy histopathology Histopathological Examination necropsy->histopathology end Data Analysis & Tumor Incidence Reporting histopathology->end

NTP Carcinogenicity Bioassay Workflow
Bacterial Reverse Mutation Assay (Ames Test)

  • Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA, which are designed to detect different types of mutations.[4]

  • Methodology: The test strains were incubated with various concentrations of this compound in the presence and absence of a mammalian metabolic activation system (S9 mix derived from rat liver).[5]

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to grow on a minimal medium) was counted. A significant, dose-dependent increase in revertant colonies compared to the control indicates a positive (mutagenic) result.

Signaling Pathways and Mechanisms of Carcinogenesis

The prevailing evidence suggests that this compound induces liver tumors in mice through a non-genotoxic mode of action, primarily by inducing a state of choline deficiency.[4][6]

The Choline Deficiency Hypothesis

Choline is an essential nutrient vital for several physiological functions, including the synthesis of phosphatidylcholine, a major component of cell membranes, and as a precursor for the neurotransmitter acetylcholine.[4] It is also a source of methyl groups for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for numerous methylation reactions, including DNA methylation.[7]

The proposed mechanism is as follows:

  • Inhibition of Choline Uptake: this compound is structurally similar to choline and is thought to compete for and inhibit cellular choline uptake.

  • Depletion of Choline Metabolites: Reduced choline uptake leads to decreased intracellular concentrations of choline and its metabolites, such as phosphocholine and phosphatidylcholine.[6]

  • Depletion of SAM: The de novo synthesis of choline is a significant consumer of SAM. When intracellular choline levels are low, this pathway is upregulated, leading to the depletion of hepatic SAM.[7]

  • DNA Hypomethylation: Reduced levels of SAM can lead to global DNA hypomethylation, an epigenetic alteration that is associated with altered gene expression and genomic instability, and is a known factor in carcinogenesis.[7]

  • Increased Cell Proliferation and Decreased Apoptosis: Choline deficiency itself has been shown to increase cell proliferation and inhibit apoptosis in hepatocytes, creating a cellular environment that is conducive to tumor development.[4]

DEA_Carcinogenesis_Pathway DEA This compound (DEA) Dermal Exposure Inhibition Inhibition of Choline Uptake by Hepatocytes DEA->Inhibition Choline_Depletion Decreased Intracellular Choline & Metabolites Inhibition->Choline_Depletion SAM_Depletion Depletion of S-adenosylmethionine (SAM) Choline_Depletion->SAM_Depletion Cell_Proliferation Increased Cell Proliferation Choline_Depletion->Cell_Proliferation Apoptosis Decreased Apoptosis Choline_Depletion->Apoptosis DNA_Hypomethylation Global DNA Hypomethylation SAM_Depletion->DNA_Hypomethylation Gene_Expression Altered Gene Expression DNA_Hypomethylation->Gene_Expression Tumor Hepatocellular Neoplasms Gene_Expression->Tumor Cell_Proliferation->Tumor Apoptosis->Tumor

Proposed Mechanism of DEA-Induced Hepatocarcinogenesis

Conclusion and Implications for Drug Development

The toxicological profile of this compound presents a case of a non-genotoxic carcinogen with a species-specific effect. For drug development professionals, this underscores the importance of understanding the underlying mechanisms of toxicity. The choline deficiency hypothesis for DEA's carcinogenicity in mice highlights that risk assessment should not solely rely on genotoxicity data. Furthermore, the species differences observed between mice and rats suggest that direct extrapolation of carcinogenicity findings to humans requires careful consideration of metabolic and physiological differences.[8] When evaluating compounds with structural similarities to DEA, it is prudent to consider their potential to interfere with essential nutrient pathways as a possible non-genotoxic mechanism of carcinogenesis.

References

Methodological & Application

Application Notes and Protocols for Laboratory-Scale Carbon Dioxide Capture Using Diethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diethanolamine (DEA), a secondary amine, is a widely utilized solvent for carbon dioxide (CO₂) capture in various industrial processes, a technique commonly referred to as amine scrubbing or gas sweetening.[1] Its application stems from its chemical structure, which allows for an effective and reversible reaction with CO₂.[1] In a laboratory setting, DEA serves as a valuable model compound for studying the principles of CO₂ absorption and solvent regeneration, crucial for developing and optimizing carbon capture technologies.[1] These notes provide detailed protocols for conducting laboratory-scale experiments to evaluate the CO₂ capture performance of aqueous DEA solutions.

The fundamental process involves contacting a CO₂-containing gas stream with an aqueous DEA solution in an absorption unit. The CO₂ chemically reacts with DEA, forming carbamate and bicarbonate species, thus trapping it in the liquid phase.[1] Subsequently, the "rich" DEA solution, saturated with CO₂, can be heated in a regeneration or stripper unit to reverse the reaction, releasing high-purity CO₂ and regenerating the "lean" DEA solution for reuse.[1]

Chemical Reactions:

The primary reactions governing the absorption of CO₂ by aqueous DEA are:

  • Carbamate Formation: 2R₂NH + CO₂ ⇌ R₂NCOO⁻ + R₂NH₂⁺ (where R = -CH₂CH₂OH)

  • Bicarbonate Formation (at higher CO₂ loading): R₂NH + CO₂ + H₂O ⇌ R₂NH₂⁺ + HCO₃⁻

Data Presentation

Table 1: CO₂ Loading Capacity of Aqueous DEA Solutions
DEA Concentration (wt%)Temperature (°C)CO₂ Partial Pressure (kPa)CO₂ Loading (mol CO₂ / mol DEA)Reference
10Saturated with CO₂Not SpecifiedRegenerated to 85% of initial capacity[2]
20 (in MDEA blend)20-40Not SpecifiedKinetic data reported[3]
30 (in MDEA blend)20-40Not SpecifiedKinetic data reported[3]
2.0 - 3.0 M (blended with Piperazine)4015.2Data available in source[4]
Table 2: Experimental Parameters for DEA-based CO₂ Capture
ParameterValueNotesReference
DEA Concentration10 - 30 wt%Common range for laboratory studies.[2][5]
Absorption TemperatureAmbient to 50°CLower temperatures favor absorption.[3][6]
Regeneration Temperature100 - 130°CRequired to reverse the CO₂-DEA reaction.[5]
Gas Flow RateVariableDependent on reactor size and packing.[7]
Solvent Flow RateVariableAdjusted to achieve desired capture efficiency.[8]
CO₂ Concentration in Gas15% (example)Simulates flue gas conditions.[7]

Experimental Protocols

Protocol 1: Preparation of Aqueous this compound (DEA) Solution

Objective: To prepare a DEA solution of a specific weight percentage for CO₂ absorption experiments.

Materials:

  • This compound (reagent grade)

  • Distilled or deionized water

  • Beaker or volumetric flask

  • Magnetic stirrer and stir bar

  • Weighing balance

Procedure:

  • Determine the required mass of DEA and water for the desired total volume and weight percentage (e.g., for 100g of 30 wt% DEA, use 30g of DEA and 70g of water).

  • Tare the beaker on the weighing balance.

  • Carefully weigh the required amount of distilled water into the beaker.

  • In a fume hood, carefully weigh the required amount of DEA and add it to the water.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Stir the solution until the DEA is completely dissolved.

  • Allow the solution to cool to room temperature before use, as the dissolution process can be exothermic.

Protocol 2: Laboratory-Scale CO₂ Absorption Experiment

Objective: To measure the CO₂ absorption capacity of the prepared DEA solution.

Materials:

  • Aqueous DEA solution

  • Gas cylinders (CO₂ and a balance gas, e.g., N₂)

  • Mass flow controllers

  • Gas washing bottle or a packed column reactor

  • Gas analyzer (e.g., infrared CO₂ sensor)

  • Tubing and fittings

  • Fume hood

Procedure:

  • Set up the experimental apparatus within a fume hood as shown in the workflow diagram below.

  • Calibrate the gas analyzer according to the manufacturer's instructions.

  • Fill the gas washing bottle or absorption column with a known volume and concentration of the DEA solution.

  • Set the desired flow rates for CO₂ and N₂ using the mass flow controllers to achieve the target CO₂ concentration in the inlet gas stream.

  • Bypass the absorber and flow the gas mixture directly to the gas analyzer to measure the initial CO₂ concentration (Cin).

  • Once a stable reading is obtained, divert the gas flow through the DEA solution in the absorber.

  • Monitor and record the CO₂ concentration in the outlet gas stream (Cout) over time.

  • Continue the experiment until the outlet CO₂ concentration approaches the inlet concentration, indicating that the solution is saturated.

  • Calculate the CO₂ capture efficiency at any given time using the formula: Efficiency (%) = [(Cin - Cout) / Cin] * 100

  • The total amount of CO₂ absorbed can be determined by integrating the difference between the inlet and outlet CO₂ flow rates over the duration of the experiment.

Protocol 3: Determination of CO₂ Loading by Titration

Objective: To quantify the amount of CO₂ absorbed in the DEA solution (CO₂ loading).

Materials:

  • CO₂-loaded DEA solution

  • Standardized hydrochloric acid (HCl) solution (e.g., 1 M)

  • Barium chloride (BaCl₂) solution

  • Methyl orange indicator

  • Burette, pipette, and conical flasks

Procedure:

  • Pipette a known volume of the CO₂-loaded DEA solution into a conical flask.

  • Add an excess of BaCl₂ solution to precipitate the dissolved carbonate and bicarbonate as barium carbonate.

  • Add a few drops of methyl orange indicator.

  • Titrate the solution with the standardized HCl solution until the endpoint (color change from yellow to red) is reached. This titration determines the concentration of free amine.

  • A separate titration of a fresh (unloaded) DEA solution of the same concentration is performed to determine the initial amine concentration.

  • The CO₂ loading, expressed as moles of CO₂ per mole of amine, can be calculated from the difference in the titration volumes for the loaded and unloaded solutions. A detailed description of this type of method is available in the literature.[9][10]

Visualizations

CO2_Capture_Workflow cluster_gas_prep Gas Preparation cluster_absorption Absorption Unit cluster_analysis Analysis CO2_Cylinder CO₂ Cylinder MFCs Mass Flow Controllers CO2_Cylinder->MFCs N2_Cylinder N₂ Cylinder N2_Cylinder->MFCs Gas_Mixer Gas Mixing Chamber MFCs->Gas_Mixer Absorber Absorber (Gas Washing Bottle or Packed Column) Gas_Mixer->Absorber Inlet Gas Rich_DEA Rich DEA Solution Absorber->Rich_DEA Gas_Analyzer CO₂ Gas Analyzer Absorber->Gas_Analyzer Outlet Gas Lean_DEA Lean DEA Solution Lean_DEA->Absorber Data_Acquisition Data Acquisition Gas_Analyzer->Data_Acquisition

Caption: Experimental workflow for CO₂ absorption using DEA.

DEA_CO2_Reaction cluster_reactants Reactants cluster_products Products cluster_regeneration Regeneration (Heat) DEA This compound (DEA) R₂NH Carbamate Carbamate R₂NCOO⁻ DEA->Carbamate + CO₂ Protonated_DEA Protonated DEA R₂NH₂⁺ DEA->Protonated_DEA + CO₂ Bicarbonate Bicarbonate HCO₃⁻ DEA->Bicarbonate + CO₂ + H₂O CO2 Carbon Dioxide CO₂ H2O Water H₂O Carbamate->DEA - CO₂ Protonated_DEA->DEA - CO₂ Bicarbonate->DEA - CO₂ - H₂O Heat Heat (100-130°C)

Caption: Reaction mechanism of CO₂ with this compound.

References

Application of Diethanolamine as a pH Adjuster in Chemical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethanolamine (DEA), an organic compound with the chemical formula C₄H₁₁NO₂, is a widely utilized excipient in the pharmaceutical, cosmetic, and chemical industries.[1] Its bifunctional nature, possessing both secondary amine and diol functionalities, allows it to serve multiple roles within a formulation, including as an emulsifier, stabilizer, and, most critically, as a pH adjuster.[2][3] Proper pH control is paramount in chemical formulations as it significantly influences the stability, solubility, efficacy, and safety of the final product.[3] These application notes provide detailed protocols and quantitative data for the effective use of this compound as a pH adjuster in various chemical formulations.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in formulation development.

PropertyValueReference
Molecular Formula C₄H₁₁NO₂[3]
Molecular Weight 105.14 g/mol [3]
Appearance Colorless to pale yellow, viscous liquid or solid white crystals[4]
Odor Faint ammonia-like
pKa 8.88 at 25°C
Solubility Miscible with water, ethanol, and acetone. Slightly soluble to insoluble in petroleum ether.[4]
Density ~1.09 g/cm³[4]

Applications of this compound as a pH Adjuster

This compound is employed to increase the pH of acidic formulations. Its role as a weak base allows for precise and stable pH adjustments.

Key Applications Include:

  • Topical Formulations (Creams, Lotions, Gels): In topical products, maintaining a pH compatible with the skin (typically between 4.5 and 6.5) is crucial to prevent irritation and support the skin's natural barrier function. DEA is used to neutralize acidic components and stabilize the emulsion.

  • Pharmaceutical Solutions and Suspensions: The solubility and stability of many active pharmaceutical ingredients (APIs) are pH-dependent. DEA can be used to adjust the pH of a solution to enhance the solubility of a poorly soluble drug or to bring the formulation to a pH that ensures the long-term stability of the API.[5]

  • Cosmetic Formulations: In products such as shampoos and conditioners, DEA helps to maintain a pH that ensures optimal performance of cleansing and conditioning agents.[2]

Experimental Protocols

Protocol 1: pH Adjustment of a Topical Cream Formulation

This protocol outlines a general procedure for adjusting the pH of an oil-in-water (o/w) topical cream using a this compound solution.

Materials:

  • Topical cream base (pre-formulated)

  • This compound (DEA)

  • Purified water

  • Calibrated pH meter with a surface electrode

  • Stirrer (e.g., overhead stirrer with a suitable impeller)

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of this compound Solution (10% w/w):

    • Weigh 10 g of this compound into a clean, dry beaker.

    • Add 90 g of purified water and stir until a homogenous solution is formed.

  • Initial pH Measurement:

    • Take a representative sample of the cream base (approximately 20 g) and place it in a beaker.

    • Allow the cream to equilibrate to room temperature.

    • Immerse the pH electrode into the cream and record the initial pH.

  • pH Adjustment:

    • While continuously stirring the cream at a low to moderate speed, add the 10% DEA solution dropwise.

    • After the addition of a few drops, stop the addition and allow the pH to stabilize before taking a reading.

    • Continue this process until the target pH is reached. It is crucial to add the DEA solution slowly to avoid overshooting the target pH.

  • Final pH Confirmation and Homogenization:

    • Once the target pH is achieved, continue stirring for an additional 15-20 minutes to ensure uniform distribution of the DEA throughout the cream.

    • Take a final pH measurement to confirm that the pH is stable.

  • Documentation:

    • Record the initial pH, the amount of 10% DEA solution added, and the final pH of the formulation.

Protocol 2: Evaluation of Buffering Capacity of this compound in a Hydrogel Formulation

This protocol describes a method to determine the buffering capacity of this compound within a topical hydrogel.

Materials:

  • Hydrogel formulation containing a known concentration of this compound

  • 0.1 N Hydrochloric Acid (HCl) solution

  • 0.1 N Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Burettes

Procedure:

  • Sample Preparation:

    • Weigh 20 g of the hydrogel into a beaker and add 80 mL of purified water to create a 1:5 dilution.

    • Stir the mixture until the gel is fully dispersed.

  • Titration with Acid:

    • Place the beaker on the magnetic stirrer and immerse the pH electrode.

    • Record the initial pH.

    • Titrate the solution with 0.1 N HCl, adding 0.5 mL increments.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH has dropped by at least 2 units from the initial pH.

  • Titration with Base:

    • Repeat the process with a fresh sample of the dispersed hydrogel, this time titrating with 0.1 N NaOH until the pH has increased by at least 2 units.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of acid or base added.

    • The buffering capacity (β) can be calculated using the following formula: β = ΔB / ΔpH Where: ΔB = the increment of strong base or acid added (in moles/liter) ΔpH = the resulting change in pH

    • The region of the titration curve with the smallest change in pH for a given volume of titrant indicates the range of maximum buffering capacity.

Quantitative Data on this compound's Impact

The concentration of this compound can significantly impact the physicochemical properties of a formulation. The following table summarizes the effects of varying triethanolamine (a chemically similar alkanolamine) concentrations on a betel leaf extract lotion, providing an illustrative example of the type of data to be collected for this compound.[6]

Triethanolamine Concentration (%)pHViscosity (cP)Spreadability (cm)Adhesion (seconds)
2.57.172312.305.835.37
3.07.302874.605.636.87
3.57.403334.805.377.33

Data adapted from a study on triethanolamine, illustrating the expected trends for this compound.[6]

Visualization of Experimental Workflows

Formulation Development and pH Adjustment Workflow

FormulationWorkflow cluster_formulation Formulation Preparation cluster_ph_adjustment pH Adjustment cluster_finalization Finalization and QC A Weigh and Dispense Raw Materials B Prepare Aqueous and Oil Phases Separately A->B C Heat Phases to Specified Temperature B->C D Emulsification C->D E Cool Down with Continuous Stirring D->E F Measure Initial pH E->F G Prepare DEA Solution H Add DEA Solution Dropwise G->H I Monitor pH H->I I->H Iterate J Achieve Target pH I->J K Homogenize Final Formulation J->K L Final Quality Control Checks (Viscosity, Appearance) K->L M Package and Label L->M

Caption: Workflow for Formulating and Adjusting the pH of a Topical Emulsion.

Stability Testing Workflow for a DEA-Adjusted Formulation

StabilityWorkflow cluster_testing Time Point Testing A Prepare Batches of Formulation with Varying DEA Concentrations B Initial Characterization (t=0) pH, Viscosity, Appearance, API Content A->B C Place Samples in Stability Chambers (e.g., 25°C/60% RH, 40°C/75% RH) B->C D 1 Month C->D E 3 Months C->E F 6 Months C->F G Analyze Samples for: pH, Viscosity, Appearance, API Content, Microbial Limits D->G E->G F->G H Data Analysis and Comparison to Initial Data G->H I Determine Shelf-Life and Optimal DEA Concentration H->I

References

High-Performance Liquid Chromatography (HPLC) Methods for Diethanolamine Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the quantitative analysis of diethanolamine (DEA) using various High-Performance Liquid Chromatography (HPLC) methods. These methodologies are essential for researchers, scientists, and drug development professionals involved in quality control, safety assessment, and formulation development where this compound may be present as a raw material, intermediate, or impurity.

Direct analysis of this compound by HPLC can be challenging due to its polar nature, lack of a strong UV chromophore, and potential for poor peak shape.[1][2] To overcome these limitations, several methods have been developed, primarily involving derivatization to enhance detection and improve chromatographic performance.[1][2][3] Additionally, advancements in column technology and detection systems have enabled direct analysis under specific conditions.

This guide covers four principal approaches for DEA analysis:

  • Pre-column Derivatization with 1-Naphthylisothiocyanate (NITC) followed by HPLC-UV Detection: A robust method for creating a UV-active derivative.

  • Micellar Extraction and In-Situ Derivatization with Dansyl Chloride: A sensitive method suitable for complex matrices like cosmetics.

  • Pre-column Derivatization with 9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl) and HPLC-Fluorescence Detection: A highly sensitive method for trace-level quantification.

  • Direct Analysis using Mixed-Mode Chromatography: A modern approach that avoids derivatization, simplifying sample preparation.

Method 1: Pre-column Derivatization with 1-Naphthylisothiocyanate (NITC) and HPLC-UV Detection

This method is based on the reaction of this compound with 1-naphthylisothiocyanate (NITC) to form a stable, UV-active derivative. This approach is particularly useful for samples collected from air, such as in workplace exposure monitoring.[1][4]

Experimental Protocol

1. Sample Collection (for air samples):

  • Draw a known volume of air through a sampling tube containing XAD-2 resin coated with 10% (w/w) 1-naphthylisothiocyanate (NITC).[1][4]

  • A typical sampling rate is 0.1 L/min for a total volume of 10 L.[1][4]

2. Sample Preparation and Derivatization:

  • Open the sampling tube and transfer the front and back sections of the resin into separate 4-mL vials.[1]

  • Add 2 mL of dimethylformamide (DMF) to each vial.[1]

  • Seal the vials and allow the sample to desorb for 30 minutes with occasional shaking.[1] The derivatization reaction occurs during sample collection on the coated resin.[1]

3. HPLC-UV Analysis:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column is suitable for separating the NITC derivative.

  • Mobile Phase: A mixture of acetonitrile and water is typically used. The exact composition should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the NITC derivative (e.g., 254 nm).

  • Injection Volume: 5-20 µL.

4. Quantification:

  • Prepare a calibration curve using standards of this compound that have been subjected to the same derivatization procedure.

  • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Quantitative Data Summary
ParameterValueReference
Target Concentration3 ppm (15 mg/m³)[1]
Detection Limit0.04 ppm (for a 10 L air sample)[4]
Recovery (after 16 days storage)> 92.5%[1][4]

Experimental Workflow

cluster_0 Sample Collection & Derivatization cluster_1 Sample Preparation cluster_2 Analysis AirSample Air Sample Collection NITC_Tube XAD-2 Tube with 10% NITC AirSample->NITC_Tube 0.1 L/min for 100 min Desorption Desorption NITC_Tube->Desorption DMF Add 2 mL DMF Desorption->DMF Shake Shake for 30 min DMF->Shake HPLC HPLC-UV Analysis Shake->HPLC Data Data Acquisition & Quantification HPLC->Data

Caption: Workflow for DEA analysis using NITC derivatization.

Method 2: Micellar Extraction and In-Situ Derivatization with Dansyl Chloride

This method utilizes a micellar medium (Triton X-114) for the simultaneous extraction and derivatization of this compound with dansyl chloride. This technique is advantageous for analyzing DEA in complex cosmetic samples, offering both extraction and pre-concentration in a single step.[5]

Experimental Protocol

1. Sample Preparation and In-Situ Derivatization:

  • Prepare a solution containing 4.0% (v/v) Triton X-114.[5]

  • Adjust the pH of the solution to 9.[5]

  • Add the cosmetic sample to the micellar solution.

  • Add a 1.5 g/L solution of dansyl chloride (derivatizing reagent).[5]

  • Incubate the mixture at 50°C for 15 minutes to facilitate derivatization.[5]

2. Cloud Point Pre-concentration:

  • Induce phase separation (clouding) by adding sodium chloride to a final concentration of 15% (w/v) and equilibrating at 60°C for 10 minutes.[5]

  • The this compound-dansyl derivative will be concentrated in the surfactant-rich phase.[5]

  • Separate the surfactant-rich phase for HPLC analysis.

3. HPLC Analysis:

  • HPLC System: A standard HPLC system with a fluorescence or UV detector.

  • Column: A C18 column.

  • Mobile Phase: Gradient elution with acetonitrile and water is typically used.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detection is preferred for higher sensitivity.

  • Injection Volume: 20 µL.

Quantitative Data Summary
ParameterValueReference
Limit of Detection (LOD)0.57 µg/g[5]
Limit of Quantification (LOQ)1.72 µg/g[5]
Recovery89.9% - 96.4%[5]
Relative Standard Deviation (RSD)3.9% - 5.2%[5]

Experimental Workflow

cluster_0 In-Situ Derivatization cluster_1 Pre-concentration cluster_2 Analysis Sample Cosmetic Sample Micellar Add to Triton X-114 (4.0%) Sample->Micellar Dansyl Add Dansyl Chloride (1.5 g/L) Micellar->Dansyl Incubate Incubate at 50°C for 15 min Dansyl->Incubate CloudPoint Cloud Point Extraction Incubate->CloudPoint NaCl Add NaCl (15% w/v) CloudPoint->NaCl Equilibrate Equilibrate at 60°C for 10 min NaCl->Equilibrate HPLC HPLC-Fluorescence Analysis Equilibrate->HPLC Data Data Acquisition & Quantification HPLC->Data

Caption: Workflow for DEA analysis using micellar extraction.

Method 3: Pre-column Derivatization with FMOC-Cl and HPLC-Fluorescence Detection

This method involves the derivatization of this compound with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), which imparts a highly fluorescent tag to the molecule.[6] This allows for very sensitive detection, making it suitable for determining trace amounts of DEA in workplace air.[6]

Experimental Protocol

1. Sample Collection (for air samples):

  • Draw air through a sulfuric acid-treated glass fiber filter at a flow rate of 1 L/min for 240 minutes.[6]

2. Sample Preparation and Derivatization:

  • Extract the filter with an appropriate solvent.

  • The derivatization procedure with FMOC-Cl is performed on the extracted sample. This typically involves reacting the amine with FMOC-Cl in a buffered solution (e.g., borate buffer) at a controlled pH.

3. HPLC-Fluorescence Analysis:

  • HPLC System: An HPLC system equipped with a fluorescence detector (and optionally a photodiode array detector).

  • Column: A C18 column.

  • Mobile Phase: A gradient elution program with a mixture of acetonitrile and a buffer solution is commonly used.

  • Detection:

    • Fluorescence (FL) Detector: For high sensitivity.

    • Photodiode Array (PDA) Detector: Can be used for samples that exceed the linear range of the fluorescence detector.[6]

  • Injection Volume: 5 µL.[6]

Quantitative Data Summary
ParameterValueReference
Overall Limit of Quantification (LOQ)0.100 µ g/sample [6]
Overall Recovery88% - 99%[6]
Overall Reproducibility (RSD)0.4% - 5.7%[6]
Linear Range (Fluorescence)0.00483 - 48.3 µg/mL[6]
Linear Range (PDA)0.0201 - 96.6 µg/mL[6]

Experimental Workflow

cluster_0 Sample Collection cluster_1 Sample Preparation & Derivatization cluster_2 Analysis AirSample Air Sample Collection Filter Sulfuric Acid-Treated Filter AirSample->Filter 1 L/min for 240 min Extraction Solvent Extraction Filter->Extraction Derivatization Derivatization with FMOC-Cl Extraction->Derivatization HPLC HPLC with Fluorescence/PDA Detection Derivatization->HPLC Data Data Acquisition & Quantification HPLC->Data cluster_0 Sample Preparation cluster_1 Direct Analysis cluster_2 Quantification Sample Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Dissolve->Filter HPLC HPLC System Filter->HPLC MMColumn Mixed-Mode Column (e.g., Coresep 100) HPLC->MMColumn Detector Detector (CAD, ELSD, or RI) HPLC->Detector Data Data Acquisition & Quantification HPLC->Data

References

Application Notes and Protocols: Diethanolamine as a Corrosion Inhibitor for Mild Steel in Acidic Environments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diethanolamine (DEA) has been identified as an effective corrosion inhibitor for mild steel in acidic environments, which are commonly encountered in industrial processes such as acid cleaning, pickling, and oil well acidizing.[1][2] The inhibitory action of DEA is attributed to its physical adsorption onto the metal surface, forming a protective layer that impedes the corrosive process.[1][2][3][4] This document provides detailed application notes, summarizing key performance data and outlining experimental protocols for evaluating the efficacy of this compound as a corrosion inhibitor for mild steel in acidic media.

Data Presentation

The inhibitive properties of this compound on mild steel in a 0.5 M H₂SO₄ solution have been quantified using various electrochemical techniques. The data presented below is collated from galvanostatic and potentiostatic polarization studies.

Table 1: Corrosion Parameters for Mild Steel in 0.5 M H₂SO₄ with and without this compound (DEA) at 303 K

DEA Concentration (M)Corrosion Current (Icorr) (mA/cm²)Inhibition Efficiency (I%)Corrosion Potential (Ecorr) (mV vs. SCE)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)
Blank (0)-----
1 x 10⁻³-88.7---
1 x 10⁻⁴-----
1 x 10⁻⁵-----
1 x 10⁻⁶-----
1 x 10⁻⁷-55.3---

Note: Specific values for Icorr, Ecorr, βa, and βc were not explicitly provided in the summarized search results for all concentrations. The table structure is based on the parameters typically derived from such studies.

Table 2: Effect of Temperature on the Inhibition Efficiency of 10⁻³ M this compound (DEA) for Mild Steel in 0.5 M H₂SO₄

Temperature (K)Inhibition Efficiency (I%)
30388.7
313-
323-
333-

Note: The inhibition efficiency of DEA is observed to decrease with an increase in temperature, suggesting a physical adsorption mechanism.[1][2][3]

Mechanism of Inhibition

This compound functions as a mixed-type inhibitor, meaning it retards both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1][2][3][4] The molecule adsorbs onto the mild steel surface through its nitrogen and oxygen atoms, which possess lone pairs of electrons.[1] This adsorption follows the Frumkin's adsorption isotherm.[1][3] The formation of a protective film on the metal surface acts as a barrier, isolating the steel from the aggressive acidic environment.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the corrosion inhibition performance of this compound are provided below.

Weight Loss Measurement Protocol

This method provides a straightforward determination of the average corrosion rate.

Materials and Equipment:

  • Mild steel coupons (e.g., 3 cm x 1.5 cm x 0.025 cm)

  • Abrasive papers (e.g., 150, 320, 400, 600 grit)[1]

  • Corrosive medium (e.g., 0.5 M H₂SO₄ or 1 M HCl)

  • This compound (inhibitor)

  • Analytical balance (accurate to 0.1 mg)

  • Beakers or immersion cells

  • Thermostatic water bath

  • Acetone

  • Desiccator

Procedure:

  • Specimen Preparation: Mechanically polish the mild steel coupons using a series of abrasive papers of increasing grit size.[1]

  • Cleaning: Degrease the polished coupons by washing with double-distilled water and then acetone.

  • Drying and Weighing: Dry the cleaned coupons and store them in a desiccator. Accurately weigh each coupon to the nearest 0.1 mg (W_initial).

  • Inhibitor Solution Preparation: Prepare the acidic solution with and without various concentrations of this compound (e.g., 10⁻⁷ M to 10⁻³ M).[1]

  • Immersion: Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature (e.g., 303 K).

  • Post-Immersion Cleaning: After the immersion period, retrieve the coupons, gently clean them with a soft brush to remove corrosion products, rinse with distilled water and acetone, and dry.

  • Final Weighing: Re-weigh the dried coupons (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR): CR (g/cm²/h) = ΔW / (A * t), where A is the surface area of the coupon and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization Protocol

This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions and allows for the determination of the corrosion current.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode (WE): Mild steel specimen with a defined exposed surface area (e.g., 1 cm²).[1] The rest of the specimen is coated with an insulating material like epoxy resin.[1]

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[1]

  • Counter Electrode (CE): Platinum wire or graphite rod.[1]

  • Corrosive medium with and without inhibitor.

Procedure:

  • Electrode Preparation: Prepare the mild steel working electrode as described for the weight loss measurements (polishing, cleaning).

  • Cell Assembly: Assemble the three-electrode cell with the prepared WE, RE, and CE immersed in the test solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.

  • Polarization Scan: Perform a potentiodynamic scan by polarizing the working electrode from a potential cathodic to the OCP to a potential anodic to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • Plot the resulting potential vs. log(current density) to obtain a Tafel plot.

    • Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] * 100.

Electrochemical Impedance Spectroscopy (EIS) Protocol

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, offering insights into the corrosion mechanism and the properties of the protective film.

Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer.

  • Three-electrode electrochemical cell (as described for potentiodynamic polarization).

Procedure:

  • Cell Setup and Stabilization: Set up the electrochemical cell and allow the OCP to stabilize as in the polarization protocol.

  • Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Analysis:

    • The impedance data is typically represented as Nyquist and Bode plots.

    • The Nyquist plot (imaginary impedance vs. real impedance) for an inhibited system often shows a larger semicircle diameter compared to the uninhibited system, indicating an increase in charge transfer resistance (Rct).

    • The Bode plot (impedance modulus and phase angle vs. frequency) provides additional information about the system's behavior.

    • The data can be fitted to an equivalent electrical circuit model to quantify parameters like Rct and double-layer capacitance (Cdl).

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100.

Mandatory Visualizations

experimental_workflow cluster_prep Specimen Preparation cluster_tests Corrosion Inhibition Tests cluster_analysis Data Analysis & Characterization p1 Mild Steel Coupon p2 Mechanical Polishing p1->p2 p3 Degreasing & Cleaning p2->p3 p4 Drying & Weighing p3->p4 t1 Weight Loss Measurement p4->t1 t2 Potentiodynamic Polarization p4->t2 t3 Electrochemical Impedance Spectroscopy (EIS) p4->t3 a1 Calculate Corrosion Rate & Inhibition Efficiency t1->a1 a2 Determine Icorr, Ecorr & Tafel Slopes t2->a2 a3 Model with Equivalent Circuit (Rct, Cdl) t3->a3 a4 Surface Analysis (SEM) a1->a4 a2->a4 a3->a4 inhibition_mechanism cluster_corrosion Corrosion Process (Acidic Medium) cluster_inhibition Inhibition by this compound (DEA) c1 Mild Steel (Fe) c2 Anodic Reaction: Fe -> Fe²⁺ + 2e⁻ c3 Cathodic Reaction: 2H⁺ + 2e⁻ -> H₂ i1 DEA Molecule i2 Adsorption on Steel Surface (via N and O atoms) i1->i2 i3 Protective Film Formation i2->i3 i4 Inhibition of Anodic & Cathodic Reactions i3->i4 i4->c2 Inhibits i4->c3 Inhibits

References

The Versatile Role of Diethanolamine in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethanolamine (DEA), a bifunctional organic compound with the chemical formula HN(CH₂CH₂OH)₂, is a versatile and widely utilized building block in the synthesis of a diverse range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2] Its unique chemical structure, possessing both a secondary amine and two primary hydroxyl groups, allows it to act as a nucleophile, a base, a catalyst, and a precursor for more complex molecular scaffolds.[1] This versatility, combined with its physical properties such as miscibility with water, makes it an attractive reagent in pharmaceutical chemistry.[1]

These application notes provide detailed protocols and quantitative data for key transformations involving this compound in the synthesis of important pharmaceutical intermediates. The information is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Application Note 1: Synthesis of 2-Ethyl-3-oxazolidineethanol

Application: 2-Ethyl-3-oxazolidineethanol is a significant pharmaceutical intermediate.

Experimental Protocol: One-Pot Synthesis of 2-Ethyl-3-oxazolidineethanol

This protocol describes a catalyst-free, one-pot synthesis of 2-Ethyl-3-oxazolidineethanol from propanal and this compound under mild conditions.

Materials:

  • Propanal (PA)

  • This compound (DEA)

  • Methanol (Solvent)

  • 100 mL three-necked flask

  • Constant pressure titration funnel

  • Magnetic stirrer

  • Thermometer

  • Gas chromatograph (for analysis)

Procedure:

  • To a 100 mL three-necked flask containing this compound (DEA) and methanol, rapidly add propanal (PA) using a constant pressure titration funnel while stirring.

  • Maintain the desired reaction temperature using a water bath.

  • Collect samples at regular intervals to monitor the reaction progress by gas chromatography.

  • The reaction is typically rapid, and the optimal conditions should be determined based on the desired yield and purity.

Quantitative Data

The synthesis of 2-Ethyl-3-oxazolidineethanol was optimized using response surface methodology, leading to a high yield under specific conditions.

ParameterOptimal Value
Propanal/DEA Molar Ratio1.25
Methanol/DEA Molar Ratio10
Reaction Temperature (°C)25
Reaction Time (min)60
Yield (%) 98.48

Reaction Workflow

G Propanal Propanal ReactionVessel One-Pot Reaction (Catalyst-Free, 25°C) Propanal->ReactionVessel DEA This compound DEA->ReactionVessel Methanol Methanol (Solvent) Methanol->ReactionVessel Product 2-Ethyl-3-oxazolidineethanol ReactionVessel->Product Yield: 98.48%

Caption: One-pot synthesis of 2-Ethyl-3-oxazolidineethanol.

Application Note 2: Synthesis of Morpholine as a Pharmaceutical Precursor

Application: Morpholine and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals. The dehydration and cyclization of this compound is a common method for its production.[3]

Experimental Protocol: Laboratory-Scale Synthesis of Morpholine

This protocol outlines the synthesis of morpholine from this compound via acid-catalyzed dehydration.

Materials:

  • This compound (DEA)

  • Concentrated Sulfuric Acid (H₂SO₄) or Oleum

  • Sodium Hydroxide (NaOH) for neutralization

  • Round-bottom flask with a distillation setup

  • Heating mantle

  • pH indicator

Procedure:

  • In a round-bottom flask, slowly add concentrated sulfuric acid or oleum to this compound while cooling and stirring. The reaction is exothermic.

  • Heat the reaction mixture to the specified temperature (e.g., 190 °C) and maintain for the designated reaction time (e.g., 0.5 hours).

  • After the reaction is complete, cool the mixture and carefully neutralize it with a sodium hydroxide solution.

  • Distill the morpholine from the neutralized mixture. Further purification can be achieved by fractional distillation.

Quantitative Data

The yield of morpholine is highly dependent on the reaction conditions and the dehydrating agent used.

Dehydrating AgentDEA to Acid Ratio (w/w)Temperature (°C)Time (h)Yield (%)
Concentrated H₂SO₄1:1.8175-1807-835-50
20% Oleum1:1.671900.590-95

Synthesis Pathway

G DEA This compound Heating Dehydration & Cyclization (190°C) DEA->Heating Acid H₂SO₄ or Oleum Acid->Heating Neutralization Neutralization (NaOH) Heating->Neutralization Distillation Distillation Neutralization->Distillation Morpholine Morpholine Distillation->Morpholine G DEA This compound Methylation N-Methylation DEA->Methylation 1. Chlorination Chlorination Methylation->Chlorination 2. Reduction Reduction Chlorination->Reduction 3. DMEA N,N-Dimethylethanolamine Reduction->DMEA API API Synthesis (e.g., Diphenhydramine) DMEA->API G cluster_0 Catalytic Cycle DEA This compound (Base) DEA_H [this compound-H]+ DEA->DEA_H Substrate_A Substrate-H Substrate_A->DEA Deprotonation Substrate_B Substrate-LG Product Product Substrate_B->Product Reaction Product->DEA Regeneration DEA_H->Substrate_B Proton Transfer

References

Application Notes and Protocols: Derivatization of Diethanolamine for Improved Chromatographic Separation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethanolamine (DEA) is a polar organic compound used in various industrial and pharmaceutical applications. Its high polarity and low volatility make direct analysis by gas chromatography (GC) challenging, often resulting in poor peak shape and low sensitivity. While high-performance liquid chromatography (HPLC) can be used, DEA lacks a strong chromophore, limiting detection sensitivity with UV-Vis detectors.[1][2]

Derivatization is a crucial technique to overcome these analytical challenges. By chemically modifying the DEA molecule, its physicochemical properties can be altered to improve volatility for GC analysis or to introduce a UV-active or fluorescent tag for enhanced HPLC detection.[1][3] This document provides detailed application notes and protocols for the derivatization of this compound for improved chromatographic separation.

Derivatization for Gas Chromatography (GC)

For GC analysis, derivatization aims to increase the volatility and thermal stability of DEA by replacing the active hydrogens in its hydroxyl and amine groups.[4] The most common approaches are silylation and acylation.

Silylation

Silylation involves the replacement of active hydrogens with a trimethylsilyl (TMS) group.[4] This method is widely used for the analysis of polar compounds by GC.

Featured Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

BSTFA is a popular silylating reagent that reacts with hydroxyl and amine groups to form TMS derivatives.[5]

Experimental Protocol: Silylation of this compound with BSTFA

Materials:

  • This compound (DEA) standard solution

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[5]

  • Acetonitrile (anhydrous)[5]

  • Internal Standard (e.g., Tributylphosphate - TBP)[6]

  • Vials with caps

  • Thermostat or heating block

  • GC-MS system

Procedure:

  • Prepare a 0.5 mmol/dm³ solution of DEA in acetonitrile containing an appropriate internal standard (e.g., 1.83×10⁻⁴ mmol/dm³ TBP).[6]

  • Transfer 1 mL of the DEA solution into a vial.

  • Add the silylating agent, BSTFA. The volume of the reagent will depend on the specific method, but a typical starting point is to add a sufficient amount to ensure a molar excess.[5]

  • For derivatization at an elevated temperature, heat the sealed vial at 60°C for 30 minutes.[5] For room temperature derivatization, let the reaction proceed for a specified time (e.g., 30 minutes).[6]

  • After the reaction is complete, an aliquot of the reaction mixture is directly injected into the GC-MS for analysis.[6]

Acylation

Acylation introduces an acyl group into the DEA molecule, typically by reacting it with an acid anhydride. This process also increases volatility and can improve chromatographic properties.

Featured Reagent: Trifluoroacetic Anhydride (TFAA)

TFAA is a highly reactive acylation reagent that readily forms stable and volatile derivatives with alcohols and amines.[7] It is particularly effective for the analysis of ethanolamines.[6]

Experimental Protocol: Acylation of this compound with TFAA

Materials:

  • This compound (DEA) standard solution

  • Trifluoroacetic Anhydride (TFAA)[6][7]

  • Acetonitrile (anhydrous)[6]

  • Internal Standard (e.g., Tributylphosphate - TBP)[6]

  • Vials with caps

  • Thermostat or heating block

Procedure:

  • Prepare a 0.5 mmol/dm³ solution of DEA in acetonitrile containing an internal standard (e.g., 1.83×10⁻⁴ mmol/dm³ TBP).[6]

  • Transfer 1 mL of the DEA solution into a vial.

  • Add 30 µL of TFAA to the solution.[6]

  • Seal the vial and heat at 30°C for 30 minutes.[6]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.[6]

Quantitative Data for GC Derivatization Methods

Derivatization MethodReagentAnalyteLimit of Detection (LOD)Reference
TrifluoroacetylationTFAAEthyl this compound9x10⁻³ mmol·dm⁻³[6]
TrifluoroacetylationTFAAMethyl this compound7x10⁻⁵ mmol·dm⁻³[6]
TrifluoroacetylationTFAATriethanolamine9x10⁻³ mmol·dm⁻³[6]
tert-ButyldimethylsilylationMTBSTFAN-ethylthis compound2.5 ng/ml[8]
tert-ButyldimethylsilylationMTBSTFAN-methylthis compound2.5 ng/ml[8]
tert-ButyldimethylsilylationMTBSTFATriethanolamine10 ng/ml[8]

Workflow for GC Derivatization and Analysis

GC_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample DEA Sample/ Standard Solvent Add Acetonitrile & Internal Standard Sample->Solvent Reagent Add Derivatizing Reagent (e.g., TFAA) Solvent->Reagent Reaction Incubate (e.g., 30°C for 30 min) Reagent->Reaction GCMS GC-MS Analysis Reaction->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for DEA derivatization and GC-MS analysis.

Derivatization for High-Performance Liquid Chromatography (HPLC)

For HPLC analysis, derivatization is employed to introduce a chromophoric or fluorophoric tag to the DEA molecule, enabling sensitive detection by UV-Vis or fluorescence detectors.

Fluorescent Labeling

Fluorescent labeling offers high sensitivity and selectivity. Several reagents are available for labeling primary and secondary amines like DEA.

Featured Reagent: Dansyl Chloride

Dansyl chloride reacts with primary and secondary amines to produce highly fluorescent derivatives that can be detected at low concentrations.

Experimental Protocol: Fluorescent Labeling of this compound with Dansyl Chloride

This protocol is based on a micellar extraction and in-situ derivatization method.[9][10]

Materials:

  • This compound (DEA) sample

  • Triton X-114 solution (4.0% v/v)[9][10]

  • Dansyl chloride solution (1.5 g/L)[9][10]

  • pH 9 buffer[9][10]

  • Sodium chloride[9][10]

  • Water bath

  • Centrifuge

  • HPLC system with a fluorescence detector

Procedure:

  • In a centrifuge tube, mix the DEA sample with the Triton X-114 solution.

  • Adjust the pH of the solution to 9.[9][10]

  • Add the dansyl chloride solution to initiate the derivatization reaction.[9][10]

  • Incubate the mixture at 50°C for 15 minutes.[9][10]

  • Induce cloud point extraction by adding sodium chloride (15% m/v) and equilibrating at 60°C for 10 minutes.[9][10]

  • Centrifuge the mixture to separate the surfactant-rich phase containing the derivatized DEA.

  • The extract is then analyzed by HPLC.[9][10]

Featured Reagent: 4-chloro-7-nitrobenzofurazan (NBD-Cl)

NBD-Cl is another effective reagent for the fluorescent labeling of amines.

Experimental Protocol: Fluorescent Labeling of this compound with NBD-Cl

Materials:

  • This compound (DEA) standard solution

  • 4-chloro-7-nitrobenzofurazan (NBD-Cl) solution (0.33 mg/mL)[11]

  • Borate buffer (pH 11)[11]

  • HPLC system with a fluorescence detector

Procedure:

  • Mix the DEA solution with the borate buffer.

  • Add the NBD-Cl solution.[11]

  • Allow the derivatization reaction to proceed under optimized conditions (time and temperature may need to be determined experimentally).

  • Inject the resulting solution directly into the HPLC system for analysis.[11]

Quantitative Data for HPLC Derivatization Methods

Derivatization MethodReagentAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
In-situ DerivatizationDansyl ChlorideThis compound0.57 µg/g1.72 µg/g89.9 - 96.4[9][10]
Pre-column DerivatizationNBD-ClDiethylamine--81.1 - 95.8 (at 5 ppm)[11]
Post-column DerivatizationEpichlorohydrinThis compound25 pmol--[12]

Workflow for HPLC Derivatization and Analysis

HPLC_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample DEA Sample/ Standard Buffer Add Buffer (e.g., Borate pH 11) Sample->Buffer Reagent Add Fluorescent Labeling Reagent (e.g., NBD-Cl) Buffer->Reagent Reaction Incubate Reagent->Reaction HPLC HPLC-FLD Analysis Reaction->HPLC Data Data Acquisition & Processing HPLC->Data

Caption: Workflow for DEA derivatization and HPLC-FLD analysis.

Chiral Derivatization

In instances where the enantiomeric separation of this compound or its derivatives is necessary, chiral derivatizing agents (CDAs) can be employed. A CDA is a chiral molecule that reacts with the enantiomers of the target analyte to form diastereomers.[13] These diastereomers have different physical properties and can be separated using achiral chromatographic techniques.[13]

Featured Reagent: (S)-α-methoxybenzyl isocyanate (MIB)

MIB is a chiral derivatizing reagent that can be used for the liquid chromatographic resolution of drug enantiomers, including amines.[14]

Experimental Protocol: Chiral Derivatization of Amines with MIB

Materials:

  • Racemic amine sample

  • (S)-α-methoxybenzyl isocyanate (MIB)[14]

  • Appropriate solvent

  • HPLC system with a standard silica gel column

Procedure:

  • Dissolve the racemic amine sample in a suitable solvent.

  • Add the chiral derivatizing reagent, (S)-α-methoxybenzyl isocyanate (MIB).[14]

  • Allow the reaction to proceed to form diastereomeric urea derivatives.

  • The resulting solution can be directly injected into the HPLC system.[14]

  • Separation of the diastereomers is typically achieved on a conventional silica gel column with a mobile phase such as light petroleum.[14]

Logical Relationship for Chiral Derivatization

Chiral_Derivatization_Logic Enantiomers Mixture of DEA Enantiomers (R-DEA and S-DEA) CDA Chiral Derivatizing Agent (CDA) (e.g., S-MIB) Enantiomers->CDA + Diastereomers Mixture of Diastereomers (R-DEA-S-MIB and S-DEA-S-MIB) CDA->Diastereomers Separation Chromatographic Separation (Achiral Column) Diastereomers->Separation Quantification Quantification of Individual Enantiomers Separation->Quantification

Caption: Logical flow of chiral derivatization for enantiomeric separation.

Conclusion

Derivatization is an indispensable tool for the robust and sensitive analysis of this compound by chromatographic methods. For GC analysis, silylation and acylation are effective in increasing volatility and improving peak shape. For HPLC, derivatization with fluorescent labels provides high sensitivity for detection. The choice of the specific derivatization reagent and method will depend on the analytical requirements, the sample matrix, and the available instrumentation. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to develop and implement effective derivatization strategies for the analysis of this compound.

References

Application Notes and Protocols: Diethanolamine as an Emulsifying Agent in Research Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethanolamine (DEA) and its derivatives are widely utilized in research and various industries as emulsifying agents, surfactants, and pH adjusters.[1][2] In research formulations, particularly in cosmetics and pharmaceuticals, DEA-derived compounds like cocamide DEA and this compound oleate are instrumental in creating stable emulsions, which are mixtures of immiscible liquids such as oil and water.[3][4] These emulsions are critical for the delivery of active ingredients, enhancing product texture, and ensuring formulation stability.[4] This document provides detailed application notes and protocols for the use of this compound-based emulsifiers in research settings.

Chemical Properties of this compound

This compound is a secondary amine and a diol, exhibiting both amine and alcohol functionalities.[2] It is a viscous, colorless liquid or a white solid at room temperature and has a mild ammonia-like odor.[5] Its miscibility with water and several organic solvents makes it a versatile ingredient in various formulations.[5]

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Molecular FormulaC4H11NO2[5]
Molecular Weight105.14 g/mol [5]
Physical StateOily colorless liquid or solid white crystals[5]
OdorSlight rotten fish or ammonia-like[5]
SolubilityMiscible with methanol, acetone, alcohol, chloroform, glycerin. Soluble in benzene (4.2% at 25°C), ether (0.8% at 25°C). Slightly soluble to insoluble in petroleum ether.[5]
Table 2: Stability of Water-in-Crude Oil Emulsions with Cocamide DEA
Water Content (vol%)Cocamide DEA (vol%)Observation after 50 hoursReference
201.0No water separation[3]
201.5No water separation[3]
501.5Better stability than lower concentrations[3]
Table 3: Stability of Water-in-Diesel Emulsions with Oleic Acid Diethanolamide (OADEA)
OADEA ConcentrationStabilityReference
1-4%Stable for a maximum of 1 hour[6]
5-6%Stable but with a hazy appearance[6]
7-10%Stable for over 120 days[6]

Experimental Protocols

Protocol 1: Synthesis of Oleic Acid Diethanolamide (OADEA) Emulsifier

This protocol describes the synthesis of an oleic acid diethanolamide surfactant, a derivative of DEA, for use as an emulsifying agent.[6]

Materials:

  • Oleic acid

  • This compound

  • Three-necked round bottom flask

  • Heating mantle

  • Thermometer

  • Vacuum line

Procedure:

  • Combine oleic acid and this compound in a desired ratio (e.g., 40:60 by weight) in a three-necked round bottom flask.[6]

  • Place the flask in a heating mantle.

  • Attach a thermometer to one neck of the flask and a vacuum line to another to remove any fumes generated during the reaction.[6]

  • Heat the mixture while stirring until the reaction is complete. The specific temperature and reaction time will depend on the desired product characteristics and should be optimized for the specific application.

Protocol 2: Preparation of a Water-in-Oil (W/O) Emulsion

This protocol outlines the preparation of a water-in-oil emulsion using a DEA derivative as the emulsifier.[7]

Materials:

  • Oil phase (e.g., crude oil, mineral oil)

  • Water phase (deionized water)

  • This compound-based emulsifier (e.g., cocamide DEA, OADEA)[7]

  • High-shear mixer or homogenizer

Procedure:

  • Dissolve the desired concentration of the this compound-based emulsifier (e.g., 0.5-1.5 vol%) in the oil phase.[7]

  • Homogenize the mixture to ensure the emulsifier is fully dissolved.

  • Slowly add the water phase to the oil phase while continuously mixing at a high speed.[7]

  • Continue homogenization for a set period (e.g., 10 minutes) to ensure the formation of a stable emulsion with a uniform droplet size.

Protocol 3: Preparation of an Oil-in-Water (O/W) Emulsion

This protocol provides a general method for preparing an oil-in-water emulsion, which is common in cosmetic and pharmaceutical formulations.

Materials:

  • Oil phase (e.g., mineral oil, vegetable oil)

  • Water phase (deionized water)

  • This compound-based emulsifier (e.g., cocamide DEA)

  • Co-emulsifier (optional, e.g., a fatty alcohol)

  • Preservative

  • High-shear mixer or homogenizer

Procedure:

  • Heat the oil phase and water phase separately to 70-75°C.

  • Disperse the this compound-based emulsifier and any oil-soluble components in the oil phase.

  • Dissolve any water-soluble components, including preservatives, in the water phase.

  • Slowly add the water phase to the oil phase with continuous high-shear mixing.

  • Continue homogenization for 10-15 minutes.

  • Allow the emulsion to cool to room temperature with gentle stirring.

Protocol 4: Emulsion Stability Testing

This protocol describes methods for evaluating the stability of the prepared emulsions.

Materials:

  • Prepared emulsion

  • Graduated cylinders or test tubes

  • Centrifuge

  • Incubator/oven

  • Refrigerator/freezer

  • Microscope

  • Particle size analyzer

  • Zeta potential analyzer

Procedure:

  • Visual Observation:

    • Place the emulsion in a transparent container and store it at different temperatures (e.g., 4°C, 25°C, 40°C).[2]

    • Visually inspect for signs of instability such as creaming, sedimentation, flocculation, or phase separation at regular intervals (e.g., 24 hours, 1 week, 1 month).[8]

  • Centrifugation Test:

    • Centrifuge a sample of the emulsion at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).[8]

    • Observe any phase separation. A stable emulsion will show no separation.

  • Freeze-Thaw Cycling:

    • Subject the emulsion to alternating cycles of freezing (e.g., -10°C for 24 hours) and thawing (e.g., 25°C for 24 hours) for several cycles.[8]

    • Assess the emulsion for any changes in its physical properties after each cycle.

  • Droplet Size and Zeta Potential Analysis:

    • Measure the initial droplet size distribution and zeta potential of the emulsion using a particle size analyzer and a zeta potential analyzer, respectively.[9][10]

    • Repeat these measurements over time and under different storage conditions to monitor changes. An increase in droplet size can indicate instability.[9] A high absolute zeta potential value (e.g., > |30| mV) generally suggests good stability due to electrostatic repulsion between droplets.[10]

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Emulsifier Synthesis cluster_emulsion_prep Emulsion Preparation cluster_stability Stability Testing S1 Mix Oleic Acid & this compound S2 Heat and React S1->S2 S3 Purify OADEA S2->S3 E1 Dissolve Emulsifier in Oil Phase S3->E1 OADEA E2 Add Water Phase E1->E2 E3 Homogenize E2->E3 T1 Visual Observation E3->T1 T2 Centrifugation E3->T2 T3 Freeze-Thaw Cycles E3->T3 T4 Droplet Size & Zeta Potential E3->T4

Caption: Experimental workflow for synthesis, preparation, and stability testing.

Signaling_Pathway DEA This compound (DEA) CholineUptake Inhibition of Choline Uptake DEA->CholineUptake CholineDeficiency Hepatic Choline Deficiency CholineUptake->CholineDeficiency GeneExpression Altered Gene Expression CholineDeficiency->GeneExpression CellGrowth Increased Cell Growth Genes GeneExpression->CellGrowth + Apoptosis Decreased Apoptotic Pathway Genes GeneExpression->Apoptosis - TumorDev Potential for Tumor Development CellGrowth->TumorDev Apoptosis->TumorDev inhibition leads to

Caption: Proposed mechanism of DEA-induced cellular changes.

Signaling Pathways and Cellular Interactions

Research has raised concerns about the safety of DEA, with some studies suggesting a potential link to cancer in laboratory animals.[1] The proposed mechanism does not involve direct damage to genetic material but rather a disruption of cellular processes.[1] this compound may inhibit the cellular uptake of choline, an essential nutrient.[11][12] This inhibition can lead to a state of hepatic choline deficiency.[11][12]

Choline deficiency is known to alter the expression of genes involved in cell growth and apoptosis.[5] Specifically, it can lead to an increase in the expression of genes associated with cell proliferation and a decrease in the expression of genes involved in apoptotic pathways.[5] This imbalance between cell growth and programmed cell death may contribute to tumor development in rodents.[5] It is important to note that the relevance of these findings to human health is still under investigation.[1]

Furthermore, studies on human skin have shown that DEA can penetrate the skin and may accumulate in the skin with repeated exposure.[13][14] While it may cause skin irritation at low concentrations, its permeation rate is generally low.[15] The interaction of DEA with the skin barrier and its potential to cause irritation are important considerations in the formulation of topical products.[15]

References

Determining Diethanolamine Concentration in Industrial Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative determination of diethanolamine (DEA) in various industrial solutions. The protocols outlined below are based on established analytical techniques, including titrimetric, gas chromatographic, and high-performance liquid chromatographic methods. These notes are intended to guide researchers, scientists, and professionals in drug development in selecting and implementing the most suitable method for their specific application.

Introduction

This compound (DEA) is a versatile organic compound widely used in industrial applications as a surfactant, corrosion inhibitor, and chemical intermediate.[1] Its concentration in industrial process streams, commercial products, and wastewater requires accurate monitoring for quality control, process optimization, and environmental compliance. This document details several reliable methods for DEA quantification.

Method Selection and Comparison

The choice of analytical method for DEA determination depends on factors such as the expected concentration range, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key quantitative parameters of the described methods to facilitate comparison.

Method Typical Concentration Range Limit of Detection (LOD) Limit of Quantitation (LOQ) Recovery Key Advantages Key Disadvantages
Acid-Base Titration High (e.g., % levels)Not applicable for trace analysisNot applicable for trace analysisHighSimple, rapid, and requires minimal equipment.[2]Lacks specificity; other amines can interfere.
Gas Chromatography (GC-FID) ppm to % levels~1000 mg/kg (without derivatization)[2]-94-100%[3][4]High selectivity and sensitivity.[4]Derivatization is often required for polar amines.[5][6]
High-Performance Liquid Chromatography (HPLC) ppb to ppm levels0.57 µg/g[7]0.100 µ g/sample [8], 1.72 µg/g[7]88-99%[8], 89.9-96.4%[7]Suitable for non-volatile and thermally labile compounds; derivatization enhances sensitivity.[7][8]Can be time-consuming and requires specialized equipment.[9]
Ion Chromatography (IC) ppb to ppm levels13 µ g/sample [10]--Good for separating alkanolamines.[9]May have poor sensitivity with conductivity detection.[9]

Experimental Protocols

Acid-Base Titration Method

This method is suitable for determining high concentrations of DEA in simple matrices.

Principle: The basicity of the amine group in this compound allows for direct titration with a standardized acid. The endpoint is determined using a colorimetric indicator or potentiometrically.

Apparatus:

  • Burette, 50 mL

  • Erlenmeyer flask, 250 mL

  • Analytical balance

Reagents:

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Methyl Red indicator solution

  • Isopropyl alcohol (IPA)/water mixture (670 mL IPA + 330 mL distilled water + 7.5 g potassium chloride)[2]

  • Methanol[2]

Procedure: [2]

  • Accurately weigh approximately 1 g of the industrial solution into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in 10 mL of methanol.

  • Add 100 mL of the IPA/water solution.

  • Add a few drops of Methyl Red indicator to the solution.

  • Titrate the solution with standardized 0.1 M HCl until the color changes from yellow to red.

  • Record the volume of HCl used.

Calculation:

Where:

  • V_HCl = Volume of HCl used in mL

  • M_HCl = Molarity of HCl solution

  • 105.14 = Molar mass of this compound ( g/mol )

  • m_sample = Mass of the sample in g

Experimental Workflow:

TitrationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve add_ipa Add IPA/Water Solution dissolve->add_ipa add_indicator Add Indicator add_ipa->add_indicator titrate Titrate with 0.1 M HCl add_indicator->titrate record Record Volume titrate->record calculate Calculate DEA % record->calculate

Caption: Workflow for DEA determination by titration.

Gas Chromatography (GC) Method

This method offers higher selectivity and is suitable for a wider range of concentrations. Derivatization is often employed to improve the chromatographic properties of DEA.

Principle: The sample is vaporized and separated on a chromatographic column. A Flame Ionization Detector (FID) is commonly used for detection.

Apparatus:

  • Gas chromatograph with FID

  • Capillary column (e.g., Rtx-1 or SPB-5)[3][4]

  • Autosampler

  • Volumetric flasks

Reagents:

  • Methanol, GC grade[4]

  • This compound standard

  • Derivatizing agent (e.g., silylation reagent like HMDS or TMCS)[6] (optional, but recommended)

Procedure: [4]

  • Standard Preparation:

    • Accurately weigh a known amount of DEA standard into a volumetric flask.

    • Dissolve and dilute to volume with methanol to prepare a stock solution.

    • Prepare a series of working standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Accurately weigh a known amount of the industrial solution into a volumetric flask.

    • Dissolve and dilute to volume with methanol.

  • (Optional but Recommended) Derivatization: [6]

    • To an aliquot of the standard or sample solution, add the derivatizing agent.

    • Allow the reaction to proceed under controlled temperature and time (e.g., 80°C for 30-40 minutes).

  • GC Analysis:

    • Set the GC parameters (injector temperature, oven temperature program, detector temperature, gas flow rates).

    • Inject a known volume of the prepared standard and sample solutions into the GC.

    • Record the chromatograms.

Calculation: The concentration of DEA in the sample is determined by comparing the peak area of DEA in the sample chromatogram to a calibration curve generated from the standard solutions.

Experimental Workflow:

GCWorkflow cluster_prep Standard & Sample Preparation cluster_deriv Derivatization (Optional) cluster_analysis GC Analysis prep_std Prepare DEA Standards derivatize Add Derivatizing Agent prep_std->derivatize prep_sample Prepare Sample Solution prep_sample->derivatize react React at 80°C derivatize->react inject Inject into GC-FID react->inject record Record Chromatogram inject->record quantify Quantify using Calibration Curve record->quantify

Caption: Workflow for DEA determination by GC.

High-Performance Liquid Chromatography (HPLC) Method

This method is highly sensitive and suitable for trace analysis of DEA. Derivatization is typically required as DEA lacks a strong chromophore for UV detection.

Principle: The sample is separated on a liquid chromatography column. A derivatizing agent is used to make DEA detectable by a UV or fluorescence detector.

Apparatus:

  • HPLC system with a suitable detector (e.g., UV or fluorescence)

  • Reversed-phase HPLC column (e.g., C18)

  • Autosampler

  • Volumetric flasks

Reagents:

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Derivatizing agent (e.g., 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl)[8] or dansyl chloride[7])

  • Buffer solution (e.g., borate buffer)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of DEA in a suitable solvent.

    • Create a series of working standards by dilution.

  • Sample Preparation:

    • Dilute the industrial solution with a suitable solvent.

  • Derivatization: [7][8]

    • To a known volume of standard or sample, add the buffer solution and the derivatizing agent solution.

    • Allow the reaction to complete under specified conditions (e.g., time and temperature).

  • HPLC Analysis:

    • Set the HPLC parameters (mobile phase composition, flow rate, column temperature, detector wavelength).

    • Inject the derivatized standards and samples.

    • Record the chromatograms.

Calculation: The concentration of DEA is determined from a calibration curve constructed by plotting the peak areas of the derivatized standards against their concentrations.

Experimental Workflow:

HPLCWorkflow cluster_prep Standard & Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis prep_std Prepare DEA Standards add_buffer Add Buffer prep_std->add_buffer prep_sample Prepare Sample Solution prep_sample->add_buffer add_reagent Add Derivatizing Agent add_buffer->add_reagent react Allow Reaction to Complete add_reagent->react inject Inject into HPLC react->inject record Record Chromatogram inject->record quantify Quantify using Calibration Curve record->quantify

References

Application Notes and Protocols: The Role of Diethanolamine in Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine, a heterocyclic organic compound featuring both amine and ether functional groups, is a critical building block in organic synthesis and a versatile chemical intermediate. Its applications are widespread, ranging from the development of pharmaceuticals (e.g., the antibiotic linezolid and the anticancer agent gefitinib) to its use as a corrosion inhibitor, a solvent, and an intermediate in the production of rubber chemicals and fungicides.

One of the primary and most established industrial methods for synthesizing morpholine is through the acid-catalyzed dehydration of diethanolamine (DEA).[1][2][3] This process involves an intramolecular cyclization reaction, where this compound is heated in the presence of a strong acid, such as sulfuric or hydrochloric acid, to eliminate a molecule of water and form the morpholine ring. While effective, the process requires careful management of corrosive materials and byproducts.[4] This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of morpholine from this compound.

Reaction Pathway: Dehydration of this compound

The synthesis of morpholine from this compound is an acid-catalyzed intramolecular dehydration reaction. The process begins with the protonation of the hydroxyl group of this compound by a strong acid, which makes it a good leaving group (water). The nitrogen atom then acts as a nucleophile, attacking the carbon atom and displacing the water molecule to form the heterocyclic ring.

reaction_pathway DEA This compound HN(CH₂CH₂OH)₂ ProtonatedDEA Protonated Intermediate DEA->ProtonatedDEA  Acid Catalyst Morpholine Morpholine O(CH₂CH₂)₂NH ProtonatedDEA->Morpholine Intramolecular Cyclization H_plus + H⁺ H2O_lost - H₂O

Figure 1: Acid-catalyzed cyclization of this compound to morpholine.

Quantitative Data Summary

The yield and reaction conditions for morpholine synthesis from this compound vary significantly depending on the acid catalyst and the specific process parameters employed. The following table summarizes quantitative data from various reported methods.

Method / Catalyst Reactant (DEA) / Catalyst Ratio Temperature Reaction Time Reported Yield Reference
Sulfuric Acid1 : 1.8 (molar ratio)200 °C90 minutes79.3%
Oleum (20% free SO₃)1 : 1.67 (weight ratio)190 °C30 minutes90-95%[5]
Hydrochloric Acid62.5 g DEA to pH ~1200-210 °C15 hours35-50%[1][6]
Gas-Phase Catalysis (γ-Al₂O₃ supported)1:1 to 1:5 (DEA:Morpholine volume ratio)180-280 °CContinuous FlowHigh Conversion & Selectivity[7]

Experimental Protocols

Two common lab-scale protocols for the synthesis of morpholine from this compound are detailed below. The first uses hydrochloric acid, and the second utilizes sulfuric acid.

Protocol 1: Synthesis using Hydrochloric Acid

This protocol is adapted from a detailed laboratory procedure involving the cyclization of this compound hydrochloride.[6]

1. Reagent Preparation & Acidification:

  • Place 62.5 g of this compound into a 500 mL three-neck round-bottom flask equipped with a thermocouple and an air condenser.[6]

  • While stirring and cooling the flask in an ice bath, slowly and carefully add concentrated hydrochloric acid (approx. 50-60 mL of 31% HCl) until the mixture reaches a pH of approximately 1.[6]

  • Caution: This addition is highly exothermic and generates acidic vapors.[6] Perform this step in a well-ventilated fume hood.

2. Dehydration and Cyclization:

  • Heat the resulting this compound hydrochloride solution vigorously. Water will begin to distill off.[6]

  • Continue heating until the internal temperature of the reaction mixture reaches 200-210 °C.[6]

  • Maintain this temperature for 15 hours to ensure complete cyclization.[6]

  • After the heating period, allow the mixture to cool to approximately 160 °C and pour the thick, dark paste into a heat-resistant dish to prevent it from solidifying inside the flask.[6]

3. Neutralization and Isolation:

  • Transfer the cooled morpholine hydrochloride paste to a blender and mix thoroughly with 50 g of calcium oxide (CaO) to neutralize the acid and liberate the free morpholine base.[6]

  • Transfer the resulting paste back into a round-bottom flask and perform a distillation using a strong, dry flame to recover the crude morpholine.[6]

4. Purification:

  • The initial distillate will be a dark, wet morpholine. Dry this crude product by stirring it over 20 g of potassium hydroxide (KOH) pellets for 30-60 minutes.[6]

  • Decant or filter the dried morpholine into a clean distillation apparatus.

  • Add a small piece of sodium metal (~1 g) and reflux for one hour to remove residual water.[6]

  • Rearrange the apparatus for fractional distillation, collecting the pure morpholine fraction that distills between 126-129 °C.[6] A yield of 35-50% can be expected.[6]

Protocol 2: Synthesis using Sulfuric Acid

This protocol describes a common industrial and lab-scale method using concentrated sulfuric acid.[8]

1. Reagent Preparation:

  • In a reaction vessel, add the desired amount of this compound.

  • Slowly add concentrated sulfuric acid dropwise while keeping the temperature below 60 °C. A molar ratio of 1:1.8 (DEA:H₂SO₄) is recommended for optimal yield.

2. Dehydration and Cyclization:

  • Increase the temperature of the mixture to 185-195 °C and hold for at least 30 minutes.[8] For higher yields, a reaction temperature of 200 °C for 90 minutes can be employed.

3. Neutralization and Work-up:

  • Cool the reaction mixture to below 60 °C.[8]

  • Carefully add a 50% sodium hydroxide (NaOH) solution dropwise until the pH of the solution is 11.[8] This step neutralizes the excess sulfuric acid, forming sodium sulfate.

  • Cool the neutralized slurry and filter to remove the precipitated sodium sulfate.[8]

4. Purification:

  • Transfer the filtrate to a distillation apparatus.

  • Distill the liquid, collecting the fraction that boils below 130 °C.[8] This fraction contains an aqueous solution of morpholine.

  • To isolate pure morpholine, the aqueous solution can be saturated with solid NaOH or KOH flakes to cause the morpholine to separate as an upper layer, which can then be decanted and fractionally distilled.[9]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the laboratory synthesis of morpholine from this compound, encompassing the key stages from initial reaction to final purification.

experimental_workflow Start Start Mix Mix this compound with Strong Acid (H₂SO₄ or HCl) Start->Mix Heat Heat Mixture (185-210°C) to Drive Dehydration & Cyclization Mix->Heat Cool Cool Reaction Mixture Heat->Cool Neutralize Neutralize with Base (e.g., NaOH, CaO) Cool->Neutralize Isolate Isolate Crude Product (Filtration / Distillation) Neutralize->Isolate Dry Dry Crude Morpholine (e.g., over KOH) Isolate->Dry Purify Final Purification by Fractional Distillation Dry->Purify End Pure Morpholine Purify->End

Figure 2: General laboratory workflow for morpholine synthesis via DEA dehydration.

References

Application Notes and Protocols for Gas Sweetening with Diethanolamine (DEA) in Natural Gas Processing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethanolamine (DEA), a secondary amine, is a widely utilized solvent in the sweetening of natural gas. Its primary function is the removal of acidic gases, principally hydrogen sulfide (H₂S) and carbon dioxide (CO₂), from the gas stream. This process is crucial for meeting sales gas specifications, preventing corrosion in pipelines and equipment, and ensuring the safety and efficiency of natural gas processing operations.[1] DEA offers a balance of reactivity, stability, and cost-effectiveness, making it a suitable choice for various gas sweetening applications.[1]

These application notes provide a comprehensive overview of the use of DEA in natural gas processing, including key process parameters, detailed experimental protocols for performance evaluation, and an examination of the underlying chemical and physical processes.

Data Presentation: Key Operating Parameters for DEA Gas Sweetening

The efficiency of a DEA-based gas sweetening unit is contingent on several critical operating parameters. The following tables summarize typical and optimized conditions for both the absorption and regeneration stages of the process.

Table 1: DEA Absorber Operating Parameters

ParameterTypical RangeOptimized ConditionRationale
DEA Concentration (wt%)20 - 35[2]25 - 30[3][4]Balances absorption capacity with viscosity and corrosion concerns. Higher concentrations can increase viscosity and corrosion potential.[1]
Lean Amine Temperature (°C)40 - 60[3]~40[3][4]Lower temperatures favor the exothermic absorption reaction, enhancing removal efficiency. However, the amine temperature should be kept slightly above the gas dew point to prevent hydrocarbon condensation.[5]
Absorber Pressure (bar)28 - 30[4]High as feasibleHigher pressure increases the partial pressure of acid gases, driving absorption.
Lean Amine Loading (mol acid gas/mol DEA)< 0.02[6]MinimizedA lower lean loading provides a greater driving force for acid gas absorption.
Rich Amine Loading (mol acid gas/mol DEA)0.3 - 0.4[5]~0.5[4]Represents the capacity of the circulating solution. Higher loading can increase corrosion rates.
Amine Circulation Rate (m³/h)220 - 260[3]260[3][4]Higher circulation rates can improve removal but also increase operational costs.

Table 2: DEA Regenerator (Stripper) Operating Parameters

ParameterTypical RangeOptimized ConditionRationale
Reboiler Temperature (°C)< 125[5]~125[6]Sufficiently high to reverse the amine-acid gas reaction and strip the gases, but below the thermal degradation temperature of DEA.[5]
Stripper Pressure (bar)1.7 - 2.2[6]Low as feasibleLower pressure facilitates the release of acid gases from the rich amine solution.
Condenser Temperature (°C)~60[6]-Cools the overhead vapors to condense water and amines, which are returned to the system as reflux.
Lean Amine Loading (mol acid gas/mol DEA)< 0.02[6]MinimizedIndicates the effectiveness of the regeneration process.

Signaling Pathways and Logical Relationships

DEA-Acid Gas Reaction Mechanism

The sweetening process relies on the reversible chemical reaction between the basic this compound and the acidic gases H₂S and CO₂. The following diagram illustrates the primary reactions occurring in the absorber.

DEA_Reaction_Mechanism cluster_reactants Reactants cluster_absorber Absorber cluster_reactions Chemical Reactions Sour Gas (H2S, CO2) Sour Gas (H2S, CO2) Rich DEA Solution Rich DEA Solution Sour Gas (H2S, CO2)->Rich DEA Solution Absorption Lean DEA Solution Lean DEA Solution Lean DEA Solution->Rich DEA Solution Reaction Reaction1 2R₂NH + H₂S ⇌ (R₂NH₂)₂S Reaction2 2R₂NH + CO₂ ⇌ R₂NCOO⁻ + R₂NH₂⁺ Reaction3 R₂NH + CO₂ + H₂O ⇌ R₂NH₂⁺ + HCO₃⁻

Caption: Chemical reactions of DEA with H₂S and CO₂.

Gas Sweetening Process Workflow

The overall gas sweetening process is a continuous loop involving absorption and regeneration. The following diagram outlines the key stages and streams in a typical DEA-based sweetening unit.

Gas_Sweetening_Workflow Sour Gas Sour Gas Absorber Absorber Sour Gas->Absorber Sweet Gas Sweet Gas Absorber->Sweet Gas Rich DEA Rich DEA Absorber->Rich DEA Lean/Rich Exchanger Lean/Rich Exchanger Rich DEA->Lean/Rich Exchanger Regenerator (Stripper) Regenerator (Stripper) Lean/Rich Exchanger->Regenerator (Stripper) Cooler Cooler Lean/Rich Exchanger->Cooler Cooled Lean DEA Acid Gas Acid Gas Regenerator (Stripper)->Acid Gas Lean DEA Lean DEA Regenerator (Stripper)->Lean DEA Hot Lean DEA Lean DEA->Absorber Lean DEA->Lean/Rich Exchanger Pump Pump Cooler->Pump Pump->Lean DEA

Caption: Workflow of a DEA gas sweetening unit.

Experimental Protocols

The following protocols provide detailed methodologies for the laboratory-scale evaluation of this compound for gas sweetening applications.

Protocol 1: Preparation of Aqueous this compound (DEA) Solution

Objective: To prepare an aqueous DEA solution of a specified weight percentage for use in absorption experiments.

Materials:

  • This compound (DEA), analytical grade

  • Deionized water

  • Analytical balance

  • Volumetric flask

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Calculate the required mass of DEA and deionized water to achieve the desired weight percentage and total volume of the solution.

  • Tare a clean, dry beaker on the analytical balance.

  • Carefully weigh the calculated mass of DEA into the beaker.

  • Add a portion of the calculated volume of deionized water to the beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution until the DEA is completely dissolved.

  • Quantitatively transfer the solution to a volumetric flask of the desired final volume.

  • Rinse the beaker with small portions of deionized water and add the rinsings to the volumetric flask.

  • Bring the solution to the final volume with deionized water, ensuring the meniscus is at the calibration mark.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • Label the flask with the solution composition and date of preparation.

Protocol 2: Determination of Acid Gas Absorption Capacity

Objective: To determine the equilibrium absorption capacity of the prepared DEA solution for H₂S and CO₂.

Materials:

  • Prepared aqueous DEA solution

  • Stirred tank reactor or gas absorption apparatus

  • Mass flow controllers for H₂S, CO₂, and a carrier gas (e.g., N₂)

  • Gas chromatograph (GC) with a suitable detector (TCD or FPD) for H₂S and CO₂ analysis

  • Pressure and temperature sensors

  • Data acquisition system

Experimental Workflow Diagram:

Absorption_Capacity_Workflow Prepare DEA Solution Prepare DEA Solution Introduce DEA Solution Introduce DEA Solution Prepare DEA Solution->Introduce DEA Solution Calibrate GC Calibrate GC Monitor Outlet Gas Monitor Outlet Gas Calibrate GC->Monitor Outlet Gas Assemble Reactor Assemble Reactor Assemble Reactor->Introduce DEA Solution Introduce Gas Mixture Introduce Gas Mixture Introduce DEA Solution->Introduce Gas Mixture Introduce Gas Mixture->Monitor Outlet Gas Reach Equilibrium Reach Equilibrium Monitor Outlet Gas->Reach Equilibrium Analyze Rich Amine Analyze Rich Amine Reach Equilibrium->Analyze Rich Amine Equilibrium Reached Calculate Loading Calculate Loading Analyze Rich Amine->Calculate Loading

References

The Role of Diethanolamine in Surfactant and Detergent Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethanolamine (DEA), a versatile organic compound with the formula HN(CH₂CH₂OH)₂, is a cornerstone in the synthesis of a significant class of non-ionic surfactants known as fatty acid diethanolamides.[1][2] Its bifunctional nature, possessing both a secondary amine and two hydroxyl groups, allows it to react with fatty acids or their esters to form amides with desirable surface-active properties.[1][2] These diethanolamide surfactants are widely incorporated into liquid laundry and dishwashing detergents, shampoos, cosmetics, and hair conditioners as foam boosters, viscosity enhancers, and emulsifying agents.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of surfactants using this compound, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Application Notes

This compound-based surfactants, primarily fatty acid diethanolamides, are valued for their excellent foaming and viscosity-building characteristics. They are often used as co-surfactants in formulations to improve the stability and texture of the final product. The general synthesis route involves the condensation reaction of this compound with fatty acids, fatty acid methyl esters, or triglycerides (oils).[5][6][7] The choice of the fatty acid source (e.g., coconut oil, palm oil, lauric acid) determines the specific properties of the resulting surfactant.[8]

Commonly synthesized diethanolamides include:

  • Cocamide DEA: Derived from coconut oil fatty acids, it is widely used for its excellent foaming and thickening properties in shampoos and hand soaps.[1][9]

  • Lauramide DEA: Synthesized from lauric acid, it provides good viscosity and foam stabilization.[1]

  • Oleamide DEA: Derived from oleic acid, it functions as an emulsifier and corrosion inhibitor in various formulations.[10]

The synthesis is typically carried out at elevated temperatures and may be catalyzed by alkaline catalysts such as sodium methoxide or sodium hydroxide to achieve high conversion rates.[5][7][11]

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis of diethanolamide surfactants.

Table 1: Reaction Conditions for the Synthesis of N-acyl Diethanolamides

Fatty Acid SourceThis compound Ratio (w/w or molar)CatalystCatalyst Conc. (% w/w)Temperature (°C)Time (h)Conversion/Yield (%)Reference
Lauric Acid2:1 (Fatty Acid:DEA)Sodium Methoxide5%902Not Specified[11]
Palmitic Acid2:1 (Fatty Acid:DEA)Sodium Methoxide5%902Not Specified[11]
Stearic Acid2:1 (Fatty Acid:DEA)Sodium Methoxide5%902Not Specified[11]
Succinic Acid2:1 (Fatty Acid:DEA)Sodium Methoxide5%1002Not Specified[11]
Palm Oil Methyl Ester1:5 (Methyl Ester:DEA)NaOH5%Not SpecifiedNot Specified68.95[5]
Baphia nitida Seed Oil1:6 (Oil:DEA)Sodium Methoxide2%115Monitored by TLCNot Specified[7]
Used Cooking Oil Methyl EsterNot SpecifiedCaO/Zeolite5%Not SpecifiedNot Specified92.91[12]
Used Cooking Oil Methyl EsterNot SpecifiedK₂CO₃/ZeoliteNot Specified60292[13]
Horse Fatty Acid1:1 (Fatty Acid:DEA)Al₂O₃3%Not SpecifiedNot SpecifiedNot Specified[14]

Table 2: Physicochemical Properties of Synthesized Diethanolamide Surfactants

SurfactantAcid NumberSaponification NumberCritical Micelle Concentration (CMC)Hydrophilic-Lipophilic Balance (HLB)Reference
N-lauroylthis compound47.4123.840.63 mMNot Specified[6][11]
N-palmitoyl this compound40.6736.47Not SpecifiedNot Specified[11]
N-stearoyl this compound22.447.01Not SpecifiedNot Specified[11]
N-succinyl this compound63.1157.50Not SpecifiedNot Specified[11]
Diethanolamide from Palm OilNot SpecifiedNot Specified5 g/mL5.940[5]
Diethanolamide from Baphia nitida Seed OilNot SpecifiedNot SpecifiedSurface Tension: 28.69 mN/mNot Specified[7]
Diethanolamide from Used Cooking OilNot SpecifiedNot Specified1.5 g/L10.59[12]

Experimental Protocols

Protocol 1: Synthesis of N-Palmitoyl this compound via Amidation of Palmitic Acid

This protocol is based on the methodology described for the synthesis of N-acyl alkanolamide surfactants.[11]

Materials:

  • Palmitic acid

  • This compound (DEA)

  • Sodium methoxide (catalyst)

  • tert-Amyl alcohol (solvent)

  • Three-neck flask

  • Heating mantle with magnetic stirrer

  • Condenser

  • Thermometer

Procedure:

  • Place 15 g of palmitic acid and this compound in a 2:1 weight ratio into a three-neck flask equipped with a magnetic stirrer, condenser, and thermometer.

  • Add tert-amyl alcohol as a solvent.

  • Add 5% (by weight of reactants) of sodium methoxide catalyst to the mixture.

  • Heat the reaction mixture to 90°C with continuous stirring.

  • Maintain the reaction at 90°C for 2 hours.

  • After 2 hours, stop the heating and allow the mixture to cool to room temperature.

  • The resulting product, N-palmitoyl this compound, can be purified and characterized.

Protocol 2: Synthesis of Diethanolamide Surfactant from Vegetable Oil

This protocol is a generalized procedure based on the amidation of triglycerides.[7]

Materials:

  • Vegetable oil (e.g., Baphia nitida seed oil)

  • This compound (DEA)

  • Sodium methoxide (catalyst)

  • Round bottom flask

  • Oil bath

  • Mechanical stirrer

  • Thermometer

  • Condenser

  • Thin-Layer Chromatography (TLC) supplies for monitoring

Procedure:

  • Set up a round bottom flask in an oil bath equipped with a mechanical stirrer, thermometer, and condenser.

  • Add the vegetable oil and this compound to the flask in a 1:6 molar ratio (oil:DEA).

  • Add sodium methoxide catalyst, 2% by weight of the total reactants.

  • Heat the reaction mixture to 115°C with continuous stirring.

  • Monitor the progress of the reaction by taking small aliquots and analyzing them using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by TLC), cool the mixture.

  • The crude diethanolamide surfactant can then be purified.

Protocol 3: Synthesis of Diethanolamide from Methyl Esters

This protocol is based on the amidation of fatty acid methyl esters.[5][13]

Materials:

  • Fatty acid methyl esters (e.g., from palm oil or used cooking oil)

  • This compound (DEA)

  • Sodium hydroxide (NaOH) or a solid catalyst (e.g., K₂CO₃/zeolite)

  • Reflux apparatus

Procedure:

  • Combine the fatty acid methyl esters and this compound in a suitable molar ratio (e.g., 1:5 methyl ester:DEA) in a round bottom flask.

  • Add the chosen catalyst (e.g., 5% NaOH by weight).

  • Set up the apparatus for reflux and heat the mixture under stirring. The reaction temperature will depend on the specific reactants and catalyst (e.g., 60°C for K₂CO₃/zeolite).

  • Continue the reaction for a set period (e.g., 2 hours).

  • After the reaction is complete, cool the mixture and separate the diethanolamide surfactant from the catalyst and any unreacted starting materials.

Mandatory Visualizations

Synthesis of this compound

This compound itself is produced industrially through the reaction of ethylene oxide with aqueous ammonia.[15][16] The reaction yields a mixture of monoethanolamine (MEA), this compound (DEA), and triethanolamine (TEA), which are then separated by distillation.

G EthyleneOxide Ethylene Oxide Reactor Reactor (Pressure & Heat) EthyleneOxide->Reactor Ammonia Aqueous Ammonia Ammonia->Reactor Distillation Distillation Column Reactor->Distillation Mixture of Ethanolamines MEA Monoethanolamine (MEA) Distillation->MEA DEA This compound (DEA) Distillation->DEA TEA Triethanolamine (TEA) Distillation->TEA G cluster_reactants Reactants FattyAcid Fatty Acid Source (Fatty Acid, Methyl Ester, or Oil) ReactionVessel Reaction Vessel (Heated & Stirred) FattyAcid->ReactionVessel DEA This compound DEA->ReactionVessel Purification Purification ReactionVessel->Purification Crude Product Catalyst Catalyst (e.g., NaOCH₃, NaOH) Catalyst->ReactionVessel FinalProduct Diethanolamide Surfactant Purification->FinalProduct

References

Diethanolamine as a Chemical Intermediate for Herbicides and Pesticides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethanolamine (DEA), a versatile secondary amine and diol, serves as a crucial chemical intermediate in the agrochemical industry. Its unique properties allow it to be a foundational building block for the synthesis of potent herbicides and a key component in the formulation of effective pesticides. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the widely used herbicide glyphosate and in the formulation of phenoxy herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D).

This compound's role extends beyond being a mere precursor. In herbicide formulations, it acts as a surfactant, emulsifier, and pH adjuster, enhancing the solubility and efficacy of the active ingredients.[1] The formation of this compound salts of herbicides like 2,4-D significantly increases their water solubility, making them easier to apply and more effective in controlling broadleaf weeds.[1]

This document outlines the synthetic pathways, experimental procedures, and analytical methods relevant to the use of this compound in these agrochemical applications.

Data Presentation

Physicochemical Properties of 2,4-D and its Amine Salts

The formation of amine salts of 2,4-D alters its physical and chemical properties, most notably its solubility in water. This is a critical factor for its formulation and application as a herbicide.

CompoundMolecular Weight ( g/mol )Physical FormWater Solubility (at 25°C)Vapor Pressure (mmHg at 25°C)
2,4-D Acid221.04White to yellow crystalline powder900 mg/L1.4 x 10⁻⁷
2,4-D this compound Salt 326.18 Cream-colored powder ~3,200,000 mg/L <1 x 10⁻⁷
2,4-D Dimethylamine Salt266.13Amber aqueous liquid>300,000 mg/L1 x 10⁻⁷
2,4-D Isopropylamine Salt280.04Amber aqueous liquid>300,000 mg/LNot available

Data compiled from various sources.

Synthesis of Glyphosate from this compound: Reaction Yields

The synthesis of glyphosate from this compound via the iminodiacetic acid (IDA) route involves several steps. The yields of each step are crucial for the overall efficiency of the process. The following data is derived from a patented industrial process.[2]

Reaction StepReported Yield
Dehydrogenation of this compound to Iminodiacetic Acid (IDA)> 90%
Condensation of IDA with Phosphite and Formaldehyde> 89%
Oxidation to Glyphosate> 86%
Overall Yield of Glyphosate > 68.8%

Experimental Protocols

Protocol 1: Synthesis of Glyphosate from this compound (IDA Process)

This protocol outlines the key steps for the synthesis of glyphosate starting from this compound, based on an industrial dehydrogenation-oxidation process.[2]

Materials:

  • This compound (DEA)

  • Sodium Hydroxide (NaOH)

  • Catalyst (e.g., Sodium Tungstate)

  • Hydrochloric Acid (HCl)

  • Phosphorous Trichloride (PCl₃) or a phosphite source

  • Formaldehyde (HCHO)

  • Oxidizing Agent (e.g., Hydrogen Peroxide)

  • Dehydrogenation Reactor

  • Acidification Vessel

  • Condensation Reactor

  • Oxidation Reactor

Procedure:

Step 1: Dehydrogenation of this compound to Iminodiacetic Acid (IDA) Disodium Salt

  • Charge the dehydrogenation reactor with this compound and a 2-2.4 molar equivalent of sodium hydroxide.

  • Add the catalyst (e.g., sodium tungstate) at a weight ratio of 0.01-0.014 relative to this compound.

  • Heat the reactor to 165-170°C under a pressure of 0.9-1.1 MPa.

  • Maintain the reaction for 4-5 hours.

  • Slowly cool the reactor over at least 3 hours to approximately 100°C to obtain the disodium salt of iminodiacetic acid.

Step 2: Acidification to Iminodiacetic Acid Monosodium Salt

  • Transfer the IDA disodium salt solution to an acidification vessel.

  • Add hydrochloric acid (0.8-1.4 molar equivalents relative to the initial this compound).

  • Maintain the temperature at 70-90°C to achieve a pH of 5.0-6.5, resulting in the formation of the monosodium salt of iminodiacetic acid.

Step 3: Condensation Reaction

  • In a separate condensation reactor, react the iminodiacetic acid monosodium salt with a phosphite source (e.g., derived from PCl₃) and formaldehyde.

  • The specific conditions for this step may vary but are designed to yield diglyphos-phosphine.

Step 4: Oxidation to Glyphosate

  • Introduce the product from the condensation step into an oxidation reactor.

  • Add an oxidizing agent, such as hydrogen peroxide, to oxidize the intermediate to glyphosate.

  • Isolate and purify the final glyphosate product.

Protocol 2: Preparation of 2,4-D this compound Salt

This protocol describes a general method for the preparation of the this compound salt of 2,4-D to enhance its water solubility.

Materials:

  • 2,4-Dichlorophenoxyacetic acid (2,4-D acid)

  • This compound (DEA)

  • Stirring apparatus

  • Heating mantle or water bath

Procedure:

  • Gently warm the 2,4-D acid to at or just below its melting point to facilitate the reaction.

  • While stirring, slowly add a substantially equimolar amount of this compound to the warmed 2,4-D acid.

  • Continue to warm and stir the mixture until a paste or an incipient melt is formed, indicating the progression of the salt formation.

  • Upon completion of the reaction, allow the mixture to cool while continuing to stir.

  • The resulting product is the solid, water-soluble 2,4-D this compound salt, which can be obtained as a free-flowing powder.

Protocol 3: Analytical Quantification of 2,4-D this compound Salt in Formulations via HPLC

This protocol provides a general framework for the quantitative analysis of 2,4-D in a this compound salt formulation using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable acid for pH adjustment of the mobile phase

  • 2,4-D analytical standard

  • 2,4-D this compound salt sample

Procedure:

1. Standard Preparation:

  • Prepare a stock solution of the 2,4-D analytical standard in a suitable solvent such as acetonitrile.
  • From the stock solution, prepare a series of calibration standards of known concentrations by dilution with the mobile phase.

2. Sample Preparation:

  • Accurately weigh a sample of the 2,4-D this compound salt formulation.
  • Dissolve the sample in the mobile phase and dilute to a known volume to bring the concentration of 2,4-D within the range of the calibration standards.
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Mobile Phase: A mixture of acetonitrile and acidified water (e.g., 50:50 v/v with water containing 0.1% phosphoric acid). The exact ratio may need optimization.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 280 nm
  • Injection Volume: 20 µL

4. Analysis:

  • Inject the calibration standards to generate a calibration curve.
  • Inject the prepared sample solution.
  • Identify the 2,4-D peak in the sample chromatogram by comparing its retention time with that of the standard.
  • Quantify the amount of 2,4-D in the sample by using the calibration curve. The concentration of the this compound salt can then be calculated based on the molecular weights.

Signaling Pathways and Mechanisms of Action

Glyphosate's Mechanism of Action: Inhibition of the Shikimate Pathway

Glyphosate is a non-selective, systemic herbicide that acts by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. This enzyme is a key component of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms. Animals, including humans, do not possess this pathway, which contributes to the selective toxicity of glyphosate.

Glyphosate_Pathway PEP Phosphoenolpyruvate (PEP) EPSPS EPSP Synthase PEP->EPSPS Binds to S3P Shikimate-3-Phosphate (S3P) S3P->EPSPS Binds to EPSP 5-Enolpyruvylshikimate- 3-Phosphate (EPSP) EPSPS->EPSP Catalyzes formation of Glyphosate Glyphosate Glyphosate->EPSPS Inhibits Aromatic_AA Aromatic Amino Acids (Phe, Tyr, Trp) EPSP->Aromatic_AA Leads to synthesis of Proteins Proteins Aromatic_AA->Proteins Essential for synthesis of Plant_Death Plant Death Aromatic_AA->Plant_Death      Depletion leads to Proteins->Plant_Death

Caption: Glyphosate inhibits EPSP synthase, blocking the shikimate pathway and leading to plant death.

2,4-D's Mechanism of Action: Mimicry of Auxin

2,4-D is a synthetic auxin that selectively kills broadleaf weeds. It mimics the natural plant hormone indole-3-acetic acid (IAA), but unlike IAA, it is not readily degraded by the plant. This leads to an accumulation of auxin-like signals, causing uncontrolled and unsustainable growth, which ultimately results in the death of susceptible plants.

Two4D_Pathway Two4D 2,4-D (this compound Salt) Auxin_Receptors Auxin Receptors (e.g., TIR1/AFB) Two4D->Auxin_Receptors Binds to IAA Natural Auxin (IAA) IAA->Auxin_Receptors Binds to Aux_IAA Aux/IAA Repressors Auxin_Receptors->Aux_IAA Promotes degradation of ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Cell Elongation & Division Gene_Expression->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Results in

Caption: 2,4-D acts as a synthetic auxin, leading to uncontrolled growth and plant death.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diethanolamine (DEA) Concentration for Effective Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethanolamine (DEA) as a corrosion inhibitor. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides and FAQs

Q1: I've added this compound to my system, but the corrosion rate is higher than expected. What could be the cause?

A1: Several factors could contribute to an unexpectedly high corrosion rate even with the presence of DEA:

  • DEA Degradation: At elevated temperatures, DEA can degrade into corrosive products like Tris-hydroxyethylethylenediamine (THEED).[1] Inadequate regeneration of DEA solutions, especially in the presence of CO2 and high heat flux, can promote the formation of such degradation products, which may increase corrosion activity.[1]

  • Presence of Acidic Gases: In environments containing acidic gases like CO2 and H2S, DEA solutions can become corrosive.[2][3][4] The mixture of these acid gases with amines can lead to severe corrosion problems.[3]

  • High DEA Concentration in Certain Conditions: While DEA can act as a corrosion inhibitor at lower concentrations, at higher concentrations, especially in sweetening systems, it can contribute to the corrosion of metallic materials.[3]

  • Temperature Effects: The effectiveness of DEA as a corrosion inhibitor can decrease with increasing temperature.[5]

Q2: How does the concentration of this compound affect its corrosion inhibition efficiency?

A2: The relationship between DEA concentration and its inhibition efficiency is not always linear and can depend on the specific corrosive environment.

  • In acidic solutions, such as 0.5 M sulfuric acid, the inhibition efficiency of DEA generally increases with concentration. For example, at 303 K, the inhibition efficiency can range from 55.3% at a concentration of 10⁻⁷ M to 88.7% at 10⁻³ M.[5][6]

  • However, in other applications like natural gas sweetening, higher concentrations of DEA (e.g., 30-60% by weight) in the presence of CO2 can lead to increased corrosion rates.[2][3] It is crucial to determine the optimal concentration for your specific experimental conditions.

Q3: My corrosion inhibition results with DEA are inconsistent. What experimental parameters should I be controlling more carefully?

A3: Inconsistent results often stem from a lack of control over key experimental variables. Ensure you are carefully controlling the following:

  • Temperature: As mentioned, temperature can significantly impact both the corrosion rate and the inhibitor's efficiency.[5] Maintaining a stable and accurately measured temperature is critical.

  • Concentration of Corrosive Species: The concentration of acids, CO2, H2S, or other corrosive agents in your system must be consistent across experiments.

  • pH of the Solution: The pH of the aqueous solution can influence the corrosion process.

  • Hydrodynamics: The flow conditions of the corrosive medium can affect the formation and stability of the protective inhibitor film on the metal surface.[3]

  • Pre-corrosion of Test Specimens: The initial state of the metal surface can impact the inhibitor's performance. A standardized procedure for surface preparation and pre-corrosion is recommended.

Q4: What is the mechanism by which this compound inhibits corrosion?

A4: this compound primarily functions as a corrosion inhibitor by adsorbing onto the metal surface.[5][6] This forms a protective film that acts as a barrier, impeding the electrochemical processes of corrosion.[6] The amine and hydroxyl functional groups in the DEA molecule play a crucial role in this adsorption process.[6] DEA is considered a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions of the corrosion process.[5]

Data Presentation

Table 1: Corrosion Inhibition Efficiency of this compound (DEA) on Mild Steel in 0.5 M H₂SO₄ at 303 K

Inhibitor Concentration (M)Corrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (IE%)
0 (Blank)1125-
10⁻⁷50255.3
10⁻⁶38965.4
10⁻⁵28175.0
10⁻⁴18283.8
10⁻³12788.7

Data sourced from a galvanostatic polarization study on mild steel in a sulfuric acid medium.[6]

Experimental Protocols

1. Weight Loss Method

This is a fundamental technique for evaluating corrosion inhibition.

  • Specimen Preparation: Prepare metal coupons of known dimensions and surface area. Polish the surfaces with different grades of emery paper, degrease with a suitable solvent (e.g., acetone), wash with distilled water, and dry.

  • Initial Measurement: Accurately weigh the prepared coupons.

  • Immersion: Immerse the coupons in the corrosive solution with and without the desired concentration of DEA for a specified period under controlled temperature and hydrodynamic conditions.

  • Final Measurement: After the immersion period, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., using a specific acid solution with an inhibitor), wash, dry, and reweigh.

  • Calculation: The weight loss is used to calculate the corrosion rate and the inhibition efficiency using the following formulas:

    • Corrosion Rate (CR) = (K × W) / (A × T × D)

      • K = a constant (e.g., 8.76 × 10⁴ for CR in mm/year)

      • W = weight loss in grams

      • A = area of the coupon in cm²

      • T = immersion time in hours

      • D = density of the metal in g/cm³

    • Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100

      • CR_blank = Corrosion rate in the absence of the inhibitor

      • CR_inhibitor = Corrosion rate in the presence of the inhibitor

2. Galvanostatic Polarization

This electrochemical technique provides insights into the kinetics of the corrosion process and the type of inhibition.

  • Electrochemical Cell: Use a standard three-electrode cell containing the test solution. The working electrode is the metal specimen, a platinum electrode can be used as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode can be used as the reference electrode.

  • Procedure:

    • Immerse the electrodes in the test solution (with and without DEA) and allow the open-circuit potential (OCP) to stabilize.

    • Apply a constant current between the working and counter electrodes and measure the potential of the working electrode with respect to the reference electrode.

    • Vary the applied current and record the corresponding potential to obtain the polarization curve (potential vs. log current density).

  • Analysis: From the Tafel plots (extrapolation of the linear portions of the anodic and cathodic curves to the corrosion potential), the corrosion current density (Icorr) can be determined. The inhibition efficiency is calculated as:

    • IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100

      • Icorr_blank = Corrosion current density in the absence of the inhibitor

      • Icorr_inhibitor = Corrosion current density in the presence of the inhibitor

Mandatory Visualization

DEA_Inhibition_Mechanism cluster_solution Corrosive Solution cluster_metal Metal Surface DEA This compound (Inhibitor) Protective_Film Adsorbed Protective Film DEA->Protective_Film Adsorption Corrosive_Species Corrosive Species (e.g., H+, CO2) Metal Metal Corrosive_Species->Metal Corrosion Attack Protective_Film->Corrosive_Species Inhibition Protective_Film->Metal Protection

Caption: Mechanism of corrosion inhibition by this compound adsorption.

References

Technical Support Center: Optimizing CO2 Absorption with Aqueous Diethanolamine (DEA) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aqueous diethanolamine (DEA) solutions for CO2 absorption. This resource provides troubleshooting guidance, answers to frequently asked questions (FAQs), detailed experimental protocols, and key data to improve the efficiency and reliability of your experiments.

Troubleshooting Guide

This section addresses common issues encountered during CO2 absorption experiments using aqueous DEA solutions.

Issue Potential Causes Recommended Solutions
Foaming in the Absorber 1. Contamination: Presence of hydrocarbons, suspended solids (e.g., drilling mud, corrosion products), or surfactants (e.g., compressor lube oil, corrosion inhibitors).[1][2][3] 2. Amine Degradation: Formation of degradation products that act as surfactants.[4] 3. High Amine Circulation Rate: Excessive turbulence can promote foam formation. 4. Process Upsets: Sudden changes in temperature or pressure.[1]1. Filtration: Install filters on the feed gas and amine solution to remove contaminants.[2] 2. Antifoam Agents: Inject a suitable antifoam agent upstream of the foaming location. Be cautious, as excessive use can sometimes worsen foaming.[2][3] 3. Solvent Quality: Maintain good amine hygiene by monitoring for and removing degradation products.[2] 4. Optimize Flow Rates: Adjust the amine circulation rate to minimize turbulence while maintaining efficient absorption.
Low CO2 Absorption Rate 1. Low DEA Concentration: Insufficient amine available for reaction.[5] 2. Low Temperature: Reaction kinetics are slower at lower temperatures.[1] 3. High CO2 Loading: The amine solution is already saturated with CO2, reducing the driving force for further absorption.[6] 4. Inadequate Gas-Liquid Contact: Poor mixing or channeling in the absorption column.1. Increase DEA Concentration: If feasible within your experimental parameters, increasing the DEA concentration can enhance the absorption rate.[5] 2. Increase Temperature: Raising the temperature can improve reaction kinetics, but be mindful of increased solvent evaporation and potential degradation at very high temperatures.[1] 3. Regenerate Solvent: Ensure the lean amine solution is properly regenerated to a low CO2 loading before being reintroduced to the absorber.[4] 4. Improve Mixing: Increase the stirring speed in a stirred-tank reactor or ensure proper packing and liquid distribution in a column.[6]
Solvent Degradation 1. Thermal Degradation: Occurs at high temperatures, especially in the stripper, in the presence of CO2.[7][8] 2. Oxidative Degradation: Presence of oxygen in the flue gas can lead to degradation, primarily in the absorber.[9] 3. Formation of Heat Stable Salts (HSS): Reaction of DEA with acidic contaminants other than CO2 (e.g., SOx, NOx).1. Control Stripper Temperature: Operate the stripper at the lowest effective temperature for regeneration to minimize thermal degradation. 2. Oxygen Scavengers: If oxygen is present in the feed gas, consider using an oxygen scavenger. 3. Feed Gas Purification: Remove acidic contaminants from the feed gas before it enters the absorber to prevent HSS formation. 4. Solvent Analysis: Regularly analyze the amine solution for degradation products using techniques like ion chromatography.[7]
High Regenerator Heat Duty 1. High Stripping Temperature: More energy is required to reach and maintain higher temperatures. 2. High CO2 Loading in Rich Amine: More energy is needed to break the amine-CO2 bonds for a highly loaded solution. 3. High Water Content: A significant amount of energy is consumed to generate steam from the water in the aqueous solution.[10]1. Optimize Stripping Temperature and Pressure: Find the optimal balance that allows for efficient CO2 stripping without excessive energy consumption.[4] 2. Control Rich Amine Loading: Optimize the absorption process to avoid excessively high CO2 loading in the rich amine stream. 3. Solvent Composition: For some applications, blending DEA with other amines or using non-aqueous solvents is being explored to reduce the energy of regeneration.[11]
Corrosion 1. Amine Degradation Products: Some degradation products are corrosive. 2. High CO2 Loading: Can lead to the formation of corrosive species. 3. High Temperatures: Corrosion rates generally increase with temperature. 4. Presence of HSS: Can contribute to corrosion.1. Solvent Management: Maintain a clean amine solution by removing degradation products and HSS. 2. Corrosion Inhibitors: Use appropriate corrosion inhibitors. 3. Materials of Construction: Select materials for your experimental setup that are resistant to corrosion by amine solutions. 4. Process Control: Maintain steady operating conditions to avoid temperature and loading excursions that can accelerate corrosion.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for aqueous DEA solutions in CO2 absorption experiments?

A1: The concentration of aqueous DEA solutions can vary depending on the specific application and experimental goals. Concentrations in the range of 10-30 wt% are commonly used.[12][13] Higher concentrations can lead to increased viscosity and potential for corrosion, while lower concentrations may result in reduced CO2 absorption capacity.[5]

Q2: How does temperature affect the efficiency of CO2 absorption into DEA solutions?

A2: Temperature has a dual effect on CO2 absorption. An increase in temperature generally increases the rate of the chemical reaction between CO2 and DEA.[1] However, the solubility of CO2 in the liquid phase decreases with increasing temperature. Therefore, there is an optimal temperature range for absorption, typically between 40°C and 60°C, which balances reaction kinetics and gas solubility.[8]

Q3: What is "CO2 loading," and how is it measured?

A3: CO2 loading is a measure of the amount of CO2 absorbed in the amine solution, typically expressed as moles of CO2 per mole of amine.[6] It is a critical parameter for evaluating the performance of the absorption process. A common method for determining CO2 loading is through titrimetric analysis.[3][13] The "rich" loading refers to the amine solution after it has absorbed CO2, while the "lean" loading is the solution after regeneration.

Q4: Can I blend DEA with other amines to improve performance?

A4: Yes, blending DEA with other amines is a common strategy to enhance CO2 absorption characteristics. For example, blending DEA with a tertiary amine like N-methylthis compound (MDEA) can offer a balance between the high reactivity of DEA and the lower regeneration energy of MDEA.[14][15] Adding an activator like piperazine (PZ) can also significantly increase the rate of CO2 absorption.

Q5: How can I minimize solvent degradation during my experiments?

A5: To minimize solvent degradation, it is important to control the operating conditions. For thermal degradation, keep the regeneration temperature as low as possible while still achieving the desired CO2 stripping.[8] To prevent oxidative degradation, ensure the feed gas is free of oxygen.[9] Regular analysis of the amine solution for degradation products can help in early detection of any issues.[7]

Quantitative Data

The following tables summarize key quantitative data for the CO2 absorption process using aqueous DEA solutions.

Table 1: Effect of DEA Concentration on CO2 Absorption Rate

DEA Concentration (wt%)Temperature (°C)Initial CO2 Partial Pressure (kPa)CO2 Absorption Rate (mol/m²·s)
104015Data not available in this format
204015Data not available in this format
304015Data not available in this format
Note: While the search results indicate that increasing DEA concentration generally increases the absorption rate, specific quantitative data for this direct comparison was not found in a tabular format. The trend is supported by findings that higher amine concentration leads to a greater driving force for mass transfer.[5]

Table 2: Effect of Temperature on CO2 Absorption Rate in DEA-Promoted K2CO3 Solution

Temperature (K)DEA Mass FractionK2CO3 Mass FractionAbsorption Rate (mol/m²·s x 10⁵)
343.20.010.35~1.8
353.20.010.35~2.5
363.20.010.35~3.2
343.20.010.40~2.0
353.20.010.40~2.8
363.20.010.40~3.8
Data extracted from a study on DEA as a promoter in a potassium carbonate solution, indicating a positive correlation between temperature and absorption rate.[1]

Table 3: CO2 Loading Capacity of DEA and Blended Amine Solutions

Amine SolutionTemperature (K)CO2 Partial Pressure (kPa)CO2 Loading (mol CO2/mol amine)
2.0 M DEAAmbient2.4 - 3.60.1 - 0.7
20 wt% MDEA / 20 wt% DEA293 - 313VariedData indicates faster kinetics for 30/20 blend[14]
30 wt% MDEA / 20 wt% DEA293 - 313VariedData indicates faster kinetics for this blend[14]
Note: CO2 loading is highly dependent on experimental conditions. The data shows typical ranges and comparative performance.[6][14]

Experimental Protocols

Protocol 1: Determination of CO2 Loading in Aqueous DEA Solution by Titration

Objective: To quantify the amount of CO2 absorbed in a DEA solution.

Materials:

  • CO2-loaded DEA solution sample

  • Anhydrous methanol

  • Standardized methanolic sodium hydroxide (MeONa) solution (e.g., 0.5 M)

  • Thymolphthalein indicator

  • Erlenmeyer flasks (500 mL)

  • Pipettes

  • Burette

  • Magnetic stirrer and stir bar

Procedure:

  • Methanol Blank: a. Add 100 mL of anhydrous methanol to a 500 mL Erlenmeyer flask. b. Add a few drops of thymolphthalein indicator. c. Titrate with the standardized MeONa solution until a faint, persistent blue color appears. d. Record the volume of MeONa solution used as the blank value (B).[3]

  • Sample Titration: a. To the same flask containing the titrated methanol, accurately pipette a known volume (e.g., 10 mL) of the CO2-loaded DEA sample. The blue color will disappear. b. Titrate the solution with the standardized MeONa solution until the faint blue endpoint is reached again. c. Record the total volume of MeONa solution used (A).[3]

  • Calculation: a. The volume of titrant that reacted with the CO2 in the sample is (A - B). b. Calculate the moles of CO2 in the sample using the molarity of the MeONa solution. c. Calculate the moles of DEA in the sample based on its concentration and the volume of the sample used. d. The CO2 loading is then calculated as: (moles of CO2) / (moles of DEA).

Protocol 2: Laboratory-Scale CO2 Absorption in a Stirred-Tank Reactor

Objective: To measure the rate of CO2 absorption into an aqueous DEA solution under controlled conditions.

Materials and Equipment:

  • Jacketed glass reactor with a temperature control system

  • Stirrer (e.g., magnetic or overhead)

  • Gas inlet and outlet ports

  • Mass flow controllers for CO2 and a carrier gas (e.g., N2)

  • Pressure and temperature sensors

  • Data acquisition system

  • Aqueous DEA solution of known concentration

  • Pure CO2 and N2 gas cylinders

Procedure:

  • System Setup: a. Assemble the stirred-tank reactor system, ensuring all connections are leak-tight. b. Calibrate the mass flow controllers, pressure, and temperature sensors.

  • Solution Preparation and Loading: a. Prepare the aqueous DEA solution to the desired concentration. b. Charge a known volume of the DEA solution into the reactor.

  • Experiment Execution: a. Start the stirrer at a constant speed to ensure a well-mixed liquid phase. b. Set the reactor temperature to the desired value using the temperature control system. c. Purge the reactor headspace with N2 to remove any residual air. d. Introduce a gas stream with a known CO2 concentration (controlled by the mass flow controllers) into the reactor at a constant flow rate. e. Record the temperature, pressure, and outlet gas composition over time using the data acquisition system.

  • Data Analysis: a. Calculate the rate of CO2 absorption based on the difference between the inlet and outlet CO2 flow rates. b. The absorption rate can be normalized by the interfacial area between the gas and liquid to determine the mass transfer coefficient.

Visualizations

CO2_Absorption_Workflow cluster_preparation Preparation cluster_experiment Experimental Setup cluster_analysis Data Acquisition and Analysis DEA_Solution Prepare Aqueous DEA Solution Reactor Charge Reactor with DEA Solution DEA_Solution->Reactor Gases Prepare CO2 and Carrier Gas (N2) CO2_In Introduce CO2 Gas Mixture Gases->CO2_In Conditions Set Temperature and Stirring Speed Reactor->Conditions Purge Purge Reactor with N2 Conditions->Purge Purge->CO2_In Data_Acq Record T, P, and Outlet Gas Composition CO2_In->Data_Acq Calc Calculate CO2 Absorption Rate Data_Acq->Calc Results Analyze Efficiency and Kinetics Calc->Results

Caption: Workflow for a typical CO2 absorption experiment.

DEA_CO2_Reaction CO2 CO2 Zwitterion R2N+HCOO- (Zwitterion) CO2->Zwitterion + R2NH DEA1 R2NH (DEA) DEA1->Zwitterion Carbamate R2NCOO- (Carbamate) Zwitterion->Carbamate + R2NH Protonated_DEA R2NH2+ (Protonated DEA) Zwitterion->Protonated_DEA DEA2 R2NH (DEA) DEA2->Carbamate

Caption: Zwitterion mechanism for the reaction of CO2 with DEA.[16]

References

Minimizing the degradation of diethanolamine in carbon capture systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers and scientists working with diethanolamine (DEA) in carbon capture systems. This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols for monitoring solvent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound (DEA) degradation in a carbon capture system?

A1: DEA degradation is primarily caused by two mechanisms: thermal degradation and oxidative degradation.[1]

  • Thermal Degradation: This occurs mainly in the high-temperature sections of the plant, like the stripper or reboiler (typically 100-120°C), and is significantly accelerated by the presence of dissolved CO2.[1][2]

  • Oxidative Degradation: This happens when the amine solution is exposed to oxygen, which is present in the flue gas (typically 3-5% O2).[1] This process is often catalyzed by dissolved metal ions (e.g., iron from corrosion) and other flue gas impurities like nitrogen oxides (NOx) and sulfur oxides (SOx).[3] Oxidative degradation can occur at lower temperatures, primarily in the absorber (40-70°C).[1][4]

Q2: What are the common degradation products of DEA?

A2: The degradation of DEA is complex and can form numerous products. The most commonly identified are:

  • Thermal/CO2 Degradation Products: 3-(hydroxyethyl)-2-oxazolidone (HEOD), N,N,N-tris(hydroxyethyl)ethylenediamine (THEED), and N,N-bis(hydroxyethyl)piperazine (BHEP).[4][5]

  • Oxidative Degradation Products: These include smaller amines like monoethanolamine (MEA), organic acids (formate, acetate, glycolate, oxalate), and ammonia.[3]

  • Products from Flue Gas Impurities: In the presence of NOx, carcinogenic N-nitrosamines can form.[3] SOx can lead to the formation of heat-stable salts (HSS).

Q3: What are the operational consequences of DEA degradation?

A3: DEA degradation leads to several significant operational problems in a carbon capture unit:

  • Solvent Loss: Irreversible degradation reactions consume the active DEA, requiring costly solvent replacement.[4]

  • Reduced CO2 Capacity: Degradation products do not capture CO2, thus lowering the overall efficiency of the system.

  • Corrosion: Acidic degradation products and some chelating agents (like THEED) can increase the corrosivity of the amine solution, damaging equipment.[2][6]

  • Operational Issues: The accumulation of degradation products can lead to increased solution viscosity, foaming, and fouling of equipment surfaces, which negatively impacts plant performance.[4][7]

Q4: Can degradation be completely stopped?

A4: Completely stopping degradation is not practically achievable in an operating plant. However, it can be significantly minimized by controlling key operational parameters such as temperature, minimizing oxygen ingress, and effectively removing flue gas impurities before they enter the amine loop.

Troubleshooting Guide

Problem: I am observing unusually high DEA loss in my system.

  • Q: What is the first parameter I should check?

    • A: Check the reboiler/stripper temperature. Elevated temperatures are a primary driver for thermal degradation. Ensure that the bulk solvent temperature and, critically, the heat transfer surface "skin" temperatures are within the recommended limits (e.g., bulk temperature below 125°C).[2] High heat flux can cause localized hot spots, accelerating degradation even if the bulk temperature seems normal.[2]

  • Q: My temperatures are normal, but I still have high DEA loss. What's next?

    • A: Investigate potential sources of oxygen ingress. Oxidative degradation is a major pathway for amine loss.[1][7] Check for leaks in the system that could allow air to enter. Analyze the oxygen content of the incoming flue gas. High levels of O2 will accelerate degradation.

  • Q: What is the impact of CO2 loading on DEA loss?

    • A: High CO2 loading in the rich amine stream coupled with high temperatures in the stripper promotes the formation of degradation products like THEED.[2] Inadequate stripping (regeneration) can leave residual CO2 in the lean amine, which then contributes to degradation when reheated. Review your stripper performance to ensure efficient CO2 removal.

Problem: My system is experiencing foaming and fouling.

  • Q: Could this be related to DEA degradation?

    • A: Yes. The accumulation of degradation products, especially heat-stable salts (HSS) and organic acids, increases the solution's viscosity and tendency to foam.[4][8] These products can also precipitate or adhere to surfaces, causing fouling.

  • Q: How do I confirm if degradation products are the cause?

    • A: You need to analyze your amine solution for degradation products. A common indicator is the concentration of Heat-Stable Salts (HSS). An increasing HSS level signifies the accumulation of non-regenerable acidic compounds. Analysis by Ion Chromatography (IC) is the standard method for quantifying HSS anions. (See Experimental Protocols).

Problem: I am seeing increased corrosion rates in my equipment.

  • Q: Is DEA degradation a likely cause?

    • A: Absolutely. Amine solutions saturated with CO2 are inherently corrosive to carbon steel.[6] This is exacerbated by degradation products. Organic acids (formate, acetate) lower the pH, while certain degradation products like THEED can also promote corrosion.[2][6] The degradation product HEOD has been found to be particularly corrosive.[6]

  • Q: How can I mitigate this?

    • A: First, implement strategies to minimize degradation (control temperature, limit oxygen). Second, analyze the solution for specific corrosive degradation products and HSS. If levels are high, part of the solvent may need to be reclaimed or replaced. Finally, ensure that appropriate materials of construction are used and consider a corrosion inhibitor program if necessary.

Key Degradation Pathways and Factors

The degradation of DEA is a complex network of reactions. The two primary pathways, thermal and oxidative, are influenced by several operational factors.

DEAPathways DEA This compound (DEA) Thermal Thermal Degradation (Stripper/Reboiler) DEA->Thermal Oxidative Oxidative Degradation (Absorber) DEA->Oxidative Thermal_Products HEOD, THEED, BHEP Thermal->Thermal_Products produces Oxidative_Products Organic Acids, NH3, Smaller Amines Oxidative->Oxidative_Products produces Temp High Temperature (>120°C) Temp->Thermal drives CO2 Carbon Dioxide (CO2) CO2->Thermal required for Oxygen Oxygen (O2) Oxygen->Oxidative drives Metals Metal Ions (Fe, Cu) Metals->Oxidative catalyzes NOx NOx / SOx NOx->Oxidative contributes to HSS Heat-Stable Salts (HSS) NOx->HSS forms Nitrosamines N-Nitrosamines NOx->Nitrosamines forms

Caption: Major pathways and influencing factors for DEA degradation.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing the root cause of issues related to DEA degradation.

TroubleshootingWorkflow Start Operational Problem Observed (e.g., High DEA Loss, Foaming, Corrosion) CheckTemp Step 1: Review Operating Temperatures (Reboiler Bulk & Skin Temp) Start->CheckTemp CheckO2 Step 2: Check for Oxygen Ingress & Flue Gas O2 Content CheckTemp->CheckO2 Normal TempHigh Action: Reduce Reboiler Duty Optimize Heat Exchange CheckTemp->TempHigh High AnalyzeAmine Step 3: Perform Chemical Analysis of Amine Solution CheckO2->AnalyzeAmine Normal O2High Action: Identify & Seal Leaks Consider O2 Scavengers if necessary CheckO2->O2High High HSS_High High HSS / Organic Acids Found AnalyzeAmine->HSS_High IC Analysis Deg_High High Thermal Degradation Products (HEOD, THEED) Found AnalyzeAmine->Deg_High GC-MS Analysis End Problem Mitigated TempHigh->End O2High->End Action_HSS Action: Improve Flue Gas Pre-treatment (SOx/NOx removal) Consider Solvent Reclamation/Replacement HSS_High->Action_HSS Action_Deg Action: Re-evaluate Stripper Temp & CO2 Loading Improve Stripping Efficiency Deg_High->Action_Deg Action_HSS->End Action_Deg->End

Caption: A step-by-step workflow for troubleshooting DEA degradation issues.

Data Summary

The rate of DEA degradation is highly sensitive to process conditions. The following tables summarize the impact of key parameters.

Table 1: Effect of Temperature and O2 on Amine Degradation Note: Data is often presented for MEA, a similar alkanolamine, illustrating general trends applicable to DEA. Increasing temperature has a more significant impact on degradation than increasing O2 concentration alone.[9]

Parameter ChangeAmine TypeObservationReference
Temperature Increase (55°C to 75°C)MEADegradation rate increases significantly.[9]
O2 Concentration Increase (21% to 98%)MEADegradation rate shows a near-linear increase.[9]
High Stripper Temperature (>120°C)DEEAAmine loss (%) increases sharply with temperature.[10]

Table 2: Catalytic Effect of Metal Ions on Oxidative Degradation Experiments performed at 80°C with 5M DEA, 6% O2, and 1 µM metal concentration.[3]

Metal IonCatalytic Effect RankingObservation
Iron (III)1 (Highest)Significantly promotes the DEA degradation rate.
Iron (II)2Promotes degradation, but less effectively than Fe(III).
Copper (II)3 (Lowest)Did not exhibit a significant catalytic effect in the study.

Experimental Protocols

Regular analysis of the amine solution is crucial for monitoring solvent health and preempting operational problems.

AnalyticalWorkflow Sample 1. Collect Amine Solution Sample Pretreat 2. Sample Pre-treatment (Filtration, Dilution, SPE) Sample->Pretreat IC 3a. Ion Chromatography (IC) Analysis Pretreat->IC GCMS 3b. GC-MS Analysis Pretreat->GCMS HSS_Results Results: Quantify Heat-Stable Salts (Formate, Acetate, etc.) IC->HSS_Results Deg_Results Results: Identify & Quantify Degradation Products (HEOD, etc.) GCMS->Deg_Results

Caption: General workflow for the chemical analysis of a degraded DEA solution.

Protocol 1: Analysis of Heat-Stable Salt (HSS) Anions by Ion Chromatography (IC)

This protocol is for the quantification of common HSS anions like formate, acetate, chloride, sulfate, oxalate, thiosulfate, and thiocyanate.[11][12][13]

1. Sample Preparation:

  • Filter the collected amine sample through a 0.45 µm syringe filter to remove particulate matter.
  • Perform a dilution series. Due to the high amine concentration, a significant dilution (e.g., 1:100 to 1:1000) with deionized water is required.
  • For complex matrices, use a Solid Phase Extraction (SPE) cartridge (e.g., Dionex OnGuard II RP) to remove organic interferences that can harm the analytical column.[14]

2. Instrumentation & Conditions:

  • Instrument: Ion Chromatograph with a suppressed conductivity detector.
  • Column: Anion exchange column suitable for HSS, such as Metrosep A Supp 5 or Dionex IonPac AS25A.[11][15]
  • Eluent: A sodium carbonate/sodium bicarbonate buffer or a potassium hydroxide (KOH) gradient is typically used.[11][12] For a Metrosep A Supp 5 column, an isocratic eluent could be 2 mmol/L Na2CO3 / 2 mmol/L NaHCO3 with 20% acetone.[11]
  • Flow Rate: Approximately 0.7 mL/min.[11]
  • Column Temperature: 40°C.[11]
  • Injection Volume: 10-20 µL.[11][13]

3. Calibration & Quantification:

  • Prepare a mixed standard solution containing all target HSS anions at known concentrations.
  • Generate a multi-point calibration curve for each anion.
  • Quantify the HSS anions in the diluted sample by comparing peak areas to the calibration curve. Remember to account for the dilution factor in the final calculation.

Protocol 2: Analysis of Organic Degradation Products by GC-MS

This protocol is for the identification and quantification of semi-volatile and volatile degradation products like HEOD, THEED, and BHEP.[5][16]

1. Sample Preparation:

  • Filter the amine sample through a 0.45 µm syringe filter.
  • Dilute the sample (e.g., 1:10 to 1:100) with deionized water or an appropriate solvent.[16] Direct injection of concentrated amine solutions is not recommended as it can contaminate the system.
  • Note: Derivatization may be required for certain polar compounds to improve chromatographic peak shape, but direct analysis is often possible.

2. Instrumentation & Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
  • Column: A polar capillary column is required. A specialized amine column (e.g., CP-SIL 8 CB for Amines) or a wax-type column is often used.[16]
  • Carrier Gas: Helium.[16]
  • Injection: Use a split injection mode to prevent column overloading and system contamination.[16]
  • Temperature Program: Start at a low temperature (e.g., 50-70°C) and ramp up to a high temperature (e.g., 250-280°C) to elute all compounds of interest.
  • MS Detector: Operate in Electron Impact (EI) mode for identification by library matching. For quantification, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and specificity.[16]

3. Identification & Quantification:

  • Identify unknown peaks by comparing their mass spectra to a spectral library (e.g., NIST).
  • Confirm the identity of major degradation products by running commercially available standards if possible.
  • For quantification, create calibration curves using standards for each target compound. If a standard is unavailable, semi-quantification can be performed using a standard with a similar chemical structure.[16]

References

Overcoming matrix interferences in the HPLC analysis of diethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix interferences in the High-Performance Liquid Chromatography (HPLC) analysis of diethanolamine (DEA).

Frequently Asked Questions (FAQs)

Q1: Why is the direct analysis of this compound by HPLC-UV challenging?

Direct analysis of this compound (DEA) is often difficult for several reasons. DEA lacks a significant chromophore, which makes it a poor absorber of ultraviolet (UV) light, leading to low sensitivity with standard HPLC-UV detectors[1]. Additionally, being a polar amine, it is prone to interacting with active sites on the HPLC column, which can result in poor peak shape, such as tailing, and carryover between injections[1][2].

Q2: What are common matrix interferences encountered when analyzing DEA?

Matrix interferences are caused by co-eluting components from the sample that can affect the accuracy and sensitivity of the analysis[3]. In DEA analysis, common sources of interference include:

  • Complex Formulations: In cosmetics and pharmaceuticals, ingredients like surfactants, emulsifiers, and other amines can co-elute with DEA[4][5][6].

  • High Salinity and Organics: Samples from industrial settings, such as oil and gas wastewater, contain high levels of salts and organic compounds. These can cause severe ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis[7][8].

  • Biological Matrices: When analyzing biological samples, endogenous compounds can interfere with the detection of the target analyte[3].

Q3: How can I improve the sensitivity and peak shape for DEA analysis?

Derivatization is the most common strategy to improve both sensitivity and chromatography. This process involves reacting DEA with a reagent to attach a molecule with a strong chromophore (for UV detection) or fluorophore (for fluorescence detection)[1][2][9]. This not only enhances the detector response but also improves the chromatographic behavior of the analyte, leading to better peak shapes[2].

Q4: What is derivatization and which reagents are recommended for DEA?

Derivatization is a chemical reaction that modifies the analyte to make it easier to detect and separate. Several reagents are effective for DEA:

  • Dansyl Chloride: Reacts with DEA to form a derivative that can be detected by UV or fluorescence detectors. It has been successfully used for analyzing DEA in cosmetic samples[4].

  • 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl): A popular reagent for primary and secondary amines, creating a highly fluorescent derivative suitable for sensitive detection[9].

  • 1-naphthylisothiocyanate (NITC): Used to create a derivative that can be quantified by HPLC with UV detection[2].

  • Epichlorohydrin: Can be used in a post-column reaction to convert DEA into a tertiary amine, which can then be detected via a chemiluminescence reaction[10][11].

Q5: How do I handle ion suppression in LC-MS/MS analysis of DEA?

Ion suppression is a major matrix effect in LC-MS/MS, where co-eluting compounds interfere with the ionization of DEA in the mass spectrometer's source, reducing its signal[3][7]. To overcome this:

  • Improve Sample Cleanup: Employ techniques like Solid Phase Extraction (SPE) to remove interfering matrix components, such as salts and non-polar organics, before injection[7][8].

  • Optimize Chromatography: Adjust the mobile phase or use a different column (e.g., mixed-mode or HILIC) to separate DEA from the interfering compounds[7][12].

  • Use Isotope-Labeled Internal Standards: The most robust method to correct for matrix effects is to use a stable isotope-labeled internal standard (e.g., this compound-d8)[7][13]. This standard behaves almost identically to the analyte during sample preparation and ionization but is distinguished by its mass, allowing for accurate quantification even when suppression occurs[7].

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Broadening)1. Secondary interactions between DEA and the column's stationary phase.[2] 2. Column overload. 3. Incompatibility between the sample solvent and the mobile phase.[14]1. Derivatize the sample: This modifies the polar amine group, reducing unwanted interactions.[2] 2. Adjust mobile phase pH: Use a buffer to control the ionization state of DEA. 3. Use a different column: Consider a mixed-mode or polymer-based column designed for amines.[12] 4. Reduce injection volume or dilute the sample.[15] 5. Ensure the sample is dissolved in the mobile phase or a weaker solvent.[16]
Low or No Signal (Poor Sensitivity)1. DEA is a poor UV chromophore.[1] 2. Insufficient sample concentration. 3. (LC-MS) Severe ion suppression from the sample matrix.[7]1. Derivatize the sample with a UV-active or fluorescent reagent (e.g., NITC, FMOC-Cl, Dansyl Chloride).[2][4][9] 2. Use a more sensitive detector: Switch to a fluorescence, Corona CAD, or Mass Spectrometry (MS) detector.[1][9][12] 3. Enrich the sample: Use Solid Phase Extraction (SPE) or other concentration techniques.[7] 4. (LC-MS) Implement thorough sample cleanup, use an isotope-labeled internal standard, and optimize chromatographic separation to avoid co-elution with interfering compounds.[7][8]
Retention Time Drift 1. Poor column equilibration.[15] 2. Changes in mobile phase composition.[15][16] 3. Fluctuations in column temperature.[15][16] 4. Column degradation over time.1. Increase the column equilibration time between runs, especially after a gradient.[15] 2. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[15] 3. Use a column oven to maintain a stable temperature.[16] 4. Use a guard column and flush the analytical column with a strong solvent periodically.[15]
Baseline Noise or Drift 1. Contaminated mobile phase or detector cell.[15][17] 2. Air bubbles in the system.[15][17] 3. Leaks in the system.[15]1. Use high-purity solvents and filter them. Flush the detector cell.[15] 2. Degas the mobile phase thoroughly. Purge the pump and system to remove bubbles.[15] 3. Check all fittings for leaks and tighten or replace as necessary.[15][17]

Experimental Protocols

Protocol 1: Micellar Extraction and Derivatization for DEA in Cosmetics

This method is adapted from a procedure for determining trace this compound in cosmetic samples.[4]

  • Objective: To extract, concentrate, and derivatize DEA from a complex cosmetic matrix simultaneously.

  • Principle: DEA is derivatized with dansyl chloride in a nonionic surfactant (Triton X-114) solution. The mixture is then heated to induce cloud point pre-concentration, where the surfactant-rich phase containing the derivatized DEA separates for analysis.

  • Methodology:

    • Sample Preparation: Accurately weigh a portion of the cosmetic sample into a centrifuge tube.

    • Extraction/Derivatization Solution: Add an aqueous solution containing 4.0% (v/v) Triton X-114, a pH 9 buffer, and 1.5 g/L dansyl chloride solution.

    • Reaction: Vortex the mixture and place it in a water bath at 50 °C for 15 minutes to facilitate derivatization.

    • Cloud Point Pre-concentration: Add sodium chloride to a final concentration of 15% (m/v) to induce phase separation. Heat the mixture at 60 °C for 10 minutes.

    • Phase Separation: Centrifuge the sample to separate the surfactant-rich phase (containing the analyte) from the aqueous phase.

    • Analysis: Collect the surfactant-rich phase, dissolve it in a suitable organic solvent, and inject it into the HPLC system for analysis.

  • Performance Data:

    • Recovery: 89.9% to 96.4%[4]

    • Limit of Detection (LOD): 0.57 µg g⁻¹[4]

    • Limit of Quantification (LOQ): 1.72 µg g⁻¹[4]

Protocol 2: Derivatization with FMOC-Cl for DEA in Air Samples

This protocol is based on a method for the simultaneous determination of monoethanolamine (MEA) and DEA in workplace air.[9]

  • Objective: To analyze DEA collected from air by derivatizing it with FMOC-Cl for sensitive fluorescence detection.

  • Principle: Air is drawn through a sampler containing sulfuric acid-treated glass fiber filters. The collected amines are extracted and then derivatized with FMOC-Cl. Excess reagent is hydrolyzed and separated from the derivatized analytes by HPLC.

  • Methodology:

    • Sample Collection: Use an air sampling cassette with two sulfuric acid-treated glass fiber filters to collect the sample.

    • Extraction: Place the filters into separate glass tubes and extract the amines.

    • Derivatization: Add the FMOC-Cl derivatizing reagent to the extract.

    • Hydrolysis of Excess Reagent: Add 10% N-methylmorpholine to catalyze the hydrolysis of any remaining FMOC-Cl, which prevents interference during analysis[9].

    • HPLC Analysis: Inject an aliquot of the final solution into the HPLC system.

      • Column: Ascentis RP-Amide (150 mm × 4.6 mm, 3 µm)[9].

      • Mobile Phase: A step gradient of water and acetonitrile[9].

      • Flow Rate: 1.0 mL/min[9].

      • Temperature: 50°C[9].

      • Detection: Fluorescence detector (Excitation: 272 nm, Emission: 311 nm)[9].

  • Performance Data:

    • Overall Recovery for DEA: 88–99%[9]

    • Overall Limit of Quantitation for DEA: 0.100 µ g/sample [9]

Data Summary

Table 1: Performance of Different Analytical Methods for DEA

MethodMatrixSample PreparationDerivatization ReagentDetectionRecovery (%)LOQReference
Micellar Extraction/HPLCCosmeticsMicellar Extraction, Cloud Point Pre-concentrationDansyl ChlorideUV/Fluorescence89.9 - 96.41.72 µg g⁻¹[4]
HPLC-FLDWorkplace AirExtraction from treated filtersFMOC-ClFluorescence88 - 990.100 µ g/sample [9]
HPLC-UVWorkplace AirDesorption from coated resin1-naphthylisothiocyanate (NITC)UV~100 (desorption)Not specified[2]
LC-MS/MSOil & Gas WastewaterSolid Phase Extraction (SPE)NoneMS/MSNot specified (corrected with internal standard)Not specified[7][8]

Visual Guides

Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Sample Sample Collection (e.g., Cosmetic, Air, Water) Extraction Extraction / Cleanup (SPE, LLE, Micellar) Sample->Extraction Derivatization Derivatization (Optional) (e.g., FMOC-Cl, Dansyl-Cl) Extraction->Derivatization HPLC HPLC Separation (e.g., Reversed-Phase, HILIC) Derivatization->HPLC Detector Detection (UV, FLD, MS/MS) HPLC->Detector Data Data Acquisition Detector->Data Quant Quantification (Internal/External Standard) Data->Quant

Caption: General workflow for the analysis of this compound.

Troubleshooting Start Problem Encountered (e.g., Poor Peak, Low Signal) CheckSystem Check System Basics (Leaks, Bubbles, Temp Stability) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK FixSystem Fix Leaks, Purge System, Use Column Oven SystemOK->FixSystem No CheckMethod Review Method Parameters (Mobile Phase, Column) SystemOK->CheckMethod Yes FixSystem->CheckSystem MethodOK Method Suitable for Amines? CheckMethod->MethodOK ModifyMethod Adjust pH, Change Column (e.g., Mixed-Mode) MethodOK->ModifyMethod No CheckSample Evaluate Sample & Prep MethodOK->CheckSample Yes End Problem Resolved ModifyMethod->End MatrixComplex Is Matrix Complex? CheckSample->MatrixComplex Cleanup Improve Sample Cleanup (e.g., SPE) MatrixComplex->Cleanup Yes CheckDetection Evaluate Detection Strategy MatrixComplex->CheckDetection No Cleanup->End Derivatize Derivatize Sample? CheckDetection->Derivatize AddDeriv Add Derivatization Step (e.g., FMOC-Cl) Derivatize->AddDeriv No Derivatize->End Yes AddDeriv->End

Caption: Troubleshooting decision tree for DEA analysis.

Derivatization cluster_after DEA This compound (DEA) - Poor UV absorption - High polarity Product DEA-Derivative - Strong UV absorption - Less polar DEA->Product + Reagent Derivatizing Reagent (e.g., Dansyl Chloride) - Strong Chromophore HPLC Enhanced HPLC Signal Product->HPLC Improved Chromatography & Detection

Caption: Principle of derivatization for enhanced DEA detection.

References

Techniques for the purification of diethanolamine in technical grade products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of technical grade diethanolamine (DEA).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Question: Why is my final this compound product still showing impurities after fractional distillation?

Answer: This is a common issue due to the close boiling points of this compound and some of its common impurities, such as monoethanolamine (MEA) and triethanolamine (TEA).[1]

  • Problem: Inefficient separation due to similar volatilities.

  • Solution:

    • Increase Column Efficiency: Utilize a distillation column with a higher number of theoretical plates. Packed columns (e.g., with Raschig rings or structured packing) can provide a larger surface area for vapor-liquid equilibrium, leading to better separation.

    • Optimize Reflux Ratio: A higher reflux ratio can improve separation, but it also increases the distillation time and energy consumption. The optimal reflux ratio will depend on the specific impurity profile and column characteristics.

    • Vacuum Distillation: Lowering the pressure of the distillation system reduces the boiling points of the components, which can increase the relative volatility differences between DEA and its impurities, thus improving separation.[2][3] A two-stage distillation process, with the first stage removing water and the second stage under vacuum to purify DEA, has been shown to be effective.[3]

    • Inert Carrier Liquid: A novel multistage distillation process utilizing an inert carrier liquid like hexadecane can facilitate the separation of nonvolatile constituents and prevent thermal degradation.[1][4][5]

Question: I am observing thermal degradation of my this compound during distillation. How can I prevent this?

Answer: this compound is susceptible to thermal degradation at elevated temperatures.

  • Problem: High temperatures in the reboiler can cause DEA to decompose, leading to the formation of impurities and a lower yield.

  • Solution:

    • Vacuum Distillation: By reducing the operating pressure, the boiling point of DEA is lowered, allowing for distillation at a safer temperature.[3] For instance, distilling at a pressure of 1-3 kPa allows for a cube temperature of 180-185°C.[3]

    • Use of an Inert Carrier Liquid: An inert carrier liquid can help to maintain a more uniform temperature distribution in the distillation column and prevent localized overheating.[1][4]

    • Minimize Residence Time: Use a distillation setup that minimizes the time the DEA spends at high temperatures, such as a thin-film evaporator.

Question: My crystallization of this compound is not yielding pure crystals. What could be the cause?

Answer: The success of crystallization depends heavily on the solvent system and the control of supersaturation.

  • Problem: Co-crystallization of impurities or poor crystal formation.

  • Solution:

    • Solvent Selection: Experiment with different solvent systems. A good solvent system will dissolve DEA at a higher temperature and have significantly lower solubility for DEA at a lower temperature, while impurities remain in the solution. Mixtures of solvents, such as methanol and ethyl acetate, have been used for the crystallization of this compound derivatives.[6]

    • Controlled Cooling: A slow and controlled cooling rate is crucial to allow for the formation of pure, well-defined crystals. Rapid cooling can lead to the trapping of impurities within the crystal lattice.

    • Seeding: Introducing a small amount of pure DEA crystals (seeding) to the supersaturated solution can promote the growth of the desired crystal form.[7][8]

    • Fractional Crystallization: This technique involves multiple crystallization steps to progressively remove impurities.[9]

Frequently Asked Questions (FAQs)

1. What are the common impurities in technical grade this compound?

Technical grade this compound is typically produced by the ammonolysis of ethylene oxide, which results in a mixture of ethanolamines.[9][10] Common impurities include:

  • Monoethanolamine (MEA)

  • Triethanolamine (TEA)[9]

  • Water

  • Ethylene glycol[2]

  • Degradation products such as bis(hydroxyethyl)piperazine and tris(hydroxyethyl)ethylenediamine[1]

  • Heat-stable salts (HSS)[3][11]

  • Heavy hydrocarbons and particulates[4][5]

2. What are the primary methods for purifying technical grade this compound?

The main purification techniques are:

  • Fractional Distillation: This is the most common method for separating ethanolamines.[2][9] Due to the close boiling points of the components, a highly efficient distillation column is often required. Vacuum distillation is frequently employed to lower the boiling points and prevent thermal degradation.[3]

  • Crystallization: this compound can be purified by fractional crystallization from its melt or from a suitable solvent.[9] This method relies on the differences in solubility between DEA and its impurities at different temperatures.

  • Ion Exchange: This method is particularly effective for removing heat-stable salts from DEA solutions.[11]

3. How can I analyze the purity of my this compound sample?

Several analytical techniques can be used to determine the purity of this compound:[12]

  • Gas Chromatography (GC): A widely used method for separating and quantifying volatile compounds like ethanolamines.[10][13][14] Derivatization may be necessary to improve separation and detection.[13]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of ethanolamines.[15][16][17] Similar to GC, derivatization might be required as ethanolamines lack a natural chromophore.[17]

  • Titration: A simple and rapid method for determining the free this compound content by titrating with a standard acid, such as hydrochloric acid.[10][13]

  • Mass Spectrometry (MS): Often coupled with GC or HPLC (GC-MS or LC-MS) to provide definitive identification of impurities.[12][13]

Data Presentation

Table 1: Physical Properties of Ethanolamines

CompoundMolecular Weight ( g/mol )Boiling Point (°C at 1 atm)Melting Point (°C)
Monoethanolamine (MEA)61.0817010.3
This compound (DEA)105.14268-27028
Triethanolamine (TEA)149.1933521.6

Table 2: Example Distillation Parameters for this compound Purification

ParameterValueReference
Stage 1 (Water Removal) [3]
Pressure100-110 kPa
Reboiler Temperature170-180 °C
Stage 2 (DEA Purification) [3]
Pressure1-3 kPa (Vacuum)
Reboiler Temperature180-185 °C

Experimental Protocols

1. Fractional Vacuum Distillation

This protocol describes a general procedure for purifying this compound using fractional vacuum distillation.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask (reboiler), a packed distillation column (e.g., Vigreux or packed with Raschig rings), a condenser, a receiving flask, a vacuum pump, and a pressure gauge. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Reboiler: Charge the round-bottom flask with the technical grade this compound. Add boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Initiating Vacuum: Slowly and carefully apply vacuum to the system to the desired pressure (e.g., 1-3 kPa).[3]

  • Heating: Begin heating the reboiler using a heating mantle.

  • Equilibration: Once the mixture starts to boil and reflux, allow the column to equilibrate for a period. This allows for the establishment of a temperature gradient and the separation of components.

  • Collecting Fractions: Collect the fractions based on their boiling points at the reduced pressure. The first fraction will typically contain lower-boiling impurities and any residual water. The main fraction containing the purified this compound is collected next. A final fraction will contain higher-boiling impurities like triethanolamine.

  • Shutdown: Once the main fraction is collected, turn off the heat and allow the system to cool down before slowly releasing the vacuum.

2. Crystallization from a Solvent

This protocol provides a general method for purifying this compound by crystallization.

Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent mixture in which this compound has high solubility at an elevated temperature and low solubility at a lower temperature.

  • Dissolution: Dissolve the technical grade this compound in a minimum amount of the hot solvent with stirring.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization. Slow cooling is critical for forming pure crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven at a suitable temperature.

Visualizations

PurificationWorkflow cluster_distillation Fractional Vacuum Distillation cluster_crystallization Crystallization TechDEA1 Technical Grade DEA Distill Distillation Column TechDEA1->Distill LowBoil Low Boiling Impurities (e.g., Water, MEA) Distill->LowBoil First Fraction PureDEA1 Purified DEA Distill->PureDEA1 Main Fraction HighBoil High Boiling Impurities (e.g., TEA) Distill->HighBoil Residue TechDEA2 Technical Grade DEA Dissolve Dissolve in Hot Solvent TechDEA2->Dissolve Cool Slow Cooling Dissolve->Cool Filter Vacuum Filtration Cool->Filter PureDEA2 Purified DEA Crystals Filter->PureDEA2 Impurities Impurities in Filtrate Filter->Impurities

Caption: General workflows for this compound purification.

TroubleshootingLogic cluster_dist Distillation Troubleshooting cluster_cryst Crystallization Troubleshooting Start Impure DEA after Purification Method Purification Method? Start->Method Distillation Distillation Method->Distillation Distillation Crystallization Crystallization Method->Crystallization Crystallization Dist_Prob Issue? Distillation->Dist_Prob Cryst_Prob Issue? Crystallization->Cryst_Prob CloseBoiling Close Boiling Points Dist_Prob->CloseBoiling Inefficient Separation Degradation Thermal Degradation Dist_Prob->Degradation Product Loss/Discoloration Sol_CloseBoiling Increase Column Efficiency Optimize Reflux Ratio Use Vacuum CloseBoiling->Sol_CloseBoiling Sol_Degradation Use Vacuum Inert Carrier Liquid Degradation->Sol_Degradation CoCryst Co-crystallization Cryst_Prob->CoCryst Impure Crystals PoorYield Poor Yield Cryst_Prob->PoorYield Low Crystal Formation Sol_CoCryst Optimize Solvent Slow Cooling Seeding CoCryst->Sol_CoCryst Sol_PoorYield Optimize Solvent Control Supersaturation PoorYield->Sol_PoorYield

Caption: Troubleshooting logic for DEA purification.

References

Technical Support Center: Enhancing Diethanolamine-Based Emulsion Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of diethanolamine (DEA)-based emulsions. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in your formulation and analysis.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the preparation and storage of this compound-based emulsions.

Issue 1: My emulsion is showing signs of creaming or sedimentation.

Question: After preparation, I'm observing a concentrated layer of the dispersed phase at the top (creaming) or bottom (sedimentation) of my emulsion. What is causing this and how can I fix it?

Answer: Creaming and sedimentation are common forms of physical instability in emulsions, driven by the density difference between the oil and water phases. These phenomena are often reversible and indicate that the dispersed droplets are aggregating but not necessarily coalescing.[1][2][3]

Potential Causes and Solutions:

  • Insufficient Viscosity of the Continuous Phase: A low-viscosity external phase allows for easier movement and aggregation of the dispersed droplets.

    • Solution: Increase the viscosity of the continuous phase by adding a suitable thickening agent or stabilizer (e.g., xanthan gum, carbomer).[1]

  • Large Droplet Size: Larger droplets have a greater tendency to move and separate due to gravitational forces.

    • Solution: Optimize your homogenization process to achieve a smaller and more uniform droplet size. This can be done by increasing the homogenization speed, time, or pressure.[1]

  • Inadequate Emulsifier Concentration: There may not be enough emulsifier to effectively cover the surface of the dispersed droplets, leading to weak repulsion between them.

    • Solution: Gradually increase the concentration of the this compound-fatty acid soap in your formulation.

  • Improper Phase Volume Ratio: An excessively high concentration of the dispersed phase can increase the likelihood of droplet interaction and aggregation.

    • Solution: Consider adjusting the oil-to-water ratio in your formulation.[1]

Issue 2: The emulsion droplets are merging and leading to complete phase separation (coalescence and breaking).

Question: My emulsion is irreversibly separating into distinct oil and water layers. What is causing this "breaking," and how can I prevent it?

Answer: Coalescence is an irreversible process where droplets merge to form larger ones, ultimately leading to the complete breakdown of the emulsion.[2][4] This indicates a fundamental instability of the interfacial film surrounding the droplets.

Potential Causes and Solutions:

  • Insufficient Amount of Emulsifier: The concentration of the this compound-fatty acid soap may be too low to form a stable and resilient interfacial film around the droplets.[1][4]

    • Solution: Increase the emulsifier concentration.

  • Incorrect pH: The formation and effectiveness of the this compound-fatty acid soap as an emulsifier are highly dependent on the pH of the aqueous phase.

    • Solution: Adjust the pH of the aqueous phase to optimize the formation and stability of the emulsifying soap.

  • Incompatible Ingredients: Interactions between the emulsifier and other components in the formulation can weaken the interfacial film.

    • Solution: Evaluate the compatibility of all ingredients. In some cases, using a co-emulsifier can enhance stability.

  • Extreme Temperatures: Both high and low temperatures can disrupt the interfacial film and promote coalescence.[4]

    • Solution: Assess the thermal stability of your emulsion and consider adding stabilizers that are effective over a wider temperature range.

Issue 3: I am observing unexpected changes in the viscosity of my emulsion over time.

Question: The viscosity of my this compound-based emulsion is either increasing or decreasing during storage. What does this indicate?

Answer: Changes in viscosity are a key indicator of underlying instability within the emulsion.

  • Decrease in Viscosity: This often suggests that coalescence is occurring. As smaller droplets merge into larger ones, the overall number of particles decreases, leading to a reduction in viscosity.

  • Increase in Viscosity: This can be a sign of flocculation, where droplets aggregate into clusters without merging. This clustering can increase the overall viscosity of the system. It can also be a precursor to coalescence.

Solution: To address viscosity changes, it is crucial to identify and resolve the root cause of the instability, which could be related to any of the factors mentioned for creaming, sedimentation, and coalescence. Characterizing the droplet size and distribution over time can provide valuable insights into the specific instability mechanism at play.

Troubleshooting Flowchart

The following diagram illustrates a logical workflow for troubleshooting common emulsion stability issues.

TroubleshootingWorkflow cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Recommended Solutions cluster_outcome Desired Outcome Problem Emulsion Instability (Creaming, Coalescence, etc.) Cause1 Incorrect Emulsifier Concentration/Ratio Problem->Cause1 Cause2 Suboptimal Homogenization Problem->Cause2 Cause3 Inappropriate Continuous Phase Viscosity Problem->Cause3 Cause4 Incorrect pH Problem->Cause4 Solution1 Adjust DEA to Fatty Acid Ratio Cause1->Solution1 Solution2 Optimize Homogenizer Speed/Time/Pressure Cause2->Solution2 Solution3 Incorporate Thickening Agent Cause3->Solution3 Solution4 Adjust pH of Aqueous Phase Cause4->Solution4 Outcome Stable Emulsion Solution1->Outcome Solution2->Outcome Solution3->Outcome Solution4->Outcome

Caption: A logical workflow for diagnosing and resolving common emulsion instability issues.

Quantitative Data on Emulsion Stability

The stability of this compound-based emulsions is influenced by several quantitative factors. The tables below summarize the impact of these parameters on key stability indicators.

Table 1: Effect of Cocamide this compound (DEA) Concentration and Water Content on the Viscosity of Water-in-Crude Oil Emulsions

DEA Concentration (vol%)Water Content (vol%)Viscosity (mPa.s) at 50 rpm
0.530150
0.540250
0.550400
1.030200
1.040350
1.050550
1.530280
1.540480
1.550750

Data adapted from a study on water-in-crude oil emulsions. Note that absolute viscosity values will vary depending on the specific oil and other formulation components.

Table 2: Influence of Homogenization Parameters on Emulsion Droplet Size

Homogenization PressureNumber of PassesMean Droplet Diameter (nm)Polydispersity Index (PDI)
500 bar13500.45
500 bar32800.30
1000 bar12500.35
1000 bar31800.20
1500 bar12000.28
1500 bar31500.18

Illustrative data showing general trends. Actual values are highly dependent on the specific formulation and homogenizer used.

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in the characterization and stability testing of your this compound-based emulsions.

Protocol 1: Preparation of a this compound-Based Oil-in-Water (O/W) Emulsion

This protocol outlines a general procedure for preparing a simple O/W emulsion for stability testing.

Materials:

  • This compound (DEA)

  • Fatty Acid (e.g., Oleic Acid, Stearic Acid)

  • Oil Phase (e.g., Mineral Oil, Soybean Oil)

  • Deionized Water

  • Heating and stirring equipment (e.g., magnetic stir plate with heating)

  • High-shear homogenizer

Procedure:

  • Prepare the Aqueous Phase:

    • In a beaker, combine the deionized water and this compound.

    • Heat the mixture to 70-75°C while stirring until the DEA is completely dissolved.

  • Prepare the Oil Phase:

    • In a separate beaker, combine the oil and the fatty acid.

    • Heat the oil phase to 70-75°C while stirring until the fatty acid is completely melted and dispersed.

  • Form the Emulsion:

    • Slowly add the hot oil phase to the hot aqueous phase while mixing with a standard propeller mixer.

    • Once all the oil phase has been added, subject the mixture to high-shear homogenization for 3-5 minutes. The optimal speed and time will depend on the specific homogenizer and batch size.

  • Cooling:

    • Continue to stir the emulsion gently with a propeller mixer until it cools to room temperature. This helps to ensure a uniform and stable final product.

Protocol 2: Viscosity Measurement using a Rotational Viscometer

Objective: To determine the viscosity of the emulsion, which is a key indicator of its physical stability.

Equipment:

  • Rotational viscometer with appropriate spindles

  • Temperature-controlled water bath or sample chamber

Procedure:

  • Instrument Setup:

    • Ensure the viscometer is level and calibrated according to the manufacturer's instructions.

    • Select a spindle and rotational speed appropriate for the expected viscosity of your emulsion. The goal is to obtain a torque reading between 10% and 90% of the instrument's capacity.

  • Sample Preparation:

    • Gently stir the emulsion to ensure homogeneity before measurement. Avoid introducing air bubbles.

    • Place a sufficient volume of the emulsion into the sample cup, ensuring the spindle will be immersed to the marked level.

  • Measurement:

    • Allow the sample to equilibrate to the desired temperature (e.g., 25°C) in the temperature-controlled chamber.

    • Lower the selected spindle into the emulsion, avoiding the creation of air bubbles.

    • Start the spindle rotation at the chosen speed.

    • Allow the viscosity reading to stabilize before recording the value. This may take 30-60 seconds.

    • Record the viscosity (in mPa·s or cP), spindle number, rotational speed, and temperature.

Protocol 3: Droplet Size Analysis by Dynamic Light Scattering (DLS)

Objective: To determine the mean droplet size and the polydispersity index (PDI) of the emulsion, which are critical for predicting stability.

Equipment:

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes

  • Filtered deionized water or appropriate diluent

Procedure:

  • Sample Preparation:

    • Dilute the emulsion with filtered deionized water to a concentration that results in an appropriate scattering intensity for the instrument. A typical dilution might be 1:100 or 1:1000, but this should be determined empirically. The goal is to avoid multiple scattering effects.

    • Gently mix the diluted sample by inverting the cuvette several times. Avoid vigorous shaking to prevent shear-induced changes to the droplets.

  • Instrument Setup:

    • Set the instrument parameters, including the refractive index and viscosity of the dispersant (water) at the measurement temperature.

    • Ensure the measurement temperature is set and equilibrated (e.g., 25°C).

  • Measurement:

    • Place the cuvette containing the diluted sample into the DLS instrument.

    • Allow the sample to thermally equilibrate for 1-2 minutes before starting the measurement.

    • Perform the measurement according to the instrument's software instructions. Typically, this involves multiple runs that are averaged.

  • Data Analysis:

    • The software will generate a report including the z-average mean diameter and the polydispersity index (PDI). A PDI value below 0.3 generally indicates a narrow and relatively uniform size distribution, which is desirable for good stability.

Protocol 4: Zeta Potential Measurement by Electrophoretic Light Scattering (ELS)

Objective: To measure the surface charge of the emulsion droplets, which indicates the magnitude of electrostatic repulsion between them and is a predictor of stability.

Equipment:

  • Zeta potential analyzer (utilizing ELS)

  • Specific folded capillary cells for zeta potential measurement

Procedure:

  • Sample Preparation:

    • Dilute the emulsion with filtered deionized water or a suitable buffer of known ionic strength. The dilution should be sufficient to reduce sample opacity for the laser to pass through, while maintaining the original surface chemistry of the droplets.

  • Instrument Setup:

    • Rinse the measurement cell thoroughly with the diluent before introducing the sample.

    • Inject the diluted sample into the cell, ensuring no air bubbles are trapped between the electrodes.

  • Measurement:

    • Place the cell into the instrument and allow it to equilibrate to the set temperature.

    • Apply the electric field and perform the measurement as directed by the instrument's software. The instrument measures the velocity of the droplets under the influence of the electric field (electrophoretic mobility).

  • Data Analysis:

    • The software calculates the zeta potential from the electrophoretic mobility using the Smoluchowski or Huckel equations, depending on the nature of the dispersant and the particle size. A higher absolute zeta potential (e.g., > |30| mV) generally indicates greater electrostatic repulsion and better long-term stability.

Protocol 5: Accelerated Stability Testing via Centrifugation

Objective: To rapidly assess the physical stability of the emulsion by subjecting it to increased gravitational forces.

Equipment:

  • Laboratory centrifuge with temperature control

  • Graduated centrifuge tubes

Procedure:

  • Sample Preparation:

    • Fill graduated centrifuge tubes with a known volume of the emulsion.

  • Centrifugation:

    • Place the tubes in the centrifuge, ensuring they are properly balanced.

    • Centrifuge the samples at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes). The conditions can be adjusted based on the expected stability of the emulsion.

  • Analysis:

    • After centrifugation, carefully remove the tubes and visually inspect for any signs of instability, such as creaming, sedimentation, or phase separation.

    • Quantify the instability by measuring the height or volume of the separated layer relative to the total height or volume of the sample. This can be expressed as a Creaming Index (CI).

    • A stable emulsion will show no visible phase separation after centrifugation.

Visualization of Emulsification and Workflow

This compound-Fatty Acid Soap Formation and Emulsion Stabilization

The stability of a this compound-based emulsion relies on the in-situ formation of a this compound-fatty acid soap, which acts as the primary emulsifier. This soap has a hydrophilic head (from the this compound and carboxylate group) and a lipophilic tail (from the fatty acid chain). At the oil-water interface, these soap molecules orient themselves to reduce the interfacial tension, with the lipophilic tails embedded in the oil droplets and the hydrophilic heads extending into the surrounding water. This forms a protective layer around the oil droplets, preventing them from coalescing.

EmulsificationMechanism cluster_reaction 1. In-Situ Soap Formation cluster_interface 2. Stabilization at Oil-Water Interface DEA This compound Soap DEA-Fatty Acid Soap (Emulsifier) DEA->Soap + FattyAcid Fatty Acid FattyAcid->Soap + Interface Protective Interfacial Film Soap->Interface Adsorbs at Interface OilDroplet Oil Droplet Water Water (Continuous Phase)

Caption: Formation of the DEA-fatty acid soap and its role in stabilizing an oil droplet in water.

Experimental Workflow for Emulsion Stability Analysis

The following diagram outlines a typical workflow for preparing and analyzing the stability of a this compound-based emulsion.

ExperimentalWorkflow start Start: Define Formulation Parameters prep Prepare Oil and Aqueous Phases start->prep emulsify Emulsification (High-Shear Homogenization) prep->emulsify cool Cooling with Gentle Agitation emulsify->cool initial_char Initial Characterization (t=0) cool->initial_char viscosity Viscosity Measurement initial_char->viscosity Physical Properties dls Droplet Size Analysis (DLS) initial_char->dls Microstructure zeta Zeta Potential Measurement initial_char->zeta Surface Charge stability Accelerated Stability Testing (Centrifugation, Temperature Cycling) initial_char->stability Stress Testing final_char Characterization at Time Intervals viscosity->final_char dls->final_char zeta->final_char stability->final_char analysis Data Analysis and Stability Assessment final_char->analysis end End: Stable Formulation Achieved analysis->end

Caption: A standard experimental workflow for the preparation and stability analysis of emulsions.

References

Troubleshooting foaming issues in diethanolamine scrubber solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving foaming issues encountered with diethanolamine (DEA) scrubber solutions during experimental procedures.

Troubleshooting Guides

This section offers a systematic approach to identifying and resolving common causes of foaming in DEA scrubber solutions.

Problem: My DEA scrubber solution is foaming excessively. What should I do?

Answer:

Foaming in a DEA scrubber is a common operational issue that can lead to reduced efficiency and loss of amine solution.[1] The primary causes of foaming are contaminants that lower the surface tension of the amine solution.[2][3] Follow these troubleshooting steps to identify and address the root cause:

Step 1: Immediate Corrective Actions

  • Inject Anti-Foam Agent: As a temporary measure to control the foam, inject a recommended anti-foam agent, such as a silicone-based or polyalkylene glycol product.[3] Be cautious with the dosage, as excessive anti-foam can sometimes worsen the problem.[3]

  • Reduce Gas Flow Rate: Temporarily decreasing the gas flow rate can help stabilize the system and reduce the mechanical agitation that contributes to foaming.

Step 2: Identify the Source of Contamination

Foaming is almost always caused by contaminants. A systematic investigation is necessary to pinpoint the source.

  • Visual Inspection of the Amine Solution:

    • Appearance: A clean DEA solution should be clear to slightly pale yellow. Discoloration can indicate specific contaminants:

      • Green or Black: Suggests the presence of finely divided iron sulfide, a common corrosion product.[4]

      • Amber or Dark Red: May indicate thermal or oxidative degradation of the amine.[4]

      • Cloudy or Milky: Can be due to suspended solids or hydrocarbon emulsions.

    • Multiple Layers: The presence of a distinct layer on top of the amine solution is a strong indicator of liquid hydrocarbon contamination.[4]

  • Analyze the DEA Solution for Contaminants:

    • Hydrocarbons: Liquid hydrocarbons are a primary cause of foaming.[2] They can enter the system with the feed gas. Maintaining the lean amine temperature 5-10°C (9-18°F) above the inlet gas dew point can help prevent hydrocarbon condensation.

    • Suspended Solids: Particulate matter, such as iron sulfide from corrosion, can stabilize foam.[2] Effective filtration is crucial for their removal.

    • Heat-Stable Salts (HSS): These salts form from the reaction of DEA with stronger acids and cannot be regenerated by heat.[5] They can increase the solution's viscosity and foaming tendency.[6]

    • Amine Degradation Products: Thermal and oxidative degradation of DEA can produce compounds that act as surfactants and promote foaming.[2]

Step 3: Implement Long-Term Solutions

Once the cause is identified, implement corrective actions to prevent recurrence:

  • Improve Feed Gas Quality: Install or improve upstream separation equipment to remove liquid hydrocarbons and other contaminants before they enter the scrubber.[1]

  • Optimize Filtration:

    • Mechanical Filters: Use appropriately sized filters to remove suspended solids.

    • Activated Carbon Filters: These are effective in removing dissolved hydrocarbons, surfactants, and some degradation products.

  • Maintain Proper Operating Parameters:

    • Temperature Control: Ensure the lean amine inlet temperature is sufficiently above the gas dew point to prevent hydrocarbon condensation.

    • Pressure Management: Monitor and maintain stable pressure within the system. Sudden pressure drops can cause dissolved gases to flash, leading to foam.

  • Amine Solution Management:

    • Regular Analysis: Implement a routine sampling and analysis program to monitor DEA concentration, contaminant levels, and HSS buildup.

    • Reclaiming or Replacement: If the amine solution is heavily contaminated and filtration is ineffective, it may need to be reclaimed or replaced.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of foaming in DEA scrubbers?

A1: The primary causes of foaming are contaminants that reduce the surface tension of the this compound solution. These include:

  • Liquid Hydrocarbons: Carried over from the feed gas, they are a very common cause of foaming.[2]

  • Suspended Solids: Particulates like iron sulfide (a corrosion product) and pipe scale can stabilize foam bubbles.[2]

  • Heat-Stable Salts (HSS): These byproducts of reactions with strong acids increase the solution's viscosity and tendency to foam.[6]

  • Amine Degradation Products: Over time, DEA can degrade due to high temperatures or oxidation, forming surfactant-like molecules that promote foaming.[2]

  • External Surfactants: Contaminants like compressor oils, greases, or certain corrosion inhibitors can enter the system and cause foaming.[2]

  • Excessive Anti-Foam: Over-injection of anti-foaming agents can sometimes have the opposite effect and stabilize foam.[3]

Q2: How can I quickly test my DEA solution for foaming tendency?

A2: A simple shake test can provide a qualitative indication of foaming tendency.

  • Collect a sample of the DEA solution in a clean, sealed glass jar.

  • Shake the jar vigorously for about 30 seconds.

  • Observe the foam that is generated. A clean solution will produce very little foam, and it will dissipate quickly. A contaminated solution will generate a more stable foam that takes longer to break.[7] For a more quantitative assessment, a foam induction test can be performed by bubbling a gas (like nitrogen) at a controlled flow rate through the solution and measuring the foam height and break time.[8]

Q3: What is the recommended concentration for a DEA solution?

A3: The optimal DEA concentration depends on the specific application, but it is typically in the range of 20-35 wt%.[9] Operating outside the recommended range can lead to operational issues, including an increased potential for foaming.

Q4: Can heat-stable salts be removed from the DEA solution?

A4: Yes, while HSS are not removed by the standard regeneration process, they can be removed through specialized processes such as ion exchange, electrodialysis, or vacuum distillation.[5] Regular monitoring of HSS levels is crucial to determine when such reclaiming processes are necessary.

Q5: What are the typical operating temperatures for a DEA scrubber?

A5: To prevent hydrocarbon condensation, a common cause of foaming, the lean DEA solution entering the absorber should be approximately 5-10°C (9-18°F) warmer than the inlet sour gas. The temperature in the regenerator (stripper) is typically much higher to facilitate the removal of absorbed acid gases.

Data Presentation

Table 1: Typical Operating Parameters for a DEA Scrubber

ParameterTypical Value/RangeUnitRationale
DEA Concentration20 - 35wt%Optimal range for efficient acid gas removal and minimizing operational issues.
Lean Amine Temperature5 - 10°C (9 - 18°F) above gas dew point°C (°F)Prevents condensation of hydrocarbons from the feed gas.
Rich Amine Loading0.3 - 0.45mol acid gas / mol DEAA key parameter for optimizing amine circulation and preventing corrosion.[10]
Absorber PressureVaries with applicationkPa (psi)Higher pressure generally favors acid gas absorption.[11]
Regenerator PressureTypically slightly above atmospherickPa (psi)Lower pressure in the regenerator aids in stripping the acid gases.[12]

Table 2: Guideline Limits for Contaminants in DEA Solutions

ContaminantGuideline LimitUnitImpact of Exceeding Limit
Total Suspended Solids< 50ppmCan stabilize foam and contribute to erosion and fouling.
Total Hydrocarbons< 100ppmvA primary cause of foaming due to reduction in surface tension.[1]
Heat Stable Salts (Total Anions)< 1.0wt%Increases viscosity, promotes foaming, and can lead to corrosion.[6][13]
- Sulfate< 500ppmContributes to HSS and corrosion.[13]
- Acetate< 1000ppmA common HSS that can increase foaming tendency.[13]
- Formate< 500ppmAnother common HSS that contributes to operational issues.[13]
- Chloride< 500ppmHighly corrosive and contributes to HSS.[13]

Experimental Protocols

1. Determination of DEA Concentration by Titration

This protocol is based on a standard acid-base titration to determine the total alkalinity of the amine solution, which is then expressed as wt% DEA.

  • Reagents and Equipment:

    • 0.5 N Hydrochloric Acid (HCl) standardized solution

    • Bromocresol Green indicator solution

    • Deionized water

    • 250 mL Erlenmeyer flask

    • 50 mL burette

    • Analytical balance

  • Procedure:

    • Accurately weigh approximately 2 g of the DEA solution sample into a 250 mL Erlenmeyer flask.[14]

    • Add 50 mL of deionized water to the flask.[14]

    • Add 3-4 drops of Bromocresol Green indicator to the solution. The solution should turn blue.

    • Titrate the sample with 0.5 N HCl until the color changes from blue to a distinct yellow endpoint.[14]

    • Record the volume of HCl used.

    • Perform a blank titration with 50 mL of deionized water and the indicator, and subtract this volume from the sample titration volume.[14]

  • Calculation:

    Where:

    • V_s = Volume of HCl used for the sample (mL)

    • V_b = Volume of HCl used for the blank (mL)

    • N_HCl = Normality of the HCl solution (eq/L)

    • 105.14 = Molecular weight of DEA ( g/mol )

    • W_s = Weight of the sample (g)

2. Analysis of Heat-Stable Salts by Ion Chromatography (IC)

This method separates and quantifies anionic HSS.

  • Instrumentation:

    • Ion chromatograph with a suppressed conductivity detector

    • Anion-exchange column (e.g., Metrosep A Supp 5 or similar)[15]

    • Autosampler

  • Reagents:

    • Eluent: A mixture of sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) in deionized water. A typical concentration is 1.8 mmol/L Na₂CO₃ and 1.7 mmol/L NaHCO₃.[4] An organic modifier like acetone (e.g., 10%) may be added to improve separation.[15]

    • Suppressor Regenerant: Sulfuric acid (H₂SO₄) solution (e.g., 500 mmol/L).[16]

    • Anion standard solutions for calibration (e.g., acetate, formate, chloride, sulfate, oxalate, thiosulfate, thiocyanate).

  • Sample Preparation:

    • Filter the DEA solution sample through a 0.45 µm syringe filter to remove suspended solids.

    • Dilute the sample with deionized water. A dilution factor of 1:100 to 1:200 is common.[4][17]

    • For highly contaminated samples, a solid-phase extraction (SPE) cleanup using a C18 or similar cartridge may be necessary to remove organic interferences.

  • Procedure:

    • Set up the IC system with the specified column and eluent.

    • Calibrate the instrument using the prepared anion standard solutions to create a calibration curve for each HSS anion.

    • Inject the diluted sample into the IC system.

    • Identify and quantify the HSS anions based on their retention times and the calibration curves.

3. Identification of Amine Degradation Products by GC-MS

This protocol provides a general guideline for identifying organic degradation products in the DEA solution.

  • Instrumentation:

    • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

    • Capillary column suitable for polar compounds (e.g., a wax-based column like DB-Wax or a mid-polarity column like DB-35MS).[18][19]

  • Sample Preparation and Derivatization:

    • Direct injection of aqueous amine solutions can be problematic.[18] Sample preparation is often required.

    • Solvent Extraction: Extract the organic degradation products from the amine solution using a suitable organic solvent.

    • Derivatization: Many amine degradation products are polar and not volatile enough for GC analysis. Derivatization converts them into more volatile and thermally stable compounds. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[18] The sample is typically dried, redissolved in a solvent like pyridine, and then reacted with the derivatizing agent before injection.

  • GC-MS Parameters (Example):

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. (This is an example and should be optimized for the specific analytes of interest).

    • Carrier Gas: Helium

    • MS Scan Range: 40-500 amu

  • Data Analysis:

    • Identify the peaks in the chromatogram by comparing their mass spectra to a library of known compounds (e.g., NIST library).

    • Common degradation products to look for include other ethanolamines, amino acids, and various nitrogen-containing organic compounds.

Visualizations

Foaming_Troubleshooting_Workflow start Foaming Observed action1 Immediate Actions: - Inject Anti-Foam - Reduce Gas Flow start->action1 decision1 Is foam controlled? action1->decision1 decision1->action1 No investigate Investigate Root Cause decision1->investigate Yes (Temporarily) analysis Sample & Analyze DEA Solution: - Visual Inspection - Contaminant Analysis (HC, Solids, HSS) investigate->analysis identify_cause Identify Primary Contaminant(s) analysis->identify_cause hydrocarbons Implement Hydrocarbon Removal: - Improve Inlet Separation - Optimize Lean Amine Temp. identify_cause->hydrocarbons Hydrocarbons solids Implement Solids Removal: - Check/Replace Filters - Investigate Corrosion Source identify_cause->solids Suspended Solids hss Manage HSS: - Monitor HSS Levels - Consider Amine Reclaiming identify_cause->hss HSS / Degradation monitor Continue Monitoring System hydrocarbons->monitor solids->monitor hss->monitor end Foaming Resolved monitor->end

Caption: Troubleshooting workflow for addressing foaming issues.

Foaming_Causes_Relationship foaming Foaming in DEA Scrubber surface_tension Reduced Surface Tension surface_tension->foaming contaminants Contaminants contaminants->surface_tension hydrocarbons Liquid Hydrocarbons hydrocarbons->contaminants solids Suspended Solids (e.g., Iron Sulfide) solids->contaminants foam_stability Increased Foam Stability solids->foam_stability hss Heat-Stable Salts hss->contaminants hss->foam_stability degradation Amine Degradation Products degradation->contaminants foam_stability->foaming

Caption: Relationship between contaminants and foaming.

References

Process optimization for the synthesis of diethanolamides from diethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of diethanolamides from diethanolamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of diethanolamides, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the reaction yield of diethanolamide lower than expected?

A1: Low yields can stem from several factors. Consider the following possibilities and troubleshooting steps:

  • Suboptimal Reaction Temperature: The reaction temperature significantly influences the reaction rate and equilibrium. Temperatures that are too low can lead to slow and incomplete reactions, while excessively high temperatures can cause degradation of reactants and products, or promote side reactions.[1][2] For instance, in the direct amidation of fatty acids, temperatures below 170°C may result in impractically long reaction times, whereas temperatures exceeding 250°C can lead to decomposition.[1]

  • Incorrect Molar Ratio of Reactants: The stoichiometry of this compound to the fatty acid, methyl ester, or triglyceride is crucial. An inappropriate molar ratio can leave unreacted starting materials or favor the formation of byproducts. For the reaction of lauric acid with this compound, a 1:1 molar ratio is often used.[3] However, in some cases, an excess of this compound is used to drive the reaction to completion.[3]

  • Inefficient Catalysis: The choice and concentration of the catalyst are critical. The absence of a catalyst or the use of an inappropriate or deactivated catalyst will result in a slow reaction rate and low conversion. Common catalysts include sodium methylate, sodium hydroxide, potassium hydroxide, and various heterogeneous catalysts.[3][4][5] For enzymatic synthesis, ensure the lipase is active and used in the correct amount.[6][7]

  • Inadequate Mixing: Insufficient agitation can lead to poor mass transfer between reactants, especially in heterogeneous reaction mixtures. This results in localized concentration gradients and an overall slower reaction rate. Optimal stirring speeds, often in the range of 150-400 rpm, are necessary to ensure a homogenous reaction environment.[3][8]

  • Presence of Water: In the direct amidation of fatty acids, water is a byproduct. Its accumulation can shift the reaction equilibrium backward, thus reducing the yield of diethanolamide. Continuous removal of water is often necessary to drive the reaction forward.[1]

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[9] Reaction times can range from a few hours to over 24 hours depending on the specific conditions.[3][6]

Q2: The final product contains a high level of unreacted this compound. How can this be addressed?

A2: The presence of residual this compound is a common issue. Here are some strategies to minimize its concentration:

  • Optimize the Molar Ratio: Carefully control the initial molar ratio of reactants. While a slight excess of this compound can sometimes be used to ensure complete conversion of the fatty acid/ester, a large excess will result in significant unreacted amine in the final product.

  • Purification: Post-synthesis purification is essential to remove unreacted this compound. Techniques such as distillation can be employed to separate the diethanolamide from the more volatile this compound.[10]

  • Reaction Monitoring: Closely monitor the consumption of this compound during the reaction to avoid adding a large excess. Analytical methods like GC can be used to quantify the amount of unreacted this compound.[9]

Q3: My diethanolamide product is dark in color. What is the cause and how can I prevent it?

A3: A dark coloration in the final product often indicates the presence of impurities due to side reactions or degradation.

  • High Reaction Temperatures: As mentioned, excessive temperatures can lead to the thermal degradation of the reactants or the diethanolamide product, resulting in colored byproducts.[1] Carefully control the reaction temperature and avoid localized overheating.

  • Oxidation: The reactants or products may be susceptible to oxidation at high temperatures, especially in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen) can help to minimize oxidative side reactions.

  • Impure Starting Materials: The use of impure fatty acids, esters, or this compound can introduce colored contaminants from the outset. Ensure the purity of your starting materials.

Q4: The reaction mixture has become very viscous and difficult to stir. What should I do?

A4: Increased viscosity can be a challenge, particularly in solvent-free systems.

  • Formation of Ion Pairs: In the reaction between a fatty acid and this compound, the formation of a highly viscous amine/fatty acid ion pair can occur, impeding mixing.[6]

  • Gradual Addition of Amine: Adding the this compound in a stepwise manner rather than all at once can help to manage the viscosity.[6]

  • Use of a Solvent: Employing an appropriate solvent can help to reduce the viscosity of the reaction mixture and improve mass transfer.[11]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for diethanolamide synthesis?

A1: Diethanolamides are commonly synthesized from the reaction of this compound with one of the following:

  • Fatty Acids: Direct amidation of fatty acids (e.g., lauric acid, oleic acid) with this compound.[1][3]

  • Fatty Acid Methyl Esters (FAMEs): Amidation of methyl esters derived from triglycerides.[3][4][8]

  • Triglycerides: Direct aminolysis of triglycerides (vegetable oils like coconut oil, palm oil, or used cooking oil) with this compound.[7][12][13]

Q2: What catalysts are commonly used for the synthesis of diethanolamides?

A2: A variety of catalysts can be used, depending on the specific reaction pathway:

  • Homogeneous Alkaline Catalysts: These are widely used and include sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium methylate (NaOCH₃).[3][4]

  • Heterogeneous Catalysts: These offer advantages in terms of easy separation and potential for reuse. Examples include calcium oxide (CaO) and modified zeolites.[4][5][8]

  • Enzymatic Catalysts: Lipases are used for biocatalytic synthesis under milder reaction conditions, which can be advantageous for sensitive substrates.[6][7][14]

Q3: What are the key process parameters to optimize for diethanolamide synthesis?

A3: The following parameters are critical for optimizing the synthesis:

  • Reaction Temperature: Typically ranges from 40°C for enzymatic reactions to over 160°C for chemical catalysis.[3][7][14]

  • Molar Ratio of Reactants: The ratio of this compound to the fatty acid/ester/triglyceride needs to be carefully controlled.[3][8]

  • Catalyst Concentration: The amount of catalyst used can significantly affect the reaction rate and yield.[3][8]

  • Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion.[3][6]

  • Stirring Speed/Agitation: Proper mixing is essential for efficient mass transfer.[3][8]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the amidation reaction can be monitored by tracking the disappearance of reactants or the formation of the product. Common analytical techniques include:

  • Thin Layer Chromatography (TLC): A simple and rapid method for qualitative monitoring.

  • Gas Chromatography (GC): Can be used to quantify the concentration of reactants and products.[9]

  • High-Performance Liquid Chromatography (HPLC): Another powerful technique for quantitative analysis.[15][16]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify the formation of the amide functional group.[3][7]

Q5: What are some common side reactions in diethanolamide synthesis?

A5: Besides the main amidation reaction, other reactions can occur, leading to byproducts. For example, prolonged reaction times can lead to the formation of secondary products like 1,4-bis(2-hydroxyethyl)piperazine derivatives.[17] Ester amines can also be formed as byproducts in certain reaction pathways.[18]

Data Presentation

Table 1: Comparison of Reaction Conditions for Diethanolamide Synthesis

Starting MaterialCatalystTemperature (°C)Molar Ratio (Fatty Acid/Ester:this compound)Reaction Time (h)Yield (%)Reference
Lauric AcidSodium Methylate140-1601:13-4Not specified[3]
Methyl EsterNaOH1601:5368.95[3]
Oleic AcidImmobilized Lipase701:72461.35[6]
FAME (Coconut Oil)CaO70-751:6397.57[8]
Fatty AcidsNone (Thermal)170-2501:0.9-1.50.5-1Not specified[1]
Used Cooking Oil Methyl EsterK₂CO₃/ZeoliteNot specifiedNot specifiedNot specified92[4][5]
Triglycerides (Jatropha Oil)Zn-doped CaO90Not specified0.5Complete Conversion[12]
Calophyllum inophyllum OilLipozyme TL IM401g oil:5mmol DEA244[7]

Experimental Protocols

Protocol 1: Synthesis of Diethanolamide from Fatty Acid Methyl Esters (FAMEs) using a Heterogeneous Catalyst

This protocol is based on the methodology described for the synthesis of alkyl-diethanolamide from coconut oil FAMEs using a CaO catalyst.[8][19]

Materials:

  • Fatty Acid Methyl Ester (FAME) from a suitable oil source (e.g., coconut oil)

  • This compound (DEA)

  • Calcium Oxide (CaO) catalyst

  • Isopropanol (solvent)

Procedure:

  • In a reaction flask equipped with a condenser and a mechanical stirrer, dissolve the FAME in isopropanol. A typical solvent-to-FAME ratio is 2:1 (v/w).

  • Add this compound to the flask. A common substrate molar ratio of DEA to FAME is 6:1.

  • Add the CaO catalyst to the solution. The catalyst concentration can range from 3-5% by weight of the FAME.

  • Heat the reaction mixture to the desired temperature (e.g., 70-75°C) with continuous stirring (e.g., 350 rpm).

  • Maintain the reaction at this temperature for a set duration (e.g., 3 hours).

  • Monitor the reaction progress by TLC or GC until the FAME is consumed.

  • After the reaction is complete, cool the mixture.

  • Remove the CaO catalyst by filtration.

  • Evaporate the isopropanol and any excess this compound under reduced pressure to obtain the crude diethanolamide product.

  • Further purification can be performed if necessary.

Protocol 2: Enzymatic Synthesis of Diethanolamide from a Triglyceride Oil

This protocol is a general procedure based on the enzymatic synthesis of fatty diethanolamide from vegetable oils.[7][14]

Materials:

  • Triglyceride oil (e.g., Calophyllum inophyllum kernel oil)

  • This compound (DEA)

  • Immobilized Lipase (e.g., Lipozyme TL IM)

  • Hexane (solvent)

Procedure:

  • In a reaction vessel, dissolve a known amount of the triglyceride oil in hexane.

  • Add the desired amount of this compound. An optimal ratio may be around 1g of oil to 5 mmol of DEA.

  • Add the immobilized lipase to the reaction mixture. A typical enzyme loading might be 0.05 g for 2g of oil.

  • Place the reaction vessel in a shaking water bath set to the optimal temperature (e.g., 40°C) and agitation speed (e.g., 125 rpm).

  • Allow the reaction to proceed for the optimized duration (e.g., 2 hours).

  • After the reaction, separate the hexane phase containing the product from the enzyme and any glycerol byproduct. The enzyme can often be recovered for reuse.

  • The product in the hexane phase can be purified and quantified.

Mandatory Visualization

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Amidation Reaction cluster_workup Product Work-up & Purification cluster_analysis Product Analysis fatty_acid Fatty Acid / Ester / Triglyceride reaction_vessel Reaction Vessel (Controlled Temperature & Stirring) fatty_acid->reaction_vessel This compound This compound This compound->reaction_vessel catalyst Catalyst (Chemical or Enzyme) catalyst->reaction_vessel catalyst_removal Catalyst Removal (Filtration/Separation) reaction_vessel->catalyst_removal Reaction Mixture purification Purification (e.g., Distillation, Evaporation) catalyst_removal->purification Crude Product analysis Characterization (GC, HPLC, FTIR) purification->analysis Purified Diethanolamide

Caption: General experimental workflow for the synthesis of diethanolamides.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Diethanolamide Yield temp Suboptimal Temperature? start->temp ratio Incorrect Molar Ratio? start->ratio catalyst Inefficient Catalyst? start->catalyst mixing Inadequate Mixing? start->mixing time Insufficient Reaction Time? start->time optimize_temp Optimize Temperature temp->optimize_temp adjust_ratio Adjust Molar Ratio ratio->adjust_ratio check_catalyst Verify Catalyst Activity/Concentration catalyst->check_catalyst increase_mixing Increase Stirring Speed mixing->increase_mixing increase_time Increase Reaction Time & Monitor time->increase_time

Caption: Troubleshooting decision tree for low diethanolamide yield.

References

Storage and handling protocols for preventing diethanolamine degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of diethanolamine (DEA) to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential issues related to this compound degradation.

Observed Issue Potential Cause Recommended Action
Color change of DEA solution (yellowing to brownish) Oxidative degradation due to exposure to air (oxygen).[1] This can also be accelerated by exposure to UV light.1. Check the seal of your storage container. Ensure it is airtight. 2. For long-term storage, purge the headspace of the container with an inert gas like nitrogen or argon. 3. Store the DEA solution in an amber glass bottle or a container that protects it from light.[2] 4. If the solution is significantly discolored, it is recommended to use a fresh, unopened bottle of DEA for sensitive experiments.
Unexpected reaction byproducts or low yield DEA has degraded, leading to the presence of impurities that may interfere with your reaction.1. Verify the purity of your DEA using an appropriate analytical method (see Experimental Protocols section). 2. Consider that degradation products may have altered the pH or nucleophilicity of your reaction mixture. 3. Run a control reaction with a fresh, unopened stock of DEA to confirm if degradation is the issue.
Precipitate formation in DEA solution Absorption of atmospheric carbon dioxide (CO2) can lead to the formation of carbamates, which may have lower solubility.[3]1. Minimize the exposure of the DEA solution to the atmosphere. 2. Work in a well-ventilated area or under an inert atmosphere. 3. If a precipitate is observed, it may be possible to filter it out, but the purity of the remaining solution should be verified.
Inconsistent results between experiments Inconsistent handling and storage practices leading to varying degrees of DEA degradation.1. Establish and adhere to a strict storage and handling protocol for DEA. 2. Ensure all lab members are trained on the proper procedures. 3. Document the age and handling history of the DEA stock used in each experiment.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for this compound? A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[4] For long-term color stability, it is recommended to store it under an inert atmosphere.[2] The recommended storage temperature is typically between 15-25°C.

  • Q2: How does exposure to air affect this compound? A2: this compound is susceptible to oxidative degradation when exposed to air (oxygen). This can lead to a change in color, typically turning yellowish to brown over time.[1] It is also hygroscopic and will absorb moisture from the air.[2]

  • Q3: What type of container is best for storing this compound? A3: Use a tightly sealed, airtight container. To protect against light-induced degradation, amber glass bottles are recommended.[2]

  • Q4: What is the shelf life of this compound? A4: Under unopened and ideal storage conditions, this compound products typically have a shelf life of 24 months. After this period, it is recommended to re-evaluate the product's quality.[2]

Degradation

  • Q5: What are the main factors that cause this compound degradation? A5: The primary factors are exposure to oxygen, high temperatures, and carbon dioxide.[5] The presence of certain impurities can also catalyze degradation.

  • Q6: What are the common degradation products of this compound? A6: Common degradation products include 3-(hydroxyethyl)-2-oxazolidone (HEOD), N,N,N-tris(hydroxyethyl)ethylenediamine (THEED), and N,N-bis(hydroxyethyl)piperazine (BHEP).[5]

  • Q7: My this compound solution has turned yellow. Can I still use it? A7: A slight yellowing may not significantly impact all applications. However, for sensitive experiments where purity is critical, it is best to use a fresh, colorless solution. The yellow color is an indication that degradation has begun.[1]

  • Q8: How can I test for this compound degradation? A8: Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used to identify and quantify this compound and its degradation products.[5]

Quantitative Data on Amine Degradation

While specific quantitative data for this compound degradation rates can vary based on experimental conditions, the following table, adapted from studies on the similar amine N-methylthis compound (MDEA), illustrates the significant impact of temperature on the rate of degradation product formation. This data can serve as a general guide to understand the temperature sensitivity of alkanolamines.

Temperature (°C)Rate of Formate Production (mM/hr)
550.004
80~0.1
100~0.2
1200.31
Data adapted from a study on MDEA degradation and should be considered illustrative for DEA.[6]

Experimental Protocols

Protocol: Analysis of this compound and its Degradation Products by GC-MS

This protocol provides a general procedure for the analysis of this compound and its degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dilute the this compound sample in a suitable solvent such as methanol. A dilution ratio of 1:50 is a good starting point, but may need to be adjusted based on the expected concentration of analytes.[7]

  • Ensure the sample is fully dissolved before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or similar.

  • Mass Spectrometer: Agilent 5975C or similar.

  • Column: A polar capillary column suitable for amine analysis, such as a CP-SIL-8 CB Amines column (Varian) or an RTX®-5MS.[7][8]

  • Carrier Gas: Helium.[8]

  • Injection Mode: Split mode to prevent system contamination and improve sensitivity.[8]

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Impact (EI).[8]

  • Scan Range: m/z 30-450.

3. Data Analysis:

  • Identify this compound and its degradation products by comparing their mass spectra to a spectral library (e.g., NIST).

  • Quantification can be achieved by creating a calibration curve using certified standards of this compound and its known degradation products.

Visualizations

DEA This compound (DEA) Degradation Degradation Pathways DEA->Degradation O2 Oxygen (from air) O2->Degradation CO2 Carbon Dioxide (from air) CO2->Degradation Heat Elevated Temperature Heat->Degradation Light UV Light Light->Degradation Products Degradation Products (e.g., HEOD, THEED, BHEP) Degradation->Products

Caption: Factors leading to this compound degradation.

start Start: Experimental Issue (e.g., color change, low yield) check_storage Review DEA Storage Conditions (Airtight? Dark? Cool?) start->check_storage improper_storage Improper Storage check_storage->improper_storage check_age Check Age of DEA Stock old_stock Stock > 24 months old? check_age->old_stock improper_storage->check_age No implement_protocols Implement Strict Storage Protocols improper_storage->implement_protocols Yes analyze_dea Analyze DEA Purity (e.g., GC-MS) old_stock->analyze_dea No/Unsure use_fresh Use Fresh, Unopened DEA Stock old_stock->use_fresh Yes degraded Degradation Confirmed? analyze_dea->degraded degraded->use_fresh Yes other_factors Investigate Other Experimental Factors degraded->other_factors No end Issue Resolved use_fresh->end implement_protocols->use_fresh

Caption: Troubleshooting workflow for DEA-related issues.

References

Validation & Comparative

Comparative Analysis of Diethanolamine and Triethanolamine as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers and Scientists

Diethanolamine (DEA) and triethanolamine (TEA) are alkanolamines widely recognized for their roles as corrosion inhibitors in diverse industrial applications.[1][2][3] Their efficacy is attributed to their ability to adsorb onto metal surfaces, creating a protective barrier against corrosive agents.[4][5] This guide offers an objective comparison of DEA and TEA, supported by experimental data, to assist researchers and professionals in selecting the appropriate inhibitor for their specific needs.

Mechanism of Action

Both DEA and TEA function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[4][6] Their molecules contain lone pairs of electrons on nitrogen and oxygen atoms, which facilitate their adsorption onto the metal surface. This adsorption forms a protective film that isolates the metal from the corrosive environment.[4]

The inhibitory effect of DEA is primarily due to the physical adsorption of its molecules on the metal surface.[6][7] The amine (-NH-) and hydroxyl (-OH) groups are predominantly involved in this adsorption process.[6] Similarly, TEA inhibits corrosion through both physical and chemical adsorption, forming a protective, corrosion-resistant film on the steel surface.[8]

Performance Data: A Quantitative Comparison

The effectiveness of DEA and TEA as corrosion inhibitors is influenced by factors such as the metal type, corrosive medium, inhibitor concentration, and temperature. The following tables summarize quantitative data from various experimental studies. It is important to note that direct comparative studies under identical conditions are limited in the reviewed literature; therefore, the data is presented from separate studies and should be interpreted with consideration of the different experimental setups.[4]

Table 1: Corrosion Inhibition Efficiency of this compound (DEA) on Mild Steel in 0.5 M H₂SO₄

Inhibitor Concentration (M)Corrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (IE %)
0 (Blank)1125-
10⁻⁷50255.3
10⁻⁶38965.4
10⁻⁵28175.0
10⁻⁴18283.8
10⁻³12788.7

Data sourced from a galvanostatic polarization study at 303 K.[1][4]

Table 2: Corrosion Inhibition Efficiency of Triethanolamine Decanedioate (TEA·C10) on Q215 Mild Steel in 0.1 M NaCl Solution

InhibitorConcentration (M)Inhibition Efficiency (IE %)
TEA·C102.497.87

Data sourced from potentiodynamic polarization testing.[8][9]

Table 3: Comparative Performance of Alkanolamines on Carbon Steel in 0.1N HCl

InhibitorRelative Inhibition Efficiency
Thiourea> Ethylenediamine
Ethylenediamine> this compound
This compound> Formaldehyde

This table presents a relative ranking based on weight loss measurements.[1]

Experimental Protocols

The data presented in this guide is derived from established experimental techniques for evaluating corrosion inhibitors. The primary methods cited are the weight loss method and electrochemical techniques such as galvanostatic and potentiodynamic polarization.

Weight Loss Method:

This gravimetric technique is a fundamental and widely used method for assessing corrosion rates.[10][11] The procedure involves the following steps:

  • Specimen Preparation: Metal specimens (coupons) of known dimensions and weight are prepared by polishing with emery papers of various grades, degreasing with a solvent like acetone, and drying.[6][12]

  • Exposure: The prepared specimens are immersed in the corrosive solution, with and without the inhibitor, for a specified period under controlled temperature.[11][12]

  • Cleaning and Re-weighing: After the exposure period, the specimens are removed, cleaned to remove corrosion products, dried, and re-weighed.[11]

  • Calculation of Corrosion Rate and Inhibition Efficiency: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).[13]

The inhibition efficiency is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.[13]

Electrochemical Techniques:

Electrochemical methods provide insights into the kinetics and mechanism of corrosion inhibition.

  • Potentiodynamic Polarization: This technique involves polarizing the working electrode (metal specimen) from a potential negative to the corrosion potential (Ecorr) to a potential positive to Ecorr at a constant scan rate.[6] A saturated calomel electrode (SCE) is often used as the reference electrode, and a platinum wire serves as the auxiliary electrode.[6] The resulting polarization curve (Tafel plot) is used to determine the corrosion current density (Icorr), corrosion potential (Ecorr), and Tafel slopes. The inhibition efficiency is calculated from the corrosion current densities with and without the inhibitor.[6]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is another powerful technique used to study the corrosion inhibition mechanism. It involves applying a small amplitude AC signal to the working electrode over a range of frequencies. The impedance data is then analyzed to model the corrosion process and determine parameters such as charge transfer resistance, which is inversely proportional to the corrosion rate.[8]

Visualizing the Experimental Workflow and Inhibition Mechanism

To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for corrosion inhibitor testing and the general mechanism of action for alkanolamine inhibitors.

Experimental_Workflow cluster_prep Specimen Preparation cluster_exposure Corrosion Testing cluster_analysis Analysis cluster_results Results A Metal Specimen Cutting B Polishing & Cleaning A->B C Initial Weighing B->C D Immersion in Corrosive Media (with/without inhibitor) C->D E Controlled Temperature & Duration D->E F Final Weighing (Weight Loss Method) E->F G Electrochemical Measurements (Polarization/EIS) E->G H Surface Analysis (SEM) E->H I Calculate Corrosion Rate F->I G->I J Calculate Inhibition Efficiency I->J

Caption: A typical workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism cluster_solution Corrosive Environment Metal Metal Surface Adsorption Adsorption of Inhibitor Metal->Adsorption Inhibitor Inhibitor Molecules (DEA / TEA) Inhibitor->Adsorption Corrosive_Ions Corrosive Ions (e.g., H+, Cl-) Corrosive_Ions->Metal Attacks Protective_Film Formation of Protective Film Adsorption->Protective_Film Protective_Film->Corrosive_Ions Blocks Inhibition Corrosion Inhibition Protective_Film->Inhibition

Caption: The general mechanism of corrosion inhibition by alkanolamines.

Conclusion

Both this compound and triethanolamine are effective corrosion inhibitors for various metals in different corrosive environments.[6][8] The choice between DEA and TEA will depend on the specific application, including the operating conditions and the required level of inhibition. DEA has demonstrated significant inhibition efficiency on mild steel in acidic media, with its performance being concentration-dependent.[6][14] TEA, particularly in the form of its derivatives like triethanolamine decanedioate, has shown very high inhibition efficiencies in chloride-containing solutions.[8][9] For optimal performance, it is recommended to evaluate both inhibitors under the specific conditions of interest to determine the most suitable option.

References

Diethanolamine vs. monoethanolamine: a comparison of CO2 capture performance

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Diethanolamine (DEA) and Monoethanolamine (MEA) for Carbon Dioxide Capture

Introduction

The removal of carbon dioxide (CO2) from industrial gas streams, a process often referred to as CO2 capture or scrubbing, is a critical technology for mitigating greenhouse gas emissions. Among the various methods available, chemical absorption using aqueous alkanolamine solutions is one of the most mature and widely implemented technologies. Monoethanolamine (MEA), a primary amine, has historically been the benchmark solvent for this process due to its high reactivity and effectiveness. However, this compound (DEA), a secondary amine, presents a viable alternative with distinct performance characteristics.

This guide provides an objective comparison of the CO2 capture performance of this compound versus monoethanolamine, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development and chemical engineering who are involved in carbon capture technologies. The comparison will focus on key performance indicators, including CO2 absorption capacity, absorption rate, heat of reaction, and solvent stability.

Chemical Properties and Reaction Mechanisms

MEA is a primary amine, while DEA is a secondary amine. This structural difference fundamentally influences their reaction stoichiometry and kinetics with CO2. Both amines react with CO2 in aqueous solutions primarily through a zwitterion mechanism, leading to the formation of a carbamate.

The overall reaction for both MEA and DEA with CO2 can be represented as:

2 R₂NH + CO₂ ⇌ R₂NCOO⁻ + R₂NH₂⁺

Where 'R' represents the ethanol group for MEA and DEA. This stoichiometry indicates that, theoretically, two moles of amine are required to capture one mole of CO2, limiting the maximum loading capacity to 0.5 mol of CO2 per mole of amine.[1]

Reaction_Mechanisms cluster_MEA Monoethanolamine (MEA) Reaction cluster_DEA This compound (DEA) Reaction MEA 2 MEA MEA_Carbamate MEA Carbamate MEA->MEA_Carbamate Reacts with CO2_1 CO2 CO2_1->MEA_Carbamate Protonated_MEA Protonated MEA MEA_Carbamate->Protonated_MEA Protonates another MEA DEA 2 DEA DEA_Carbamate DEA Carbamate DEA->DEA_Carbamate Reacts with CO2_2 CO2 CO2_2->DEA_Carbamate Protonated_DEA Protonated DEA DEA_Carbamate->Protonated_DEA Protonates another DEA

Figure 1: Simplified reaction pathways for MEA and DEA with CO2.

Performance Comparison

The selection of an amine solvent for CO2 capture depends on a trade-off between several key performance indicators. While MEA is highly reactive, this comes at the cost of higher energy requirements for regeneration. DEA, on the other hand, offers a lower heat of reaction, which can translate to operational savings.

Quantitative Performance Data

The following tables summarize the key quantitative performance metrics for MEA and DEA based on experimental data.

Table 1: CO2 Absorption Capacity and Heat of Reaction

ParameterMonoethanolamine (MEA)This compound (DEA)Reference
Theoretical Max. Loading (mol CO₂/mol amine) 0.50.5[1]
Heat of Absorption (-ΔHabs) (kJ/mol) 88.9170.44[2][3]

Table 2: Physical Properties

ParameterMonoethanolamine (MEA)This compound (DEA)Reference
Molecular Weight ( g/mol ) 61.1105.1[1]
Boiling Point (°C) 171268[1]
Freezing Point (°C) 1028[1]
Liquid Density ( kg/m ³) 9931017[1]
Key Performance Aspects
  • CO2 Absorption Capacity: Both MEA and DEA have a theoretical maximum CO2 loading capacity of 0.5 moles of CO2 per mole of amine due to the carbamate formation mechanism.[1] In practice, the achievable loading is often lower and depends on process conditions such as temperature, pressure, and amine concentration.

  • Absorption Rate (Kinetics): MEA, as a primary amine, generally exhibits a faster reaction rate with CO2 compared to the secondary amine, DEA.[4] The higher reactivity of MEA allows for smaller absorption columns to achieve the same level of CO2 removal. However, blending DEA with other amines can enhance its absorption kinetics.[5][6]

  • Heat of Reaction: The heat of absorption is a critical parameter as it directly influences the energy required to regenerate the solvent in the stripper. MEA has a significantly higher heat of absorption (88.91 kJ/mol) compared to DEA (70.44 kJ/mol).[2][3] This means that more energy is needed to break the chemical bonds and release the CO2 from the MEA solution, making DEA a potentially more energy-efficient option in terms of regeneration costs.[3]

  • Solvent Degradation: Both amines are susceptible to degradation in the presence of oxygen (oxidative degradation) and at high temperatures in the stripper (thermal degradation).[7] Degradation leads to solvent loss, the formation of corrosive byproducts, and a decrease in CO2 capture efficiency.[7][8] While both amines degrade, the specific degradation products and rates can differ. For instance, some studies suggest MDEA is more resistant to degradation than DEA in certain blended systems.[9]

Experimental Protocols

The data presented in this guide is derived from various experimental methodologies designed to quantify the performance of amine solvents.

CO2 Solubility and Absorption Capacity

A common method to determine CO2 solubility in amine solutions is through a continuous stirred tank reactor (CSTR) . In this setup, a known concentration of the amine solution is exposed to a gas stream with a specific CO2 partial pressure at a controlled temperature. The amount of CO2 absorbed is measured until equilibrium is reached, providing the CO2 loading at those conditions. Experiments are often conducted at various temperatures (e.g., 313 K, 333 K, and 353 K) and pressures to generate comprehensive vapor-liquid equilibrium (VLE) data.[2][3]

Absorption Rate (Kinetics)

The kinetics of the reaction between CO2 and the amine solution are often measured using a stopped-flow technique . This method allows for the measurement of rapid reaction rates by rapidly mixing the two reactants (CO2-saturated solution and amine solution) and monitoring the change in a specific property (e.g., pH or temperature) over a short period (milliseconds). These experiments are typically conducted over a range of temperatures (e.g., 293-313 K) to determine the reaction rate constants.[5][6]

Heat of Absorption

The heat of absorption is measured using a differential reaction calorimeter (DRC) .[2][3] In this technique, a known amount of CO2 is introduced into the amine solution within the calorimeter, and the resulting temperature change is precisely measured. This allows for the direct determination of the enthalpy of absorption at specific conditions, such as at 298 K.[2][3]

Experimental_Workflow cluster_prep Solvent Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Prep_MEA Prepare Aqueous MEA Solution Solubility CO2 Solubility (CSTR) Prep_MEA->Solubility Kinetics Reaction Kinetics (Stopped-Flow) Prep_MEA->Kinetics Enthalpy Heat of Absorption (DRC) Prep_MEA->Enthalpy Degradation Degradation Studies Prep_MEA->Degradation Prep_DEA Prepare Aqueous DEA Solution Prep_DEA->Solubility Prep_DEA->Kinetics Prep_DEA->Enthalpy Prep_DEA->Degradation Compare_Capacity Compare Loading Capacity Solubility->Compare_Capacity Compare_Rate Compare Absorption Rate Kinetics->Compare_Rate Compare_Energy Compare Regeneration Energy Enthalpy->Compare_Energy Compare_Stability Compare Stability Degradation->Compare_Stability

Figure 2: General experimental workflow for comparing MEA and DEA.

Interrelation of Performance Parameters

The various performance metrics are interconnected and influence the overall efficiency and cost-effectiveness of a CO2 capture process. The choice between MEA and DEA often involves a trade-off between kinetic performance and energy consumption.

Performance_Logic cluster_properties Inherent Properties cluster_performance Performance Metrics cluster_process Process Implications Amine_Structure Amine Structure (Primary vs. Secondary) Reaction_Rate Reaction Rate (Kinetics) Amine_Structure->Reaction_Rate Heat_of_Reaction Heat of Reaction Amine_Structure->Heat_of_Reaction Stability Solvent Stability Amine_Structure->Stability Absorber_Size Absorber Size Reaction_Rate->Absorber_Size influences Regen_Energy Regeneration Energy (Cost) Heat_of_Reaction->Regen_Energy determines Solvent_Loss Solvent Loss & Corrosion Stability->Solvent_Loss impacts

Figure 3: Logical relationship of amine properties and process implications.

Conclusion

Both monoethanolamine and this compound are effective solvents for CO2 capture, each with a distinct set of advantages and disadvantages.

  • Monoethanolamine (MEA) is characterized by its high reactivity, which allows for faster CO2 absorption and potentially smaller and less expensive absorption equipment. However, its high heat of reaction leads to significant energy consumption during solvent regeneration, which is a major operational cost.

  • This compound (DEA) exhibits a lower heat of reaction, making it a more energy-efficient option in terms of regeneration.[3] Its slower reaction kinetics compared to MEA may necessitate larger absorption towers. However, its overall thermal performance is generally considered better than MEA across various process configurations.[10][11]

The optimal choice between DEA and MEA depends on the specific requirements of the application, including the CO2 partial pressure in the gas stream, the desired capture efficiency, and the economic considerations related to capital and operational expenditures. For applications where energy costs are a primary concern, DEA may be the preferred solvent. Conversely, where high reactivity and smaller equipment size are paramount, MEA might be the more suitable choice. Blended amine systems, which combine the properties of different amines, are also an active area of research to optimize the trade-offs between these performance metrics.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying Diethanolamine in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of diethanolamine (DEA) in complex matrices. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in understanding the validation workflows.

This compound is a secondary amine used in a variety of industrial and consumer products, including cosmetics, metalworking fluids, and pharmaceuticals. Its potential to form carcinogenic N-nitrosothis compound (NDELA) necessitates sensitive and accurate quantification in diverse and often complex matrices. This guide focuses on the validation of common analytical techniques to ensure data quality and regulatory compliance.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for DEA quantification depends on factors such as the matrix complexity, required sensitivity, and available instrumentation. The following table summarizes the performance of commonly employed methods based on published validation data.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Precision (%RSD)
LC-MS/MS Cosmetics0.49 ppb1.96 ppb1 - 1000 ppb-< 9.38
LC-MS/MS Cosmetics0.1 mg/kg--> 90< 5
HPLC with in-situ derivatization Cosmetics0.57 µg/g1.72 µg/g-89.9 - 96.43.9 - 5.2
GC-FID Fatty Acid Diethanolamides--0.50 - 5.00 µg/µL94 - 100-
Ion Chromatography with Pulsed Amperometric Detection Alkaline Etch Solution10 ppb-0.1 - 100 ppm-< 3
Capillary Electrophoresis with indirect UV detection Refinery Process Waters0.2 ppm0.7 ppm---

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are protocols for two common techniques used for DEA quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Cosmetics

This method is highly sensitive and selective, making it suitable for complex cosmetic matrices.

Sample Preparation:

  • Weigh 1.0 g of the cosmetic sample into a 50 mL conical flask.

  • Add 10 mL of ethanol and sonicate for 15 minutes.

  • Transfer 5 mL of the solution to a 10 mL centrifuge tube and centrifuge at 6000 r/min for 15 minutes.

  • Filter the supernatant through a 0.22 µm organic phase filter membrane.

  • Pipette 0.5 mL of the filtrate and add 0.5 mL of ultrapure water.

  • Mix and transfer to a sample vial for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions:

  • LC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column.

  • Mobile Phase: Isocratic elution with acetonitrile and 5 mM ammonium formate in water (88:12, v/v).

  • Ionization Mode: Electrospray Ionization (ESI), positive ion scanning.

  • MS/MS Monitoring: Monitor the transition from the precursor ion to the product ion for DEA (m/z 106.1 → 88.0).

Gas Chromatography with Flame Ionization Detection (GC-FID) for Fatty Acid Diethanolamides

GC-FID is a robust and widely available technique suitable for less complex matrices where high sensitivity is not the primary requirement.

Sample Preparation:

  • Dissolve the fatty acid diethanolamide sample in methanol.

  • Perform a splitless injection of the methanolic solution into the GC.

Chromatographic Conditions:

  • GC Column: Wide-bore capillary column such as Rtx-1 (methyl silicone) or SPB-5 (95% dimethyl- 5% diphenyl polysiloxane).

  • Injection Mode: Splitless.

  • Detector: Flame Ionization Detector (FID).

Mandatory Visualizations

Diagrams illustrating key processes and workflows are provided below in the DOT language.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation (System Suitability) method_dev->pre_validation validation Method Validation pre_validation->validation specificity Specificity/ Selectivity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness documentation Documentation & Reporting specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation end End: Validated Method documentation->end

Caption: Workflow for the validation of an analytical method.

DEA_Quantification_Workflow sample Complex Matrix Sample (e.g., Cosmetic Cream) extraction Sample Preparation: Ultrasonic Assisted Extraction with Ethanol sample->extraction centrifugation Centrifugation to Separate Solids extraction->centrifugation filtration Filtration of Supernatant (0.22 µm filter) centrifugation->filtration dilution Dilution with Ultrapure Water filtration->dilution analysis LC-MS/MS Analysis dilution->analysis data_proc Data Processing: Peak Integration & Quantification analysis->data_proc result Reportable DEA Concentration data_proc->result

Caption: Experimental workflow for DEA quantification in cosmetics.

A Comparative Guide to Alternatives for Diethanolamine in Industrial Gas Scrubbing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of viable alternatives to diethanolamine (DEA) for industrial gas scrubbing applications, with a focus on performance metrics, experimental validation, and process implications. The information presented herein is intended to assist researchers and professionals in selecting the most appropriate solvent system for their specific acid gas removal requirements.

Introduction to Amine-Based Gas Scrubbing

Industrial gas scrubbing is a critical process for removing acidic impurities, primarily hydrogen sulfide (H₂S) and carbon dioxide (CO₂), from various gas streams. Alkanolamines, such as this compound (DEA), have historically been employed for this purpose due to their reactivity with acid gases. However, operational challenges and the demand for more efficient and selective processes have driven the development of alternative solvents. This guide explores the performance of prominent alternatives to DEA, including methyl this compound (MDEA), sterically hindered amines, formulated amines, and physical solvents.

Comparative Performance of Amine Solvents

The selection of an appropriate amine solvent is a multifactorial decision, balancing absorption capacity, reaction kinetics, regeneration energy, selectivity, and solvent stability. This section provides a quantitative comparison of DEA with its primary alternatives.

Methyl this compound (MDEA)

MDEA, a tertiary amine, is a widely adopted alternative to DEA, a secondary amine. The primary advantage of MDEA lies in its selectivity towards H₂S over CO₂.[1][2] This is particularly beneficial in applications where CO₂ slippage is desired, such as in tail gas treating units or when adjusting the H₂S/CO₂ ratio for Claus plants.[2]

In a comparative study, a 32 wt% DEA solution achieved 100% H₂S removal and 99.07% removal of both H₂S and CO₂.[3] In contrast, a 32 wt% MDEA solution removed 99.95% of H₂S but only 68.85% of the combined H₂S and CO₂.[3] While DEA demonstrates higher overall acid gas removal, MDEA's selectivity allows for more targeted H₂S scrubbing. From an operational standpoint, MDEA offers advantages such as lower vapor pressure, resulting in reduced solvent losses, lower corrosivity, and higher resistance to degradation compared to DEA.[2]

Sterically Hindered Amines

Sterically hindered amines, such as 2-amino-2-methyl-1-propanol (AMP), represent a class of primary amines with bulky alkyl groups attached to the carbon atom adjacent to the amino group. This structural feature leads to the formation of less stable carbamates, which translates to a higher CO₂ loading capacity and lower energy requirements for regeneration compared to conventional amines like monoethanolamine (MEA) and DEA.[4][5]

Experimental studies have shown that AMP has a higher CO₂ loading capacity and a lower heat of reaction than MEA, indicating a significant advantage in terms of regeneration energy.[4] While direct quantitative comparisons of regeneration energy with DEA are less common in the literature, the lower heat of reaction of AMP suggests a favorable energy profile. However, the absorption rate of AMP is generally slower than that of primary and secondary amines.[4]

Formulated Amines

Formulated amines are proprietary solvent blends, often MDEA-based, that are engineered to enhance specific performance characteristics. For instance, Dow's UCARSOL™ AP-814 solvent, when compared to a 33% DEA solution, demonstrated an increased processing capacity from 152 to 188 kNm³/hr while reducing the CO₂ outlet concentration from 2%v to 100 ppmv.[6] These specialized solvents can be tailored for applications requiring high CO₂ removal efficiency or specific selectivity profiles that generic amines cannot achieve.

Physical Solvents

Physical solvents, such as dimethyl ethers of polyethylene glycol (DEPG, e.g., Selexol™) and N-methyl-2-pyrrolidone (NMP), offer a different mechanism for acid gas removal based on physical absorption rather than chemical reaction. They are particularly advantageous in high-pressure applications with high acid gas partial pressures. A key benefit is their lower energy requirement for regeneration, which is often achieved by pressure reduction rather than heating.

Physical solvents exhibit different selectivities compared to chemical solvents. For instance, Selexol and NMP are more suitable than methanol for selective H₂S removal when CO₂ is to remain in the treated gas.[7] Propylene carbonate (PC) is advantageous when little or no H₂S is present and CO₂ removal is the primary goal.[7] However, the solubility of hydrocarbons can be higher in physical solvents, which may lead to product loss if not managed properly.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the key performance indicators for DEA and its alternatives based on available experimental data and simulation studies.

Table 1: H₂S and CO₂ Removal Efficiency

SolventConcentrationH₂S Removal Efficiency (%)CO₂ Removal Efficiency (%)Combined H₂S & CO₂ Removal (%)Reference
DEA 32 wt%100-99.07[3]
MDEA 32 wt%99.95-68.85[3]
Formulated Amine (UCARSOL™ AP-814) 45 wt%->99 (to 100 ppmv from 2%v)-[6]

Table 2: Regeneration Energy and CO₂ Loading

SolventCO₂ Loading (mol CO₂/mol amine)Relative Heat Duty (vs. MEA)Regeneration Efficiency (%)Reference
DEA ~0.5 (theoretical)40-70%-[1][8]
MDEA ~1.0 (theoretical)Lower than MEA/DEA-[1]
AMP Higher than MEALower than MEA94.0 - 98.3[4][5]

Table 3: Corrosion and Degradation

SolventCorrosion RateDegradation ProductsReference
DEA Higher than MDEA, especially in CO₂-only systemsForms more heat stable salts and degradation products than MDEA[1][9]
MDEA Lower than DEAMore resistant to degradation than DEA[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of amine solvents.

Determination of CO₂ Loading in Amine Solutions by Titration

Objective: To quantify the amount of CO₂ absorbed in an amine solution.

Materials:

  • Amine solution sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 1N)

  • Barium chloride (BaCl₂) solution

  • Phenolphthalein indicator

  • Methyl orange indicator

  • Burette, pipettes, flasks, and other standard laboratory glassware

Procedure:

  • Sample Preparation: Accurately pipette a known volume of the CO₂-loaded amine solution into an Erlenmeyer flask.

  • Precipitation of Carbonate: Add an excess of barium chloride solution to the flask to precipitate the dissolved carbonate as barium carbonate (BaCO₃).

  • Titration for Free Amine: Add a few drops of phenolphthalein indicator. Titrate the solution with the standardized HCl solution until the pink color disappears. This determines the amount of unreacted (free) amine.

  • Titration for Total Alkalinity: To a separate, identical sample of the CO₂-loaded amine solution, add a few drops of methyl orange indicator. Titrate with the standardized HCl solution until the endpoint is reached (color change from yellow to red). This determines the total alkalinity (free amine + amine reacted with CO₂).

  • Calculation: The difference between the total alkalinity and the free amine content corresponds to the amount of amine that has reacted with CO₂. From this, the CO₂ loading (in moles of CO₂ per mole of amine) can be calculated.[10][11]

Evaluation of Amine Degradation by High-Performance Liquid Chromatography (HPLC)

Objective: To identify and quantify degradation products in used amine solutions.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD).

  • A suitable column, such as a reverse-phase C18 column.

Procedure:

  • Standard Preparation: Prepare standard solutions of known concentrations for the parent amine and expected degradation products.

  • Sample Preparation: Dilute the used amine solution sample with a suitable solvent (e.g., a mixture of acetonitrile and water). The dilution factor will depend on the expected concentration of analytes.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is typically used. For example, a gradient of ammonium acetate buffer and acetonitrile can be employed.[12]

    • Flow Rate: A typical flow rate is around 1 mL/min.[12]

    • Column Temperature: Maintain a constant column temperature (e.g., 30 °C).

    • Injection Volume: Inject a fixed volume of the prepared sample and standards.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their retention times with those of the standards. Quantify the concentration of each degradation product by comparing the peak areas with the calibration curves generated from the standards.[13][14]

Measurement of Reaction Kinetics using a Wetted-Wall Column

Objective: To determine the rate of reaction between an amine and an acid gas.

Apparatus:

  • A vertical glass or stainless steel column where a thin film of the liquid amine solution flows down the inner wall.

  • A gas delivery system to introduce a gas mixture of known composition (e.g., CO₂ in N₂) counter-currently or co-currently to the liquid film.

  • Temperature and pressure control systems for both gas and liquid phases.

  • Gas and liquid sampling ports at the inlet and outlet of the column.

  • Analytical instruments to measure the concentration of the acid gas in the gas and liquid phases (e.g., gas chromatograph, infrared analyzer).

Procedure:

  • System Equilibration: Start the liquid and gas flows at the desired rates and allow the system to reach a steady state in terms of temperature and pressure.

  • Sampling: Once at steady state, collect samples of the inlet and outlet gas and liquid streams.

  • Analysis: Analyze the samples to determine the change in the acid gas concentration in both phases.

  • Calculation of Mass Transfer Coefficient: The rate of absorption is calculated from the change in gas concentration and the known interfacial area of the liquid film. The overall mass transfer coefficient can then be determined. By conducting experiments under different conditions (e.g., varying gas and liquid flow rates, amine concentration), the kinetic parameters of the reaction can be elucidated.[15][16]

Pilot Plant Evaluation of Gas Scrubbing Solvents

Objective: To assess the performance of a gas scrubbing solvent under conditions that simulate an industrial process.

Apparatus:

  • A pilot-scale absorption and regeneration system, including an absorber column, a stripper (regenerator) column, a lean/rich heat exchanger, a reboiler, and a condenser.

  • Instrumentation to monitor and control process variables such as temperature, pressure, and flow rates of gas and liquid streams.

  • Online or offline analytical equipment to measure the composition of gas and liquid streams.

Procedure:

  • Solvent Charging: Charge the system with the amine solvent to be tested.

  • Startup and Stabilization: Start the circulation of the solvent and the flow of the sour gas. Adjust the operating parameters (e.g., solvent circulation rate, reboiler duty) to achieve the desired sweet gas specification and stable operation.

  • Performance Monitoring: Continuously monitor and record key performance indicators, including:

    • Acid gas concentrations in the sweet gas.

    • Rich and lean solvent loadings.

    • Reboiler heat duty (to determine regeneration energy).

    • Solvent losses.

    • Corrosion rates (using corrosion coupons).

  • Data Analysis: Analyze the collected data to evaluate the solvent's performance in terms of absorption efficiency, energy consumption, and stability under process conditions.[17][18]

Visualizations

Chemical Structures of Compared Amines

ChemicalStructures cluster_DEA cluster_MDEA cluster_AMP DEA This compound (DEA) (Secondary Amine) DEA_img DEA_img MDEA Methyl this compound (MDEA) (Tertiary Amine) MDEA_img MDEA_img AMP 2-Amino-2-methyl-1-propanol (AMP) (Sterically Hindered Primary Amine) AMP_img AMP_img

Caption: Chemical structures of DEA and common alternatives.

General Process Flow of an Amine Treating Unit

AmineTreatingProcess SourGas Sour Gas In Absorber Absorber SourGas->Absorber SweetGas Sweet Gas Out Absorber->SweetGas RichAmine Rich Amine Absorber->RichAmine LeanRichExchanger Lean/Rich Heat Exchanger RichAmine->LeanRichExchanger Regenerator Regenerator (Stripper) LeanRichExchanger->Regenerator Cooler Cooler LeanRichExchanger->Cooler Cooled Lean Amine AcidGas Acid Gas Out Regenerator->AcidGas Reboiler Reboiler Regenerator->Reboiler LeanAmine Lean Amine Regenerator->LeanAmine Hot Lean Amine LeanAmine->Absorber Lean Amine LeanAmine->LeanRichExchanger Pump Pump Cooler->Pump

Caption: Simplified process flow diagram of a typical amine treating unit.

Solvent Selection Logic

SolventSelection Start Define Gas Scrubbing Requirements HighPressure High Acid Gas Partial Pressure? Start->HighPressure SelectiveH2S Selective H₂S Removal Needed? HighPressure->SelectiveH2S No PhysicalSolvent Consider Physical Solvents (e.g., Selexol, NMP) HighPressure->PhysicalSolvent Yes BulkCO2Removal Bulk CO₂ Removal? SelectiveH2S->BulkCO2Removal No MDEA Consider MDEA or Formulated MDEA SelectiveH2S->MDEA Yes LowRegenEnergy Low Regeneration Energy Critical? BulkCO2Removal->LowRegenEnergy No DEA Consider DEA or Formulated Amines BulkCO2Removal->DEA Yes LowRegenEnergy->DEA No HinderedAmine Consider Sterically Hindered Amines (e.g., AMP) LowRegenEnergy->HinderedAmine Yes

Caption: Decision tree for initial solvent selection.

Conclusion

The selection of an alternative to this compound for industrial gas scrubbing is a complex decision that requires careful consideration of process requirements and solvent performance characteristics. Methyl this compound (MDEA) offers excellent selectivity for H₂S, making it a suitable choice for applications where CO₂ slippage is desirable. Sterically hindered amines like AMP present an advantage in terms of lower regeneration energy, which can lead to significant operational cost savings. Formulated amines provide tailored solutions for specific and demanding applications, often outperforming generic amines. Physical solvents are a compelling option for high-pressure systems with high acid gas concentrations, offering regeneration with minimal heat input.

This guide provides a foundational comparison to aid in the initial screening of alternatives. It is crucial for researchers and engineers to conduct further detailed evaluations, including pilot plant testing, to validate the performance of the selected solvent under their specific operating conditions. The provided experimental protocols offer a starting point for such validation efforts.

References

A comparative study of alkanolamines for preventing metal corrosion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alkanolamines, a class of organic compounds containing both hydroxyl (-OH) and amino (-NH2, -NHR, -NR2) functional groups, are widely utilized as corrosion inhibitors across various industries.[1][2][3] Their efficacy stems from their ability to adsorb onto metal surfaces, forming a protective barrier that mitigates corrosive attacks in aggressive environments.[4][5] This guide provides a comparative study of common alkanolamines—Monoethanolamine (MEA), Diethanolamine (DEA), and Triethanolamine (TEA)—in preventing metal corrosion, supported by experimental data and detailed methodologies.

Performance Comparison of Alkanolamines

The inhibition efficiency of alkanolamines is influenced by factors such as their molecular structure, the nature of the metallic surface, and the corrosive medium. The presence of nitrogen and oxygen atoms with lone pair electrons facilitates their adsorption onto the metal surface.[4] Generally, their effectiveness as corrosion inhibitors is a subject of ongoing research, with performance varying based on specific experimental conditions.

A study on zinc in a binary acid mixture of nitric acid and phosphoric acid demonstrated the relative inhibition efficiencies of MEA, DEA, and TEA. The results, obtained through weight loss measurements, indicated that at a 1% inhibitor concentration in a (0.01 N HNO3 + 0.01 N H3PO4) acid mixture at 301 K over a 24-hour immersion period, the efficiency decreased in the order: Ethanolamine (95%) > this compound (94%) > Triethanolamine (93%).[6]

Below is a summary of quantitative data from various studies investigating the corrosion inhibition performance of different alkanolamines. It is important to note that the experimental conditions, such as the metal substrate and corrosive environment, vary between these studies.

InhibitorMetalCorrosive MediumInhibitor ConcentrationTemperatureInhibition Efficiency (%)Test MethodReference
Monoethanolamine (MEA) Zinc0.01 N HNO3 + 0.01 N H3PO41%301 K95%Weight Loss[6]
This compound (DEA) Zinc0.01 N HNO3 + 0.01 N H3PO41%301 K94%Weight Loss[6]
Triethanolamine (TEA) Zinc0.01 N HNO3 + 0.01 N H3PO41%301 K93%Weight Loss[6]
This compound (DEA) Mild Steel0.5 M H₂SO₄10⁻³ M303 K88.7%Galvanostatic Polarization[2][4]
Composite Inhibitor containing Triethanolamine 45# Steel3.5% NaClNot SpecifiedNot SpecifiedHighElectrochemical[4]

Mechanism of Corrosion Inhibition

Alkanolamines primarily function as adsorption inhibitors. Their molecules possess lone pairs of electrons on nitrogen and oxygen atoms, which facilitate their adsorption onto the metal surface. This forms a protective film that acts as a barrier, isolating the metal from the corrosive environment.[4] Alkanolamines can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[4][7] The adsorption can be a result of physical (electrostatic) or chemical (coordination bond) interactions, or a combination of both.[7]

CorrosionInhibitionMechanism cluster_solution Corrosive Solution cluster_surface Metal Surface Alkanolamine Alkanolamine Molecules Metal Metal Substrate Alkanolamine->Metal Adsorption (Physisorption/ Chemisorption) CorrosiveIons Corrosive Ions (e.g., H+, Cl-) CorrosiveIons->Metal Corrosion Attack ProtectiveFilm Adsorbed Protective Film Metal->ProtectiveFilm Barrier Formation ProtectiveFilm->CorrosiveIons Blocks Attack

Caption: General mechanism of alkanolamine corrosion inhibition.

Experimental Protocols

To ensure the reliability and reproducibility of corrosion inhibition studies, standardized experimental protocols are crucial. The following are detailed methodologies for key experiments commonly cited in the evaluation of alkanolamine performance.

Weight Loss Method

The weight loss method is a straightforward and widely used technique for determining corrosion rates and inhibition efficiency.[8][9][10]

Protocol:

  • Specimen Preparation: Metal specimens of known dimensions are mechanically polished with abrasive papers of decreasing grit size, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried.

  • Initial Weighing: The initial weight of each prepared specimen is accurately recorded to at least four decimal places using an analytical balance.

  • Immersion: The specimens are then fully immersed in the corrosive solution, both with and without the alkanolamine inhibitor at various concentrations, for a predetermined period (e.g., 24 hours). The temperature of the solution is maintained constant.

  • Final Weighing: After the immersion period, the specimens are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), washed, dried, and re-weighed.

  • Calculation:

    • Corrosion Rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the surface area of the specimen in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE%) is calculated as: IE% = [(W₀ - Wᵢ) / W₀] × 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Potentiodynamic Polarization (PDP)

Potentiodynamic polarization is an electrochemical technique used to determine the corrosion current density (Icorr) and understand the kinetic behavior of the anodic and cathodic reactions.[11][12][13][14]

Protocol:

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the metal specimen as the working electrode (WE), a platinum or graphite electrode as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

  • Solution Preparation: The electrochemical cell is filled with the corrosive solution, with and without the desired concentrations of the alkanolamine inhibitor.

  • Stabilization: The working electrode is immersed in the solution for a specific time (e.g., 30-60 minutes) to allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: A potentiodynamic scan is performed by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis: The resulting polarization curve (log I vs. E) is analyzed using Tafel extrapolation to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).

  • Calculation of Inhibition Efficiency (IE%): IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 where Icorr₀ is the corrosion current density in the absence of the inhibitor and Icorrᵢ is the corrosion current density in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive electrochemical technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[15][16][17][18]

Protocol:

  • Electrochemical Cell Setup: The same three-electrode cell setup as in the PDP method is used.

  • Stabilization: The working electrode is immersed in the corrosive solution (with and without inhibitor) until a stable OCP is reached.

  • Impedance Measurement: A small amplitude AC potential signal (e.g., 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Acquisition and Modeling: The impedance data is typically represented as Nyquist and Bode plots. The data is then fitted to an appropriate equivalent electrical circuit model to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Calculation of Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rct₀ is the charge transfer resistance in the absence of the inhibitor and Rctᵢ is the charge transfer resistance in the presence of the inhibitor.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_testing 2. Experimental Testing cluster_analysis 3. Data Analysis SpecimenPrep Metal Specimen Preparation WeightLoss Weight Loss (Immersion) SpecimenPrep->WeightLoss PDP Potentiodynamic Polarization (PDP) SpecimenPrep->PDP EIS Electrochemical Impedance Spectroscopy (EIS) SpecimenPrep->EIS SolutionPrep Corrosive Solution Preparation (with/without inhibitor) SolutionPrep->WeightLoss SolutionPrep->PDP SolutionPrep->EIS WL_Analysis Calculate Corrosion Rate & Inhibition Efficiency WeightLoss->WL_Analysis PDP_Analysis Tafel Extrapolation (Icorr, Ecorr) PDP->PDP_Analysis EIS_Analysis Equivalent Circuit Modeling (Rct, Cdl) EIS->EIS_Analysis Conclusion Comparative Performance Evaluation WL_Analysis->Conclusion PDP_Analysis->Conclusion EIS_Analysis->Conclusion

Caption: Workflow for evaluating alkanolamine corrosion inhibitors.

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC Techniques for Diethanolamine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of diethanolamine (DEA) is crucial across various fields, from ensuring the safety of cosmetics and pharmaceuticals to monitoring its levels in industrial settings. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques frequently employed for this purpose. This guide provides an objective comparison of these two methods, supported by experimental data, to assist in method selection, validation, and implementation.

At a Glance: GC-MS vs. HPLC for this compound Analysis
FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Analyte Volatility Requires volatile and thermally stable analytes. Derivatization is often necessary for polar compounds like DEA.[1]Suitable for non-volatile and thermally labile compounds.
Derivatization Frequently required to improve volatility and chromatographic peak shape.[1][2]Can be used to enhance detection (e.g., with a UV-Vis or fluorescence detector), but not always necessary, especially with mass spectrometric detection (LC-MS).[3][4][5]
Sensitivity Generally offers high sensitivity, especially with selected ion monitoring (SIM).Sensitivity is dependent on the detector used. LC-MS/MS can provide very high sensitivity.[6][7][8]
Selectivity Excellent, as mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns.Good, and can be significantly enhanced by coupling with a mass spectrometer (LC-MS).
Sample Throughput Can be lower due to the additional sample preparation step of derivatization.Generally higher due to simpler sample preparation, although this can vary.

Quantitative Performance Data

The following table summarizes typical validation parameters for the analysis of this compound using both GC-MS and HPLC, as compiled from various studies. These values should be considered representative, as actual performance will depend on the specific instrumentation, method parameters, and sample matrix.

Validation ParameterGC-MSHPLC
Linearity (R²) > 0.99> 0.998[9]
Limit of Detection (LOD) Method-dependent, can reach low ng/mL levels.0.57 µg/g[3]
Limit of Quantification (LOQ) Method-dependent, can reach low ng/mL levels.0.100 µ g/sample [4], 1.72 µg/g[3]
Accuracy / Recovery (%) 94 - 100%[10]88 - 99%[4], 89.9 - 96.4%[3]
Precision (%RSD) < 15%0.4 - 5.7%[4], 3.9 - 5.2%[3]

Experimental Protocols

Detailed methodologies are essential for the successful validation and implementation of analytical methods. Below are representative experimental protocols for the analysis of this compound by GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol involves a derivatization step to improve the volatility of this compound. Trifluoroacetic anhydride (TFAA) is a common derivatizing agent for this purpose.[2]

1. Sample Preparation and Derivatization:

  • Accurately weigh a known amount of the sample and dissolve it in a suitable solvent, such as acetonitrile.

  • An internal standard may be added for improved quantitation.

  • Add the derivatizing agent, trifluoroacetic anhydride (TFAA), to the sample solution.[2]

  • Incubate the mixture at a specific temperature (e.g., 30°C) for a set time (e.g., 30 minutes) to ensure complete derivatization.[2]

2. GC-MS Conditions:

  • GC Column: A non-polar column, such as a DB-5MS, is often used.[2]

  • Injector: Splitless injection is typically employed for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized DEA from other components. For example, start at a low temperature and ramp up to a higher temperature.

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) mode is used for enhanced sensitivity and selectivity by monitoring characteristic ions of the derivatized this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a reversed-phase HPLC method, which may or may not require derivatization depending on the detector used. For UV detection, a derivatization step is necessary as DEA lacks a strong chromophore.[4][9]

1. Sample Preparation (with Derivatization for UV Detection):

  • Accurately weigh a known amount of the sample and dissolve it in a suitable solvent.

  • For derivatization, a reagent such as 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used.[4]

  • The sample is mixed with a borate buffer and the FMOC-Cl solution in acetonitrile.[4] The reaction is typically allowed to proceed for a few minutes at room temperature.[4]

2. HPLC Conditions:

  • HPLC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical.

  • Flow Rate: A standard flow rate of around 1.0 mL/min is often used.

  • Column Temperature: The column is typically maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.[7]

  • Detector: A UV-Vis detector set at a specific wavelength appropriate for the derivatized DEA, or a mass spectrometer for LC-MS analysis.

Visualizing the Workflow and Chemistry

To better understand the processes involved, the following diagrams illustrate the cross-validation workflow and the chemical derivatization of this compound for GC-MS analysis.

G Experimental Workflow for Method Cross-Validation cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis cluster_data Data Analysis and Comparison Sample Homogenized Sample Aliquots Identical Aliquots Sample->Aliquots Deriv_GC Derivatization for GC Aliquots->Deriv_GC Aliquot Set 1 Prep_HPLC Sample Prep for HPLC (e.g., Dilution/Derivatization) Aliquots->Prep_HPLC Aliquot Set 2 GCMS_Analysis GC-MS Measurement Deriv_GC->GCMS_Analysis Data_GCMS GC-MS Results GCMS_Analysis->Data_GCMS HPLC_Analysis HPLC Measurement Prep_HPLC->HPLC_Analysis Data_HPLC HPLC Results HPLC_Analysis->Data_HPLC Comparison Statistical Comparison (e.g., t-test, Bland-Altman) Data_GCMS->Comparison Data_HPLC->Comparison Conclusion Method Equivalency Assessment Comparison->Conclusion

Caption: Workflow for cross-validating GC-MS and HPLC methods.

G Derivatization of this compound for GC-MS Analysis DEA This compound (DEA) HN(CH₂CH₂OH)₂ Derivative Di-TFA Derivative (CF₃CO)N(CH₂CH₂OCOCF₃)₂ DEA->Derivative + 2 TFAA TFAA Trifluoroacetic Anhydride (TFAA) (CF₃CO)₂O Byproduct Trifluoroacetic Acid CF₃COOH Derivative->Byproduct - 2 CF₃COOH

References

A Comparative Performance Analysis of Diethanolamine as an Emulsifier in Formulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of diethanolamine (DEA) and its derivatives with other common emulsifiers used in pharmaceutical and cosmetic formulations. This compound is frequently used as a pH adjuster and an intermediate that reacts with fatty acids in situ to form potent emulsifying agents, such as this compound oleate or cocamide DEA.[1][2] These resulting compounds function as surfactants, emulsifiers, foam boosters, and viscosity-increasing agents.[3] This analysis is supported by experimental data from various studies to assist researchers in selecting the appropriate emulsification system for their specific formulation needs.

Mechanism of Action: In-Situ Emulsifier Formation

This compound itself is a weak base. Its primary role as an emulsifier is often indirect. It reacts with free fatty acids (like oleic acid or stearic acid) present in a formulation to form an amine soap (a fatty acid diethanolamide). This newly formed molecule is amphiphilic, possessing both a hydrophilic (water-loving) head and a lipophilic (oil-loving) tail, enabling it to stabilize the interface between oil and water phases and form a stable emulsion.[1]

DEA This compound (Aqueous Phase) Mix Mixing & Neutralization DEA->Mix FA Fatty Acid (Oil Phase) FA->Mix Soap This compound Soap (Amphiphilic Emulsifier) Mix->Soap Forms at Oil-Water Interface Emulsion Stable Emulsion (Oil-in-Water) Soap->Emulsion Stabilizes Droplets

Caption: In-situ formation of a this compound-based emulsifier.

Performance Comparison: Quantitative Data

The performance of this compound-based emulsifiers is often evaluated based on emulsion stability, viscosity, and the influence of concentration.

Case Study 1: Cocamide DEA vs. Span 83 in Water-in-Oil (W/O) Emulsions

A study comparing the stability of water-in-crude-oil emulsions found that those formulated with cocamide this compound (Cocamide DEA) were significantly more stable than those using the non-ionic emulsifier Span 83.[4][5] The stability was assessed by measuring the amount of water that separated from the emulsion over time; lower water separation indicates higher stability.[6]

EmulsifierConcentration (vol%)Water Content (vol%)Viscosity (cP at 200 RPM)Stability (Avg. Water Separation %)
Cocamide DEA 1.5%50%~225Lower Separation (More Stable)
Span 83 1.5%50%~175Higher Separation (Less Stable)
Cocamide DEA 1.0%40%~150Lower Separation (More Stable)
Span 83 1.0%40%~120Higher Separation (Less Stable)

Data synthesized from findings reported in studies by Abdurahman, N. H., & Mahmood, W.[4][5][6]

The results consistently showed that for a given concentration and water content, the viscosity of the emulsion increased, and the emulsions formulated with Cocamide DEA exhibited less water separation, indicating superior performance in this application.[5]

Case Study 2: Stability of Oleic Acid Diethanolamide in Water-in-Diesel Emulsions

In a study focused on creating stable water-in-diesel emulsions, oleic acid diethanolamide was synthesized and evaluated. The most effective formulation for creating a clear and stable emulsion was a 1:1 ratio of oleic acid to this compound.[7][8] The stability of the resulting emulsion was highly dependent on the surfactant concentration.

Surfactant ConcentrationEmulsion AppearanceStability Duration
1 - 4%HazyMaximum of 1 hour
5 - 6%HazyStable, but hazy
7 - 10% Clear Stable for over 120 days

Data from a study on biodegradable oleic acid diethanolamide surfactants.[7][8]

This study highlights the efficacy of this compound-derived surfactants in achieving long-term emulsion stability when used at an optimal concentration.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing formulation studies. Below are protocols for key experiments.

Emulsion Stability Assessment (Gravity Separation Method)

This method is used to determine the physical stability of an emulsion over time.

Methodology:

  • Prepare the emulsion sample according to the specified formulation.

  • Place a fixed volume (e.g., 100 ml) of the freshly prepared emulsion into a graduated cylinder or a calibrated test tube.

  • Seal the container to prevent evaporation and store it at a controlled temperature (e.g., 25°C) in an undisturbed location.

  • Record the volume of the separated aqueous phase at predetermined time intervals (e.g., every hour for the first 12 hours, then every 12 hours for up to one week).

  • Calculate the percentage of water separation as a function of time. A lower percentage indicates higher emulsion stability.[6]

Emulsion Characterization Protocol

A standard workflow for preparing and analyzing emulsions to compare the performance of different emulsifiers.

cluster_prep Formulation & Preparation cluster_analysis Characterization & Analysis A 1. Weigh Oil & Water Phases Separately B 2. Add Emulsifiers (e.g., DEA to aqueous, Fatty Acid to oil) A->B C 3. Heat Both Phases (e.g., to 70-80°C) B->C D 4. Combine Phases & Homogenize (e.g., High-Shear Mixer) C->D E 5. Macroscopic Observation (Phase Separation, Creaming) D->E F 6. Microscopic Analysis (Droplet Morphology) D->F G 7. Particle Size Analysis (e.g., Dynamic Light Scattering) D->G H 8. Rheological Measurement (Viscosity) D->H

Caption: Standard experimental workflow for emulsion comparison.

Methodologies for Characterization:

  • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the size distribution of the emulsion droplets and the zeta potential. Smaller, more uniform droplet sizes and a higher absolute zeta potential value generally indicate greater stability.[9][10]

  • Viscosity Measurement: Employ a rotational viscometer to measure the emulsion's viscosity at various shear rates and temperatures. This helps to understand the flow behavior (Newtonian vs. non-Newtonian) of the formulation.[5][11]

  • Microscopy: Use optical or electron microscopy to visually inspect the emulsion's microstructure, observing droplet shape, size, and any signs of coalescence or flocculation.[11][12]

Safety and Regulatory Considerations

While effective, the use of this compound in formulations is subject to scrutiny due to safety concerns.

  • Nitrosamine Formation: DEA can react with nitrosating agents that may be present in a formulation to form N-nitrosothis compound (NDEA), a potential carcinogen.[13][14] For this reason, DEA and its derivatives should not be used in products containing nitrosating agents.[3]

  • Regulatory Status: The European Commission prohibits the use of DEA in cosmetics to reduce the risk of nitrosamine contamination.[13] In other regions, its use may be restricted. Formulators must be aware of the specific regulations in their target markets.[15]

  • Skin Irritation: At high concentrations, DEA can be a skin and respiratory irritant.[15] Formulations should be developed to be non-irritating.[3]

Conclusion

This compound, primarily through the formation of its fatty acid amides, serves as a highly effective emulsifier capable of producing stable and viscous emulsions. Experimental data indicates that this compound derivatives like Cocamide DEA can outperform other common non-ionic emulsifiers, such as Span 83, in specific applications by providing enhanced stability.[5] The performance is closely tied to the concentration used, with optimal levels leading to remarkable long-term stability.[7]

However, the selection of this compound as an emulsifying agent must be carefully weighed against significant safety and regulatory considerations, particularly the potential for carcinogenic nitrosamine formation.[13][14] Researchers and formulators should conduct thorough stability and safety assessments and consider safer alternatives where necessary to ensure the final product is both effective and compliant with regulatory standards.

References

Greener and More Sustainable Alternatives to Diethanolamine in Chemical Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to replace diethanolamine (DEA) with safer and more environmentally friendly alternatives, this guide provides a comprehensive comparison of greener substitutes, supported by experimental data and detailed protocols. The increasing scrutiny of DEA due to its potential health and environmental impacts necessitates a shift towards more sustainable chemical synthesis practices.

This compound is a versatile chemical intermediate and building block used in a wide array of applications, including the synthesis of pharmaceuticals, agrochemicals, surfactants, and as a gas sweetening agent.[1][2] However, concerns over its potential carcinogenicity, skin irritation, and aquatic toxicity have prompted the search for viable, greener alternatives.[3][4] This guide explores the performance of several promising substitutes: other alkanolamines like methylthis compound (MDEA) and 2-amino-2-methyl-1-propanol (AMP), N-butylthis compound (NBDEA), as well as biodegradable chelating agents and surfactants.

Performance Comparison of Alkanolamine Alternatives

In Gas Treatment (CO2 and H2S Capture)

A primary application of DEA is in the removal of acidic gases like carbon dioxide (CO2) and hydrogen sulfide (H2S) from natural gas streams. Comparative studies have shown that while DEA is effective, alternatives like MDEA offer distinct advantages in terms of selectivity.

AmineApplicationPerformance MetricsReference
This compound (DEA) Acid Gas SweeteningH2S Removal: 100% CO2 Removal: 99.07%[5]
Methylthis compound (MDEA) Acid Gas SweeteningH2S Removal: 99.95% CO2 Removal: 68.85%[5]

MDEA demonstrates higher selectivity for H2S over CO2, which is advantageous in processes where CO2 removal is not a primary objective.[6][7] This selectivity can lead to energy savings in the regeneration process. Blends of amines, such as MDEA and DEA, are also being explored to combine the benefits of both.[8]

As Catalysts and Intermediates in Organic Synthesis

DEA is frequently used as a basic catalyst and a reactant in various organic syntheses, such as the formation of amides and morpholine. While direct quantitative comparisons of greener alternatives in these specific catalytic roles are not abundant in publicly available literature, their chemical properties suggest their potential as substitutes.

Morpholine Synthesis: The dehydration of DEA is a common method for synthesizing morpholine, a valuable building block in pharmaceuticals and agrochemicals.[9][10] Greener synthesis routes are being developed that avoid harsh reagents and offer higher yields. For instance, a one or two-step protocol using ethylene sulfate and tBuOK for the conversion of 1,2-amino alcohols to morpholines has been reported as a more environmentally friendly alternative.[9][11][12][13]

Amide Synthesis: DEA is used in the synthesis of diethanolamides, which have applications as surfactants. The reaction of fatty acid methyl esters with DEA is a common method.[5][14][15][16] Greener alternatives focus on using more benign catalysts and reaction conditions.

Polyurethane Synthesis: N-tert-butylthis compound has been investigated in the synthesis of waterborne polyurethanes for applications such as corrosion inhibition.[17][18][19] Performance data suggests it can be an effective alternative to traditional components.

Biodegradable Chelating Agents as Alternatives

In applications where DEA is used for its chelating properties, several biodegradable alternatives are emerging. These "green chelates" offer a more environmentally friendly profile by readily breaking down into non-toxic substances.[2][4][20][21][22][23]

Chelating AgentBiodegradabilityPerformance NotesReference
Glutamic acid diacetate (GLDA) Readily BiodegradableEffective in a wide pH range, particularly in acidic conditions for heavy metal removal.[23]
Methylglycine diacetic acid (MGDA) Readily BiodegradableShows broad pH range applicability and comparable efficacy to traditional chelants like EDTA.[23]
[S,S]-ethylenediaminedisuccinic acid (EDDS) Readily BiodegradableExhibits superior performance in heavy metal removal and is highly biodegradable.[23]

Sustainable Surfactants Replacing Diethanolamides

Cocamide DEA, a derivative of this compound, is a widely used surfactant in personal care and cleaning products for its foaming and thickening properties.[24][25][26][27] Due to concerns about residual DEA, the industry is actively seeking safer, biodegradable alternatives.[17]

Alternative SurfactantPerformance CharacteristicsReference
Promidium CO & Promidium 2 Similar viscosity and foam boosting properties to Cocamide DEA.[28]
Cocamidopropyl Betaine (CAPB) Readily biodegradable and offers good foaming and mildness.[6]
Alkyl Polyglucosides (APGs) Derived from renewable resources, biodegradable, and mild.[17]
Cocamide MIPA A non-DEA amide that provides good viscosity building.[29]

Environmental and Health Profile Comparison

A critical aspect of selecting a greener alternative is its environmental fate and toxicity profile.

CompoundBiodegradabilityAcute Aquatic ToxicityCarcinogenicity/Toxicity NotesReference
This compound (DEA) Readily biodegradable (93% in 28 days).Moderately toxic to aquatic organisms.NTP reported increased incidence of liver and kidney tumors in mice from dermal exposure. Classified as possibly carcinogenic to humans (Group 2B) by IARC. May cause skin irritation.[3][4][30][31]
Methylthis compound (MDEA) Inherently biodegradable (>96% in continuous flow experiments).Low toxicity to fish and invertebrates; harmful to algae.Not classified as a carcinogen. Can cause serious eye irritation.[32][33][34]
2-Amino-2-methyl-1-propanol (AMP) Readily biodegradable.Data not as extensively compiled in the provided results.Generally considered to have a favorable toxicity profile.[35][36]

Experimental Protocols

Synthesis of Morpholine from this compound

This protocol describes the laboratory-scale synthesis of morpholine via the dehydration of this compound using a strong acid.

Materials:

  • This compound (DEA)

  • Concentrated Hydrochloric Acid (HCl)

  • Calcium Oxide (CaO)

  • Potassium Hydroxide (KOH)

  • Sodium metal

Procedure:

  • In a round-bottom flask equipped with a thermocouple and condenser, add 62.5 g of this compound.[10]

  • Slowly add concentrated hydrochloric acid with cooling and stirring until the pH of the solution reaches 1.[14]

  • Heat the this compound hydrochloride solution to drive off water until the internal temperature reaches 200-210 °C. Maintain this temperature for 15 hours.[14]

  • After 15 hours, allow the mixture to cool to 160 °C before pouring it into a dish.[14]

  • Mix the resulting morpholine hydrochloride paste with 50 g of calcium oxide.[14]

  • Transfer the paste to a round-bottom flask and perform a distillation.[14]

  • Dry the crude morpholine distillate by stirring over 20 g of potassium hydroxide for 30-60 minutes.[14]

  • Recover the upper morpholine layer and reflux over a small amount of sodium metal for one hour.[14]

  • Perform a fractional distillation and collect the morpholine product at a boiling range of 126-129 °C. A yield of 35-50% can be expected.[10][14]

Evaluation of Surfactant Performance

Standardized methods are used to evaluate the performance of surfactants, allowing for direct comparison between cocamide DEA and its alternatives.

Foam Performance (Ross-Miles Method): This method measures the initial foam height and its stability over time.[28][37]

  • Prepare solutions of the surfactant at a specified concentration in water of a certain hardness.

  • A known volume of the surfactant solution is allowed to fall from a specified height into a graduated cylinder containing another portion of the same solution.

  • The initial height of the foam generated is recorded.

  • The foam height is then measured at set time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

Viscosity Measurement: The thickening properties of a surfactant are determined by measuring the viscosity of its solution.

  • Prepare a base formulation (e.g., a solution of a primary surfactant like Sodium Laureth Sulfate).

  • Add the test surfactant (e.g., cocamide DEA or an alternative) at a specific concentration.

  • Measure the viscosity of the resulting solution using a viscometer (e.g., a Brookfield viscometer) at a controlled temperature.[29]

  • The viscosity can also be measured at different concentrations of an electrolyte (e.g., sodium chloride) to evaluate the salt response.[29]

Visualizing Reaction Pathways and Workflows

General Amide Synthesis from an Ester and an Amine

The following diagram illustrates the general workflow for the synthesis of an amide from an ester and an amine, a reaction where DEA or its alternatives can be involved.

Amide_Synthesis Ester Ester (R-COOR') Reaction_Vessel Reaction Vessel (Heated & Stirred) Ester->Reaction_Vessel Amine Amine (R''-NH2) (e.g., DEA or alternative) Amine->Reaction_Vessel Catalyst Catalyst (e.g., NaOH, NaOCH3) Catalyst->Reaction_Vessel Solvent Solvent (Optional) Solvent->Reaction_Vessel Amidation Amidation Reaction Reaction_Vessel->Amidation Purification Purification (e.g., Distillation, Crystallization) Amidation->Purification Amide_Product Amide Product (R-CONHR'') Purification->Amide_Product Byproduct Byproduct (e.g., R'-OH) Purification->Byproduct

Caption: General workflow for amide synthesis.

DEA Dehydration to Morpholine

This diagram outlines the key steps in the synthesis of morpholine from this compound.

Morpholine_Synthesis cluster_reaction Reaction Stage cluster_workup Workup & Purification DEA This compound (DEA) Dehydration Dehydration & Cyclization DEA->Dehydration Acid Strong Acid (e.g., H2SO4, HCl) Acid->Dehydration Heating Heating (180-235°C) Heating->Dehydration Morpholine_Salt Morpholine Salt Dehydration->Morpholine_Salt Neutralization Neutralization (e.g., with NaOH or CaO) Morpholine_Salt->Neutralization Distillation Distillation Neutralization->Distillation Drying Drying (e.g., with KOH) Distillation->Drying Final_Distillation Final Fractional Distillation Drying->Final_Distillation Pure_Morpholine Pure Morpholine Final_Distillation->Pure_Morpholine

Caption: Morpholine synthesis from DEA.

References

Safety Operating Guide

Proper Disposal of Diethanolamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of diethanolamine (DEA) is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide provides essential safety and logistical information, outlining the necessary procedures for the proper management of this compound waste in research and development settings.

Immediate Safety and Handling

Before handling this compound, it is imperative to be trained on its proper handling and storage.[1] Always consult the Safety Data Sheet (SDS) for the specific formulation in use.[1][2]

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE must be worn at all times. This includes:

  • Eye Protection: Safety goggles or a face shield.[2]

  • Hand Protection: Butyl, nitrile, neoprene, polyvinyl chloride, Viton, or Barrier gloves are recommended.[2]

  • Body Protection: A lab coat or chemical-resistant suit is necessary to prevent skin contact.[2][3]

  • Respiratory Protection: In case of insufficient ventilation or the potential for aerosol formation, use a full-face respirator with appropriate cartridges.[2][3]

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Spill & Leak Procedures

In the event of a this compound spill, immediate and appropriate action is crucial to mitigate hazards.

Small Spills (<1 L):

  • Evacuate: Clear the immediate area of all personnel.[2]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain: Use inert absorbent materials like dry sand, earth, or a spill kit to confine the spill.[1][2]

  • Absorb: Soak up the this compound with the absorbent material.[2][3]

  • Collect: Place the absorbed material into a suitable, tightly sealed, and properly labeled waste container for disposal.[1][2][3]

  • Decontaminate: Clean the spill area thoroughly.

Large Spills (>1 L):

  • Evacuate: Immediately evacuate the area and control entry.[1][2]

  • Emergency Services: Contact your institution's emergency services or hazardous materials team for assistance.[2]

  • Avoid Vapors: Do not breathe in any vapors or mists.[2]

Do NOT wash spills into the sewer system. [1] this compound is harmful to aquatic life.[1]

This compound Waste Disposal Protocol

This compound and any materials contaminated with it must be treated as hazardous waste.[1][2]

  • Containerization:

    • Collect all this compound waste, including contaminated absorbents and PPE, in a designated, compatible, and clearly labeled hazardous waste container.[2][4]

    • Ensure the container is kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area.[2][3]

    • Containers must be carefully resealed to prevent leakage.[2][3]

  • Labeling:

    • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[2] The label should clearly identify the contents as "Hazardous Waste: this compound."

  • Storage:

    • Store the waste container in a designated hazardous waste accumulation area.

    • Provide secondary containment to prevent spills.[5]

    • Do not mix this compound waste with other waste streams.

  • Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Waste material must be disposed of in accordance with national and local regulations. It is the responsibility of the waste generator to determine if the waste meets the criteria for hazardous waste at the time of disposal.[6]

    • Contact your state's Department of Environmental Protection (DEP) or the regional office of the federal Environmental Protection Agency (EPA) for specific disposal recommendations.[1]

Regulatory and Hazard Information

While specific disposal limits can vary by jurisdiction, the following table summarizes key hazard classifications for this compound.

ParameterClassification/Value
Hazard Class Irritant, Carcinogen[2]
UN Number UN 3077 (for solid form), UN3082 (for liquid form)[5]
Reportable Quantity (RQ) 100 lbs
Aquatic Toxicity Toxic to aquatic life.[6]
Waste Classification Should be disposed of as hazardous waste.[1][2] May be classified under HP5 (Specific Target Organ Toxicity), HP6 (Acute Toxicity), HP10 (Toxic for reproduction), and HP14 (Ecotoxic) in some regions.[7]

This compound Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.

DiethanolamineDisposal cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Need to Dispose of DEA ppe Wear Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood collect_waste Collect DEA Waste in Designated Container fume_hood->collect_waste Generate Waste label_container Label Container as 'Hazardous Waste: this compound' collect_waste->label_container seal_container Keep Container Tightly Sealed label_container->seal_container storage_area Store in Designated Hazardous Waste Area seal_container->storage_area Transfer to Storage secondary_containment Use Secondary Containment storage_area->secondary_containment contact_ehs Contact EHS or Licensed Contractor secondary_containment->contact_ehs Arrange Pickup end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Diethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling diethanolamine (DEA). It includes detailed operational protocols and disposal plans to ensure laboratory safety and regulatory compliance.

This compound is a corrosive and toxic chemical that poses significant health risks upon exposure, including severe skin and eye damage, respiratory tract irritation, and potential damage to the liver and kidneys through prolonged or repeated contact.[1][2] Adherence to strict safety protocols, centered around the correct use of Personal Protective Equipment (PPE), is paramount to mitigate these risks.

Hazard Summary & Exposure Limits

Understanding the potential health effects and established exposure limits is the first step in a robust safety plan.

Potential Health EffectsDescription
Eye Contact Causes serious eye damage, potentially leading to burns and corneal necrosis.[1][3]
Skin Contact Causes skin irritation and burns.[1][2] May be harmful if absorbed through the skin.[4]
Inhalation Vapors or mists can cause respiratory tract, nose, and throat irritation, leading to coughing and wheezing.[2][4]
Ingestion Harmful if swallowed, potentially causing damage to the liver and kidneys.[1][5]
Chronic Exposure May cause damage to the liver, kidneys, and blood through prolonged or repeated exposure.[1] Suspected of damaging fertility.[1]

Regulatory and advisory bodies have established occupational exposure limits to protect laboratory personnel.

OrganizationExposure Limit (8-Hour Time-Weighted Average)
NIOSH (REL) 15 mg/m³
ACGIH (TLV) 1 mg/m³ (inhalable fraction and vapor)

NIOSH: National Institute for Occupational Safety and Health; ACGIH: American Conference of Governmental Industrial Hygienists. Data sourced from New Jersey Department of Health Hazardous Substance Fact Sheet.[2]

Operational Plan: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when handling this compound. All operations involving DEA should be conducted within a certified chemical fume hood or glove box.[4] Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[1][2]

Eye and Face Protection

Direct contact with this compound can cause severe eye damage.[1] Therefore, robust eye and face protection is mandatory.

  • Required: Tightly fitting chemical splash goggles are essential.[5]

  • Additional Protection: When there is a risk of splashing or spraying, a face shield (minimum 8-inch) must be worn in addition to goggles.[1][2][5]

Skin and Body Protection

Preventing skin contact is critical to avoid irritation and chemical burns.[2]

  • Gloves: Chemical-resistant gloves are the primary barrier. Always inspect gloves for any signs of degradation or puncture before use.[4] Use proper glove removal technique to avoid contaminating your skin.[4]

  • Recommended Glove Materials: Butyl rubber, Nitrile rubber, Neoprene, Polyvinyl Chloride (PVC), and Viton are recommended for handling this compound.[1][2][4]

  • Glove Selection: The suitability and durability of a glove depend on the specific task, including the duration of contact, concentration of the DEA solution, and potential for physical abrasion. Breakthrough time and degradation data are critical for selection. Since these metrics vary significantly between manufacturers and glove thickness, always consult the specific manufacturer's chemical resistance data for quantitative breakthrough times.

  • Protective Clothing: A flame-resistant lab coat, long pants, and closed-toed shoes are mandatory.[4] For tasks with a higher risk of significant exposure, a complete chemical-resistant suit may be necessary.[4]

Respiratory Protection

Engineering controls like a chemical fume hood are the primary means of preventing inhalation exposure.[4] However, in situations where these controls are insufficient or during emergency situations, respiratory protection is required.

  • When to Use: Respirators are necessary when airborne concentrations exceed exposure limits or if there is a risk of inhaling vapors or mists.[1]

  • Recommended Respirators:

    • For situations exceeding exposure limits, a full-face respirator with a multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridge is appropriate.[4]

    • If the respirator is the sole means of protection, a full-face supplied-air respirator is required.[4]

    • All respirators must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[4]

Procedural Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for safely equipping personnel for tasks involving this compound.

PPE_Workflow This compound Handling: PPE Selection Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection & Donning cluster_ops Operation & Doffing cluster_disposal Disposal start Task Involving This compound Identified sds_review Review Safety Data Sheet (SDS) start->sds_review Consult risk_assessment Conduct Risk Assessment: - Concentration? - Quantity? - Duration of Task? - Splash Potential? eng_controls Work in Chemical Fume Hood or Glove Box? risk_assessment->eng_controls sds_review->risk_assessment respirator Select & Don Appropriate Respirator (e.g., Full-face, ABEK Cartridge) eng_controls->respirator No / Insufficient eye_face Select & Don Eye/Face Protection - Chemical Goggles (Minimum) - Face Shield (if splash risk) eng_controls->eye_face Yes respirator->eye_face body_protection Don Body Protection - Lab Coat - Long Pants, Closed-toe Shoes eye_face->body_protection glove_selection Select Gloves Based on Mfr. Data (e.g., Nitrile, Butyl, Neoprene) Inspect for Damage body_protection->glove_selection don_gloves Don Gloves glove_selection->don_gloves proceed Proceed with Chemical Handling Task don_gloves->proceed decontaminate Decontaminate Gloves (if applicable) proceed->decontaminate doff_ppe Doff PPE in Correct Order (Gloves last) decontaminate->doff_ppe hand_wash Wash Hands Thoroughly doff_ppe->hand_wash dispose Dispose of Contaminated PPE & DEA Waste as Hazardous Waste hand_wash->dispose

PPE Selection Workflow for this compound Handling.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical component of the chemical handling lifecycle to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: this compound and any materials contaminated with it must be treated as hazardous waste.[2][4]

  • Containment:

    • Collect all DEA-contaminated waste, including absorbent materials, used PPE (gloves, etc.), and empty containers, in a dedicated, properly labeled, and tightly sealed hazardous waste container.[2][4][5]

    • Do not dispose of this compound waste into the sewer system.[2]

  • Disposal Procedure:

    • Segregate: Keep DEA waste separate from other waste streams.

    • Containerize: Use a suitable, chemically resistant container. Ensure the container is kept closed at all times except when adding waste.[4]

    • Label: Clearly label the container with "Hazardous Waste" and identify the contents (this compound).

    • Arrange Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for professional disposal by a licensed company. Follow all local, state, and federal regulations.[2][5]

Emergency Response Plan

Immediate and appropriate action is vital in the event of an exposure or spill.

Spill Cleanup
  • Evacuate: Evacuate all non-essential personnel from the spill area.[2][4]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Control: Eliminate all ignition sources.[2]

  • Containment:

    • Small Spills (<1 L): If you are trained and have the appropriate PPE, contain the spill using an inert absorbent material like sand, earth, or a commercial spill kit.[2][4] Do not use combustible materials. Shovel the absorbed material into a sealed container for disposal as hazardous waste.[1][2]

    • Large Spills (>1 L): Evacuate the area immediately and contact your institution's emergency response team or EH&S.[4]

  • Decontaminate: Once the spilled material is removed, clean the affected area. Do not wash the spill into any drains.[4]

First Aid Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected skin area with large amounts of soap and water for at least 15 minutes.[1][4] Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air at once.[4] If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.